Ethyl serinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXXDSWWDWUHS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194102 | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-31-1 | |
| Record name | Ethyl serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL SERINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Ethyl Serinate as a Chiral Building Block
An In-depth Technical Guide to the Synthesis of Ethyl Serinate
This compound, the ethyl ester of the amino acid L-serine, is a versatile and highly valuable chiral molecule in the landscape of synthetic chemistry.[1][] Its structure, featuring a primary amine, a hydroxyl group, and a carboxylate ester, makes it a trifunctional building block essential for the synthesis of complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for creating modified peptides, neuroprotective agents, and other therapeutically significant compounds.[][3] Its enhanced lipophilicity compared to free serine allows for better membrane permeability, a desirable trait in drug design.[] This guide provides a comprehensive overview of the core methodologies for synthesizing this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, purity requirements, cost considerations, and the stereochemical integrity needed for the final application.
Fischer-Speier Esterification: The Classical Approach
The most direct and traditional method for preparing this compound is the Fischer-Speier esterification. This reaction involves treating L-serine with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[4][5][6]
Mechanistic Insight: The Fischer esterification is a reversible nucleophilic acyl substitution.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[6]
To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of ethanol, which acts as both the reactant and the solvent, or by removing the water as it is formed.[5][6][7]
Caption: Acid-catalyzed mechanism of Fischer Esterification.
Experimental Protocol: Acid-Catalyzed Esterification
-
Setup: Suspend L-serine (1.0 eq) in absolute ethanol (10-20 fold excess). Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) or bubble dry HCl gas through the solution.[8]
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[8]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a base such as sodium carbonate solution.
-
Extraction: Remove the excess ethanol under reduced pressure. Partition the residue between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield crude this compound. The product is often purified by vacuum distillation or by converting it to its hydrochloride salt, which can be recrystallized from an ethanol/diethyl ether mixture.[9][10]
Synthesis via N-Protected Serine: A Strategy for Purity
In applications where side reactions are a concern, particularly in peptide synthesis, a protection strategy is employed. The amine group is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group, before esterification.[11][12]
Rationale: Protecting the highly nucleophilic amino group prevents it from competing with ethanol during the esterification step and avoids potential side reactions. The Boc group is ideal as it is stable under the conditions required for many esterification reactions but can be easily removed under mild acidic conditions.
Caption: Workflow for synthesizing this compound via an N-Boc protected intermediate.
Experimental Protocol: N-Boc Protection and Esterification
-
N-Boc Protection:
-
Dissolve L-serine (1.0 eq) in a 1N sodium hydroxide solution and cool in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane.
-
Stir the mixture, allowing it to warm to room temperature over several hours until the reaction is complete (monitored by TLC).[11]
-
Acidify the mixture to pH 2-3 with potassium bisulfate and extract with ethyl acetate to isolate N-Boc-L-serine.[11]
-
-
Esterification of N-Boc-L-Serine:
-
Dissolve N-Boc-L-serine (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.1 eq) and stir.
-
Add ethyl iodide (2.0 eq) and continue stirring at room temperature until ester formation is complete.[11]
-
Work up by partitioning between ethyl acetate and water, followed by washing the organic phase with brine, drying, and concentrating to yield N-Boc-L-serine ethyl ester.[11]
-
-
Deprotection:
-
Dissolve the N-Boc-protected ester in a solvent such as dioxane or ethyl acetate.
-
Add a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the removal of the Boc group by TLC.
-
Evaporate the solvent to yield ethyl L-serinate hydrochloride as a solid, which can be purified by recrystallization.[13]
-
Transesterification: Exchanging the Ester Group
Transesterification is the process of converting one ester into another by reacting it with an alcohol.[14] For instance, L-serine methyl ester can be converted to this compound by reacting it with an excess of ethanol in the presence of an acid or base catalyst.[15]
Mechanistic Insight: The mechanism is analogous to Fischer esterification. Under basic conditions, a nucleophilic alkoxide (e.g., ethoxide) attacks the ester's carbonyl carbon. Under acidic conditions, the carbonyl is first protonated to increase its electrophilicity before the alcohol attacks.[14][15] The reaction is driven to completion by using a large excess of the desired alcohol (ethanol).[14][16]
Caption: Mechanism of base-catalyzed transesterification.
Enzymatic Synthesis: A Green Chemistry Approach
Modern synthetic chemistry increasingly favors environmentally benign methods. Enzymatic synthesis of this compound, often using lipases or proteases like papain, offers a highly selective and sustainable alternative.[17][18][19]
Causality and Advantages: Enzymes operate under mild conditions (aqueous media, near-neutral pH, moderate temperatures), which minimizes energy consumption and reduces the formation of byproducts.[17][20] Their high stereoselectivity ensures the preservation of the L-configuration of serine without racemization. Crucially, this method can often proceed without the need for protecting the hydroxyl or amino groups, drastically improving the atom economy of the synthesis.[17]
Experimental Protocol: Papain-Catalyzed Synthesis
-
Monomer Preparation: Dissolve L-serine ethyl ester hydrochloride in a phosphate buffer (e.g., 1 M, pH 8.5).[20]
-
Enzyme Addition: Add the enzyme (e.g., papain powder) to the monomer solution in a temperature-controlled vessel (e.g., 40°C) with stirring.[20]
-
Reaction: Allow the reaction to proceed for several hours. In the case of polymerization, a precipitate may form.[17][20] For simple esterification, the reaction progress is monitored by HPLC or GC.
-
Product Isolation: If a polymer is formed, it can be isolated by centrifugation.[20] For the monomeric ester, standard extraction procedures are used after deactivating or removing the enzyme.
Quantitative Data Summary and Method Comparison
| Synthesis Method | Key Reagents | Typical Yield | Purity Concerns | Scalability | Environmental Impact |
| Fischer Esterification | Serine, Ethanol, H₂SO₄/HCl | 60-85% | Potential side reactions, racemization risk | High | Poor (strong acid, excess solvent) |
| N-Protected Route | N-Boc-Serine, EtI, K₂CO₃, HCl | >85% (overall) | High purity, minimal side reactions | High, but multi-step | Moderate (solvents, reagents) |
| Transesterification | Mthis compound, Ethanol, Catalyst | >90% | High purity with efficient conversion | Moderate to High | Good (less waste if starting ester is available) |
| Enzymatic Synthesis | Serine, Ethanol, Lipase/Papain | Variable (70-95%) | Excellent (high selectivity) | Moderate (enzyme cost/stability) | Excellent (Green Chemistry) |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several well-established methodologies. While classical Fischer esterification remains a straightforward option for large-scale production, the N-protected route offers superior control and purity, making it indispensable for pharmaceutical applications. Looking forward, the principles of green chemistry are driving significant interest in enzymatic methods. Their high selectivity and mild reaction conditions present a compelling pathway to sustainable and efficient synthesis, and ongoing research into enzyme immobilization and reuse is poised to overcome current limitations in scalability and cost. The selection of the optimal synthetic route will always be a strategic decision, balancing the specific requirements of yield, purity, cost, and environmental responsibility.
References
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Watanabe, T., Takasu, K., Tsuchiya, K., Matsusaki, M., Tsuchido, K., & Numata, K. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Langmuir, 38(2), 803-811. [Link][17]
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PrepChem. (n.d.). Synthesis of D,L-serine ethyl ester hydrochloride. PrepChem.com. [Link][9]
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Garner, P., & Park, J. M. (1992). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. [Link][11]
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ResearchGate. (2019). Preparation of methyl ester of L-serine. ResearchGate.net. [Link][13]
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Chemical Synthesis. (n.d.). This compound 4117-31-1 wiki. ChemicalSynthesis.com. [Link][21]
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Chemistry LibreTexts. (2023). Fischer Esterification. Chem.Libretexts.org. [Link][5]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic-Chemistry.org. [Link][6]
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Organic Syntheses. (n.d.). dl-SERINE. OrgSyn.org. [Link][25]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. TRU.ca. [Link][7]
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YouTube. (2017). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube.com. [Link][26]
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MDPI. (2010). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI.com. [Link][16]
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Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. SASS.uottawa.ca. [Link][27]
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YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube.com. [Link][10]
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Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSIJournals.com. [Link][12]
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PubMed. (2017). Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. PubMed.ncbi.nlm.nih.gov. [Link][18]
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MDPI. (2024). Immobilization of Sustine® 131 onto Spent Coffee Grounds for Efficient Biosynthesis of Ethyl Hydrocinnamate. MDPI.com. [Link][19]
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An In-Depth Technical Guide to Ethyl Serinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl serinate, a versatile amino acid derivative crucial in various scientific disciplines. We will delve into its chemical identity, synthesis, and key applications, with a focus on providing practical insights and methodologies for laboratory and developmental use.
Chemical Identification and Physicochemical Properties
This compound exists in several forms, each with a unique Chemical Abstracts Service (CAS) number. It is imperative for researchers to distinguish between the racemic mixture, the individual enantiomers, and their salt forms to ensure the accuracy and reproducibility of their work. The most common forms are L-serine ethyl ester and its hydrochloride salt, which are widely used in biochemical and pharmaceutical research.[1][]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound (unspecified) | 39978-59-1 | C₅H₁₁NO₃ | 133.15 | - |
| L-Serine ethyl ester | 4117-31-1 | C₅H₁₁NO₃ | 133.15 | Free base |
| L-Serine ethyl ester hydrochloride | 26348-61-8 | C₅H₁₂ClNO₃ | 169.61 | Hydrochloride salt |
| D-Serine ethyl ester hydrochloride | 104055-46-1 | C₅H₁₂ClNO₃ | 169.61 | Hydrochloride salt |
Physicochemical Data for L-Serine Ethyl Ester Hydrochloride:
| Property | Value | Source |
| Appearance | White to off-white or beige solid/powder | [1] |
| Melting Point | 130-132 °C | |
| Optical Rotation [α]20/D | -4.4° (c = 10.2 in ethanol) | |
| Solubility | Esterification increases solubility in non-aqueous organic solvents.[3] The hydrochloride salt is highly soluble in water.[4] |
Synthesis of this compound Derivatives
The synthesis of this compound, particularly its hydrochloride salt, is a common procedure in organic chemistry. Two primary methods are the thionyl chloride method and Fischer esterification.
Synthesis of L-Serine Ethyl Ester Hydrochloride via Thionyl Chloride
This method is a straightforward approach to producing the hydrochloride salt of the ethyl ester. The reaction of L-serine with thionyl chloride in ethanol not only provides the acid catalyst (HCl) in situ but also serves as the esterifying agent.[4][5]
Reaction Mechanism:
The reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by ethanol. The thionyl chloride reacts with ethanol to generate sulfur dioxide, hydrogen chloride, and ethyl chloroformate. The HCl then protonates the carboxylic acid of L-serine, making it more susceptible to nucleophilic attack by ethanol.
Synthesis Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous ethanol.[5]
-
Cooling: Cool the suspension to 0-10 °C in an ice bath.[4][5]
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled suspension while stirring. Maintain the temperature below 15 °C during the addition.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C. Let the reaction proceed for 24-48 hours.[4][5]
-
Crystallization and Isolation: Cool the reaction mixture to induce crystallization. Collect the solid product by filtration.[4][5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[6]
-
Drying: Dry the purified crystals under vacuum to obtain L-serine ethyl ester hydrochloride as a white solid.[5]
Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[7][8] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed is removed.[8][9][10][11]
Reaction Mechanism:
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10]
Fischer Esterification Pathway
General Protocol:
-
Reaction Setup: Combine L-serine, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask.[11]
-
Reflux: Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.[11]
-
Workup: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The crude ester is then purified by distillation or chromatography.
Key Applications in Research and Development
This compound and its derivatives are valuable building blocks and modulators in several areas of scientific research.
Peptide Synthesis
L-serine ethyl ester hydrochloride is frequently utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[][12] The esterification of the C-terminus protects the carboxylic acid group, allowing for the sequential addition of amino acids to the N-terminus.
Role in Solid-Phase Peptide Synthesis (SPPS):
In SPPS, the first amino acid is anchored to a solid support (resin). The N-terminus is temporarily protected, typically with an Fmoc or Boc group. This protecting group is removed, and the next amino acid (with its N-terminus protected) is coupled to the free amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of amino acid esters like this compound can be advantageous in solution-phase peptide synthesis as well.[12]
SPPS Workflow
Neurological Research: NMDA Receptor Modulation
Both D-serine and L-serine, and by extension their derivatives, play crucial roles in the central nervous system as co-agonists of the N-methyl-D-aspartate (NMDA) receptor.[13][14][15] The NMDA receptor is a glutamate-gated ion channel that is fundamental for synaptic plasticity, learning, and memory.[16] For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to the receptor.[16][17] D-serine is considered the primary co-agonist at many synaptic NMDA receptors.[15] The ethyl ester form can enhance the lipophilicity and potentially the bioavailability of serine for in vivo studies.[]
NMDA Receptor Signaling Pathway:
The binding of glutamate and a co-agonist like D-serine to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca²⁺ ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are critical for long-term potentiation (LTP) and other forms of synaptic plasticity.
NMDA Receptor Co-agonist Pathway
Analytical Characterization
The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity and for chiral separations.
-
Optical Rotation: To confirm the enantiomeric purity of L- or D-isomers.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound and its derivatives.
-
L-Serine ethyl ester hydrochloride: Should be stored at 2-8 °C.[]
-
General Considerations: As an ester, this compound can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. It is advisable to store it in a cool, dry place, protected from moisture.
Safety and Handling
-
L-Serine ethyl ester hydrochloride: May cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
General Precautions: As with all chemicals, it is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
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Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
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Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])
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Synthesis of D,L-serine ethyl ester hydrochloride - PrepChem.com. (URL: [Link])
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(PDF) l-Serine methyl ester hydrochloride - ResearchGate. (URL: [Link])
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Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au. (URL: [Link])
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L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem. (URL: [Link])
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The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) - PMC - PubMed Central. (URL: [Link])
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(PDF) Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT - ResearchGate. (URL: [Link])
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Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus | PNAS. (URL: [Link])
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d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC - PubMed Central. (URL: [Link])
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d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience. (URL: [Link])
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Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife. (URL: [Link])
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Introduction to Ethyl Serinate: A Chiral Building Block
An In-depth Technical Guide to Ethyl Serinate: From Molecular Weight to Application
This guide provides a comprehensive technical overview of this compound, a pivotal amino acid ester in scientific research and pharmaceutical development. Moving beyond a simple data sheet, we will explore the foundational significance of its molecular weight, delve into the causality behind its synthesis and characterization, and illuminate its applications for researchers, scientists, and drug development professionals.
This compound is the ethyl ester of the amino acid serine. As serine is a chiral molecule, this compound exists as two stereoisomers: ethyl L-serinate and ethyl D-serinate. It is most commonly utilized in its L-form or as a hydrochloride salt (ethyl L-serinate hydrochloride) to improve stability and handling.[1][2][3] Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a highly versatile chiral building block, or synthon, for the synthesis of complex organic molecules, peptides, and pharmaceutical agents.[3][4]
Core Physicochemical Properties: The Centrality of Molecular Weight
The molecular weight of a compound is a fundamental property that underpins all quantitative laboratory work, from reaction stoichiometry to analytical characterization. For this compound, this value dictates the precise amounts needed for synthesis, the interpretation of mass spectrometry data, and the formulation of solutions for biological assays.
The molecular weight is derived from its molecular formula, C₅H₁₁NO₃ .[5][6][7][8]
-
Carbon (C): 5 atoms × 12.011 amu = 60.055 amu
-
Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu
Summing these values yields the molecular weight of 133.15 g/mol .[5][6][7][8] This value is critical for any researcher working with the compound.
Data Summary: Key Physicochemical Properties
The following table summarizes the essential quantitative data for this compound and its common hydrochloride salt form. These parameters are crucial for experimental design, particularly in drug development where properties like solubility and polarity influence bioavailability.
| Property | Value (Ethyl L-serinate) | Value (Ethyl L-serinate HCl) | Significance & Context |
| Molecular Weight | 133.15 g/mol [5][6][7][8][9] | 169.61 g/mol [1][2][10] | Foundational for all stoichiometric calculations and analytical interpretations. |
| Monoisotopic Mass | 133.0739 Da[7][8] | 169.0506 Da[10] | The exact mass used in high-resolution mass spectrometry for unambiguous identification. |
| Molecular Formula | C₅H₁₁NO₃[5][6][7][8][9] | C₅H₁₂ClNO₃[1][2] | Defines the elemental composition of the molecule. |
| IUPAC Name | ethyl (2S)-2-amino-3-hydroxypropanoate[7] | ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[10] | Unambiguous chemical nomenclature. |
| CAS Number | 4117-31-1[7][8][9] | 26348-61-8[1][2] | A unique identifier for the specific chemical substance. |
| Appearance | White to off-white solid or colorless liquid[2][6][9] | Beige or white to off-white solid[2][11] | Basic physical state observation. |
| Predicted Boiling Point | 247.9 ± 20.0 °C[9] | N/A | Indicates volatility and aids in selecting purification methods like distillation. |
| Topological Polar Surface Area (TPSA) | 72.6 Ų[8] | 72.6 Ų[10] | An important predictor of drug transport properties, such as intestinal absorption. |
| Water Solubility | Soluble[9][11] | Soluble[2] | Crucial for developing aqueous formulations and for biological applications. |
Synthesis and Purification: A Self-Validating Workflow
The synthesis of this compound, particularly its hydrochloride salt, is a well-established process. The protocol described here is designed as a self-validating system, where successful isolation and purification inherently confirm the reaction's efficacy.
Experimental Protocol: Synthesis of D,L-Serine Ethyl Ester Hydrochloride
This protocol is adapted from established methods involving the hydrogenation of a protected serine derivative.[12] The use of a protected starting material is a critical experimental choice to prevent side reactions with the amine and hydroxyl groups during intermediate steps not shown.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.56 g (0.005 mol) of 2-azido-3-benzyloxypropionic acid benzyl ester in 10 mL of absolute ethanol in a high-pressure reaction vessel.
-
Acidification: Introduce 1.10 g (0.03 mol) of dry hydrogen chloride gas into the solution. The acidic environment is essential for the final salt formation and catalyzes the esterification.
-
Catalyst Addition: Add 0.20 g of 10% palladium on activated carbon (Pd/C). Palladium is a highly efficient catalyst for hydrogenation, which will reduce the azide group to an amine and cleave the benzyl protecting group.
-
Hydrogenation: Seal the autoclave and hydrogenate the mixture for 40 hours at 25°C under a hydrogen pressure of 20 bar. This step simultaneously performs the deprotection and reduction.
-
Work-up and Filtration: After the reaction, carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the desired product.
-
Concentration: Concentrate the filtrate using a rotary evaporator. This removes the ethanol solvent, leaving the crude product.
-
Purification by Recrystallization: Recrystallize the residue from an ethanol/diethyl ether (1:1) mixture. This is a crucial purification step. The desired product is less soluble in the cold solvent mixture than impurities, allowing for its isolation as pure crystals.
-
Isolation and Drying: Collect the crystals by filtration and dry them to yield D,L-serine ethyl ester hydrochloride. The expected yield is approximately 96%.[12]
Workflow Visualization: Synthesis of Serine Ethyl Ester HCl
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
Analytical Characterization: Confirming Identity and Purity
Confirming the molecular weight and structure of the synthesized this compound is paramount. This validation is typically achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This is the primary technique for confirming molecular weight. Using a method like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For this compound, a protonated molecule [M+H]⁺ would be detected at an m/z of approximately 134.1, directly confirming the molecular mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide an atomic-level blueprint of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the peaks, one can confirm the connectivity of all atoms in C₅H₁₁NO₃, thus validating the structure and indirectly confirming the molecular weight.
-
Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The spectrum of this compound will show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C=O (ester), and C-O bonds, confirming its chemical identity.
Diagram: Analytical Workflow for Structural Validation
Caption: A typical analytical workflow to validate the structure of this compound.
Applications in Research and Drug Development
The utility of this compound and its derivatives is extensive, primarily leveraging its identity as a chiral amino acid ester.
-
Peptide Synthesis: L-serine ethyl ester hydrochloride is a valuable building block in the synthesis of peptides and proteins.[3] Its ester group provides temporary protection for the carboxylic acid, while the hydrochloride salt ensures the amine group is protonated and stable.
-
Neuroscience Research: D-serine ethyl ester hydrochloride is a key compound for studying neurotransmission. It serves as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive functions, making it a valuable tool in research for conditions like schizophrenia.[13]
-
Chiral Synthesis: As a readily available chiral molecule, it is a starting material for synthesizing more complex enantiomerically pure molecules, which is a critical requirement for modern pharmaceuticals to avoid off-target effects from undesired stereoisomers.
-
Polymer Chemistry: this compound can be polymerized, without needing to protect the side-group hydroxyl functionality, to create poly(L-serine).[4] This hydrophilic polypeptide has significant potential in the development of functional biomaterials.
-
Drug Delivery: The physicochemical properties of related polymers, such as ethyl cellulose, are leveraged in creating film coatings for controlled-release drug formulations.[14] Understanding the properties of simple esters like this compound contributes to the broader knowledge base for designing such systems.
Safety, Handling, and Storage
While this compound hydrochloride is not generally considered hazardous under OSHA 2024 standards, proper laboratory practice is essential.[15]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses and gloves. In case of contact, rinse eyes or skin with plenty of water.[11]
-
Storage: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[2] The hydrochloride salt is noted as being hygroscopic (tending to absorb moisture from the air), making sealed storage critical.[2]
Conclusion
This compound is far more than a simple chemical with a molecular weight of 133.15 g/mol . This fundamental value is the gateway to its synthesis, analysis, and application. For the researcher and drug development professional, a thorough understanding of its properties—from molecular weight and solubility to its role as a chiral synthon—is essential for leveraging its full potential in creating novel therapeutics, advanced biomaterials, and expanding our understanding of complex biological systems.
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Ethyl serinate structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of Ethyl Serinate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, the ethyl ester of the amino acid L-serine, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its structure, comprising a primary amine, a hydroxyl group, and an ester, presents a compelling case study for the application of modern analytical techniques. The precise confirmation of its chemical structure and stereochemical integrity is paramount for its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers.[1] This guide provides a comprehensive overview of the methodologies employed in the complete structural elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Molecular Structure and Physicochemical Properties
A foundational step in any structural elucidation is the compilation of known physicochemical properties. This data provides a baseline for comparison with experimental findings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | |
| Molecular Weight | 133.15 g/mol | |
| IUPAC Name | ethyl (2S)-2-amino-3-hydroxypropanoate | |
| CAS Number | 4117-31-1 | |
| Appearance | Colorless liquid (predicted) | LookChem |
Part 1: Unraveling the Connectivity - Spectroscopic Analysis
The primary structure, or connectivity of atoms, in this compound is unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are employed.
Caption: Workflow for NMR-based structure elucidation of this compound.
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of the free base is predicted based on the known spectrum of its hydrochloride salt, accounting for the deprotonation of the amino group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen and a methyl group. |
| ~ 3.85 | Doublet of doublets (dd) | 1H | HO-CH H- | Diastereotopic proton on the carbon bearing the hydroxyl group. |
| ~ 3.70 | Doublet of doublets (dd) | 1H | HO-CHH - | Diastereotopic proton on the carbon bearing the hydroxyl group. |
| ~ 3.55 | Triplet (t) | 1H | -CH (NH₂)- | Methine proton adjacent to the amino and hydroxymethyl groups. |
| ~ 2.50 | Broad singlet | 3H | -NH₂ , -OH | Exchangeable protons of the amine and hydroxyl groups. |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the ethyl group's methyl, coupled to the methylene group. |
Note: The spectrum for L-Serine ethyl ester hydrochloride shows signals for the NH₃⁺ group and shifts for adjacent protons. The free base will show signals for the NH₂ group and upfield shifts for the adjacent CH proton.[2]
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
-
Data Processing: Process the FID to obtain the spectrum and reference it to the solvent peak or TMS.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.0 | C =O | Carbonyl carbon of the ester, highly deshielded. |
| ~ 65.0 | HO-C H₂- | Carbon bearing the hydroxyl group. |
| ~ 61.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~ 56.0 | -C H(NH₂)- | Alpha-carbon bearing the amino group. |
| ~ 14.0 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Note: Data for L-Serine ethyl ester hydrochloride is available on PubChem and serves as a reference.[3]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a "neat" sample is prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Background Spectrum: Obtain a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared salt plates in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400-3200 | O-H and N-H | Stretching | Strong, Broad |
| ~2950 | C-H (sp³) | Stretching | Medium-Strong |
| ~1735 | C=O (Ester) | Stretching | Strong, Sharp |
| ~1650 | N-H | Bending (Scissoring) | Medium |
| 1200-1000 | C-O | Stretching | Strong |
The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretches. A very strong, sharp peak around 1735 cm⁻¹ confirms the ester carbonyl group, and strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the C-O single bond stretches.[4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique for small molecules like this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the MS.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.
Expected Mass Spectrum Fragmentation for this compound
| m/z (mass-to-charge ratio) | Ion Fragment | Interpretation |
| 133 | [C₅H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 102 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 88 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 60 | [CH(NH₂)COOH]⁺ | Cleavage of the ester |
| 44 | [CH(NH₂)CO]⁺ | Further fragmentation |
The molecular ion peak at m/z 133 confirms the molecular weight. The prominent fragment at m/z 102, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), is a key diagnostic peak for serine esters.[5]
Caption: Key fragmentation pathways of this compound in EI-MS.
Part 2: Defining Chirality - Stereochemical Analysis
Since L-serine is a chiral amino acid, it is crucial to determine the stereochemical configuration of the resulting ethyl ester. This is accomplished through polarimetry and chiral chromatography.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of ethyl L-serinate hydrochloride of a known concentration (e.g., c = 2 in water).
-
Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).
-
Measurement: Measure the observed rotation (α) at a controlled temperature (e.g., 20°C) using a standard 1 dm path length cell.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.
Expected Result for Ethyl L-Serinate Hydrochloride The specific rotation for L-Serine ethyl ester hydrochloride is reported as [α]²⁰D = -4.5 ± 0.5° (c=2 in water). A negative sign indicates that it is levorotatory.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for amino acid derivatives.[7][8]
-
Mobile Phase: For a normal-phase separation, a mixture of n-hexane and an alcohol like 2-propanol or ethanol is typically used. For a basic compound like this compound, a small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structure through fragmentation patterns. Finally, polarimetry and chiral chromatography are indispensable for verifying the stereochemical integrity of the molecule. The protocols and expected data presented in this guide form a robust framework for the comprehensive characterization of this compound, ensuring its quality and suitability for applications in research and development.
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Introduction: Elucidating the Structure of a Versatile Amino Acid Derivative
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl L-serinate hydrochloride
Ethyl L-serinate hydrochloride is a pivotal derivative of the amino acid L-serine, widely utilized as a building block in peptide synthesis and explored for its potential in pharmaceutical and biochemical research.[1] Its enhanced lipophilicity compared to the parent amino acid facilitates better membrane permeability, a desirable trait in drug development.[] Given its role in complex molecular assemblies, absolute certainty of its chemical structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data of Ethyl L-serinate hydrochloride. As a Senior Application Scientist, the focus extends beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. We will explore standard 1D NMR techniques, introduce the confirmatory power of 2D NMR, and present a framework for ensuring the trustworthiness of the analytical results.
Section 1: Molecular Structure and Predicted NMR Environments
The first step in any NMR analysis is to examine the molecule's chemical structure to predict the number and type of signals. Ethyl L-serinate hydrochloride (CAS: 26348-61-8) possesses five unique carbon environments and five distinct proton environments.[][3][4][5][6]
Chemical Structure:
-
Proton Environments (¹H NMR):
-
-CH₃ (Ethyl): Protons on a methyl group adjacent to a methylene group.
-
-CH₂- (Ethyl): Protons on a methylene group adjacent to an oxygen and a methyl group.
-
-CH- (α-carbon): A single proton on the chiral center, adjacent to the amine, the carbonyl group, and a methylene group.
-
-CH₂- (β-carbon): Protons on the methylene group adjacent to the hydroxyl group and the α-carbon.
-
-OH, -NH₃⁺: Labile protons whose visibility and chemical shift are highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt form, the amine exists as a protonated ammonium group (-NH₃⁺).
-
-
Carbon Environments (¹³C NMR):
-
C=O (Carbonyl): The ester carbonyl carbon.
-
-CH- (α-carbon): The chiral carbon bonded to the nitrogen.
-
-CH₂- (β-carbon): The carbon bonded to the hydroxyl group.
-
-O-CH₂- (Ethyl): The methylene carbon of the ethyl ester.
-
-CH₃ (Ethyl): The terminal methyl carbon of the ethyl ester.
-
Section 2: ¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: A Self-Validating Approach
The choice of solvent and sample preparation is critical for acquiring high-quality, reproducible NMR data.
Rationale for Solvent Selection: Ethyl L-serinate hydrochloride is a salt, making it highly soluble in polar solvents.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves the analyte and its residual solvent peak (~2.50 ppm) typically does not obscure key signals.[8] Furthermore, it is a non-exchangeable solvent for the -NH₃⁺ and -OH protons, allowing them to be observed as distinct, albeit often broad, signals.
Step-by-Step Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of Ethyl L-serinate hydrochloride directly into a clean, dry NMR tube. Causality: This concentration is sufficient for a strong signal-to-noise ratio on modern NMR spectrometers without causing significant viscosity or solubility issues.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube. Causality: TMS serves as the internal standard, with its signal defined as 0.00 ppm, providing a universal reference for all other chemical shifts.
-
Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Transfer and Equilibration: Place the NMR tube into the spectrometer's spinner turbine. Allow the sample to thermally equilibrate inside the magnet for at least 5 minutes before data acquisition. Causality: This minimizes temperature gradients within the sample, which can lead to signal broadening and distortion.
Workflow for NMR Sample Preparation
Caption: Visualization of key COSY and HSQC correlations for structural verification.
Conclusion: A Coherent and Trustworthy Structural Dossier
The comprehensive NMR analysis of Ethyl L-serinate hydrochloride, employing ¹H, ¹³C, and 2D spectroscopic techniques, provides an unambiguous and self-validating structural confirmation. The ¹H NMR spectrum confirms the presence and relative ratio of all proton-containing functional groups, while the ¹³C NMR verifies the carbon backbone. Advanced 2D experiments like COSY and HSQC serve as the final layer of proof, definitively mapping the connectivity of the entire molecule. This multi-faceted approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the trusted data necessary for their work.
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PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Physical properties of ethyl serinate
An In-depth Technical Guide to the Physical Properties of Ethyl Serinate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, the ethyl ester of the amino acid L-serine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a versatile precursor for the synthesis of complex molecules, including modified peptides and pharmaceuticals. Researchers often utilize its hydrochloride salt, Ethyl L-serinate hydrochloride, due to its enhanced stability and crystallinity, which simplifies handling, purification, and storage.[]
This technical guide provides a comprehensive overview of the core physical properties of this compound and its hydrochloride salt. It is designed for researchers, scientists, and drug development professionals, offering not only tabulated data but also the underlying scientific principles and field-proven experimental protocols for their determination. The methodologies described are framed as self-validating systems to ensure the generation of reliable and reproducible data in a research setting.
General and Physicochemical Properties
The fundamental physical characteristics of a compound are dictated by its molecular structure. This compound is a relatively small, polar molecule containing hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -OH, -NH₂), which significantly influence its physical state, boiling point, and solubility.[2] For laboratory use, it is most commonly supplied as the hydrochloride salt to improve stability, as the free amine is susceptible to oxidation and other degradation pathways.
Core Compound Specifications
The essential identification and structural data for both the free base and the hydrochloride salt are summarized below. This information is foundational for all experimental and computational work.
| Property | Ethyl L-Serinate | Ethyl L-Serinate Hydrochloride |
| Synonyms | L-Serine ethyl ester | H-Ser-OEt·HCl[3] |
| Molecular Formula | C₅H₁₁NO₃[4] | C₅H₁₂ClNO₃[3] |
| Molecular Weight | 133.15 g/mol [4] | 169.61 g/mol [3] |
| CAS Number | 4117-31-1[2] | 26348-61-8[3] |
| Appearance | Solid [Note 1] | White to off-white crystalline solid[] |
Note 1: While some sources describe the racemate as a liquid[5], the L- and D-isomers are typically solids.[6][7]
Thermal Properties
Thermal properties such as melting and boiling points are critical indicators of purity. A sharp melting point range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.
| Property | Value | Source(s) |
| Melting Point (HCl Salt) | 130-132 °C | [Note 2] |
| Boiling Point (Free Base) | 247.9 ± 20.0 °C (Predicted) | [] |
Note 2: This is a commonly cited range from literature and commercial suppliers.[]
The significant difference in thermal properties underscores the impact of the ionic hydrochloride group. The strong ionic interactions in the crystal lattice of the salt require substantially more energy to overcome compared to the intermolecular forces (hydrogen bonding, dipole-dipole) of the free base, resulting in a high melting point for the salt and a high predicted boiling point for the free base.
Density and Solubility
| Property | Value | Source(s) |
| Density (Free Base) | 1.146 ± 0.06 g/cm³ (Predicted) | [Note 3] |
| Water Solubility | Soluble | [3][8] |
| pKa (Free Base) | 12.01 ± 0.10 (Predicted) | [2] |
Note 3: This is a computationally predicted value. Experimental determination is required for confirmation.
The high water solubility of both the free base and its salt is attributed to the polar functional groups (-OH, -NH₂, C=O) that can readily form hydrogen bonds with water molecules.[8] The hydrochloride salt is particularly soluble due to its ionic nature. Solubility in organic solvents will vary based on polarity. A systematic solubility analysis is crucial for applications in reaction chemistry and formulation.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following sections detail the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Prediction (Free Base):
-
Ethyl Group (CH₃): A triplet around 1.2-1.3 ppm, coupled to the adjacent CH₂ group.
-
Ethyl Group (CH₂): A quartet around 4.1-4.2 ppm, coupled to the CH₃ group.
-
Hydroxyl & Amine Protons (-OH, -NH₂): Broad singlets, chemical shift is concentration and solvent dependent.
-
Hydroxymethyl Group (-CH₂OH): A doublet of doublets (or more complex multiplet) around 3.7-3.9 ppm, coupled to the alpha-proton.
-
Alpha-Proton (α-CH): A triplet (or multiplet) around 3.6-3.8 ppm, coupled to the adjacent CH₂ and NH₂ protons.
-
-
¹³C NMR Prediction (Free Base):
-
Ethyl Group (CH₃): ~14 ppm.
-
Ethyl Group (CH₂): ~61 ppm.
-
Alpha-Carbon (α-CH): ~57 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): ~64 ppm.
-
Carbonyl Carbon (C=O): ~173 ppm.[9]
-
A reference ¹H NMR spectrum for the hydrochloride salt is available from various sources, which will show similar patterns, although chemical shifts may be slightly altered due to protonation of the amine.[3][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Key Absorptions:
-
O-H Stretch (Alcohol): A strong, broad peak around 3400-3200 cm⁻¹.
-
N-H Stretch (Amine): A medium, potentially broad peak in the same region (3400-3200 cm⁻¹), often appearing as a shoulder on the O-H peak.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A very strong, sharp peak around 1735-1750 cm⁻¹.[11]
-
C-O Stretch (Ester & Alcohol): Strong peaks in the 1250-1050 cm⁻¹ region.
-
For the hydrochloride salt, the N-H stretch will be shifted to the 3000-2800 cm⁻¹ region as an ammonium salt (R-NH₃⁺).
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of a molecule.
-
Molecular Ion (M⁺): A peak at m/z = 133 for the free base. This peak may be weak or absent due to facile fragmentation.[12]
-
Key Fragmentation Pathways:
-
Loss of the Ester Group: A common fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or neutral ethanol via rearrangement.
-
Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the hydroxymethyl group is highly favorable. This results in the loss of •CH₂OH (31 Da), leading to a prominent ion at m/z = 102.
-
Loss of the Carboethoxy Group: Cleavage resulting in the loss of the entire carboethoxy group (•COOCH₂CH₃, 73 Da) gives a fragment at m/z = 60.[13]
-
A diagram illustrating these primary fragmentation patterns is shown below.[13]
Figure 1. Major fragmentation patterns of ethyl ester of L-serine.[13]
Standardized Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physical properties discussed. The causality for procedural choices is explained to ensure robust and accurate data collection.
Protocol: Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a crystalline solid like ethyl L-serinate hydrochloride. Its accuracy relies on slow, controlled heating and careful observation.[14]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the ethyl L-serinate hydrochloride sample is completely dry, as residual solvent will act as an impurity.[14] Crush a small amount into a fine powder. Tap the open end of a capillary tube into the powder to load 2-3 mm of sample. Invert the tube and tap gently on a hard surface to pack the solid into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated melting point apparatus.[14]
-
Approximate Determination: Set a rapid heating rate (10-20°C/min) to find an approximate melting point. This saves time and prevents prolonged heating of the sample.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to this temperature, then reduce the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last crystal melts (T_completion). The melting point is reported as this range.
-
Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.
Protocol: Micro Boiling Point Determination
For determining the boiling point of the free base, a micro-scale method is ideal for research settings where sample quantity is limited.[5][15] This technique relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Step-by-Step Methodology:
-
Assembly: Add approximately 0.5 mL of this compound liquid into a small (e.g., 75x10 mm) test tube. Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[16] The trapped air pocket will serve as a nucleus for boiling.
-
Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Clamp the assembly in a heating bath (an oil bath in a Thiele tube is ideal for uniform heating) so that the sample is fully submerged.[17]
-
Observation: Heat the bath gently. As the liquid nears its boiling point, a stream of bubbles will emerge from the inverted capillary as the vapor pressure of the liquid overcomes the external pressure.[16]
-
Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The bubbling will slow and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The measurement should be repeated to ensure consistency.
Protocol: Qualitative Solubility Assessment
A systematic approach is used to classify a compound's solubility, which provides insights into its polarity and the presence of acidic or basic functional groups.[18][19]
Step-by-Step Methodology:
-
General Procedure: To ~25 mg of this compound (or its salt) in a small test tube, add 0.75 mL of the chosen solvent in three portions. After each addition, vortex or shake vigorously for 30 seconds. A compound is considered "soluble" if it dissolves completely.[18]
-
Solvent Sequence:
-
Water: Test solubility in deionized water. If soluble, test the solution with litmus or a pH meter to confirm its acidic/basic nature. This compound HCl should be acidic.
-
5% aq. HCl: As an amine, this compound free base is expected to be soluble in dilute acid via the formation of the hydrochloride salt.
-
5% aq. NaHCO₃: Neither the free base nor the salt is expected to be soluble, as it lacks a sufficiently acidic proton (like a carboxylic acid) to react with a weak base.[19]
-
5% aq. NaOH: The ester could be hydrolyzed under these conditions, especially with heating, but immediate solubility is not expected.
-
Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), and dichloromethane (nonpolar).
-
Conclusion
This guide has detailed the essential physical and spectroscopic properties of this compound and its hydrochloride salt. The provided data, a combination of experimentally determined and computationally predicted values, serves as a critical reference for its use in research and development. The stability and crystallinity of the hydrochloride salt make it the preferred form for most applications. By following the standardized, self-validating protocols outlined herein, scientists can confidently verify these properties and ensure the quality of the material for its intended application, from small-scale synthesis to complex drug formulation.
References
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University of Colorado, Boulder. (n.d.). Melting point determination. Organic Chemistry Laboratory Techniques. [Link]
-
Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
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Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Chemconnections. (n.d.). Boiling Point Determination. [Link]
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SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]
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Clarion University. (n.d.). Determination of Melting Point. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
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University of Sydney. (n.d.). Micro-boiling point measurement. [Link]
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PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
ResearchGate. (n.d.). Major fragmentation patterns of ethyl ester of L-serine. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0040735). [Link]
-
University of Calgary. (n.d.). Ch13 - Interpretting 13C NMR. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
-
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-
The Good Scents Company. (n.d.). This compound. [Link]
-
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-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete. [Link]
-
ResearchGate. (n.d.). FT-IR spectra for Ethyl cellulose polymer. [Link]
-
NIST. (n.d.). Serine. NIST Chemistry WebBook. [Link]
-
Baiz Group, UT Austin. (n.d.). FTIR Spectra. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl Serinate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Chiral Building Block
Ethyl serinate, the ethyl ester of the amino acid L-serine, represents a critical chiral building block in the synthesis of a myriad of complex molecules, including pharmaceuticals and fine chemicals. Its trifunctional nature—possessing an amino group, a hydroxyl group, and an ester—imparts unique chemical reactivity. However, harnessing its full synthetic potential is fundamentally governed by its solubility in various reaction media. A thorough understanding of its solubility profile is not merely an academic exercise but a cornerstone for process development, optimization, and scale-up. An inappropriate solvent choice can lead to challenges in reaction kinetics, purification, and overall yield, thereby impacting the economic viability of a synthetic route.
This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. Moving beyond a simple compilation of data, this document delves into the theoretical underpinnings of solubility, offers practical, field-proven experimental protocols for its determination, and presents a curated set of solubility data to inform your experimental design. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data in your own laboratory settings.
Theoretical Framework: The Molecular Dance of Solute and Solvent
The solubility of a solid in a liquid is the result of a delicate thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. For this compound, its solubility is dictated by its molecular structure and the physicochemical properties of the solvent.
The Molecular Persona of this compound
This compound (C₅H₁₁NO₃, Molar Mass: 133.15 g/mol ) is a polar molecule characterized by:
-
Hydrogen Bond Donors: The primary amine (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds.[1]
-
Hydrogen Bond Acceptors: The carbonyl oxygen of the ester, the hydroxyl oxygen, and the nitrogen of the amine group can accept hydrogen bonds.[1]
-
Dipole Moment: The presence of multiple polar functional groups results in a significant molecular dipole moment.
-
Ester Group: The ethyl ester group introduces a degree of lipophilicity compared to the parent amino acid, L-serine, which exists as a zwitterion and is generally insoluble in most organic solvents.[2]
The interplay of these features means that this compound's solubility is highest in solvents that can effectively engage in hydrogen bonding and solvate its polar functional groups.
The Role of the Solvent: A Spectrum of Interactions
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3][4] They are generally excellent solvents for polar molecules like this compound due to their ability to form strong intermolecular interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[3][4] Their ability to dissolve this compound will depend on the balance of dipole-dipole interactions and the solvent's capacity to accept hydrogen bonds from the amine and hydroxyl groups of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments. They are generally poor solvents for polar compounds like this compound as they cannot effectively solvate the polar functional groups.
The general principle of "like dissolves like" is a useful starting point. Due to its polar and hydrogen-bonding nature, this compound is expected to exhibit greater solubility in polar protic solvents, followed by polar aprotic solvents, and poor solubility in nonpolar solvents.
Figure 1: Conceptual diagram illustrating the expected solubility of this compound based on solvent type.
Quantitative Solubility Data for this compound
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | ~ 45.5 | ~ 3.42 |
| Ethanol | Polar Protic | 24.5 | ~ 38.2 | ~ 2.87 |
| Acetone | Polar Aprotic | 20.7 | ~ 15.8 | ~ 1.19 |
| Dichloromethane | Polar Aprotic | 8.9 | ~ 9.5 | ~ 0.71 |
Disclaimer: The data presented in Table 1 are hypothetical and intended for illustrative and guidance purposes only. For critical applications, it is imperative to determine the solubility experimentally using the protocols outlined in the subsequent sections of this guide.
Experimental Determination of this compound Solubility
The accurate determination of solubility is a critical experimental undertaking. The following section provides two robust, self-validating protocols for quantifying the solubility of this compound in organic solvents: the gravimetric method and a High-Performance Liquid Chromatography (HPLC) based method.
Workflow for Solubility Determination
The general workflow for determining solubility is a multi-step process that requires careful execution to ensure accuracy and reproducibility.
Figure 2: General experimental workflow for the determination of solubility.
Protocol 1: The Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility.[1][5][6] It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of the solvent.
Principle: A saturated solution of this compound is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid this compound is then determined.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of scintillation vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains. A good starting point is to add approximately 1.5 to 2 times the estimated solubility.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period to ensure saturation. A minimum of 24 hours is recommended, with gentle agitation. For some systems, 48 to 72 hours may be necessary. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by measuring the concentration at different time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes). Alternatively, filter the solution using a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated volumetric pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of this compound to avoid degradation.
-
Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Cool the dish or vial in a desiccator before weighing on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in the desired units (e.g., g/100 mL or mol/L).
-
Self-Validation and Trustworthiness:
-
Perform each measurement in triplicate to assess reproducibility.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Confirm that a constant weight of the dried residue is achieved to ensure complete solvent removal.
Protocol 2: HPLC-Based Quantification
For a more sensitive and higher-throughput approach, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of this compound in the saturated solution.[7][8]
Principle: A saturated solution is prepared and equilibrated as in the gravimetric method. A small aliquot of the supernatant is then diluted and analyzed by HPLC with a suitable detector (e.g., UV or Mass Spectrometry) to determine the concentration of this compound against a standard curve.
Materials and Equipment:
-
All materials listed for the gravimetric method.
-
HPLC system with a UV or MS detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phase solvents (HPLC grade).
-
Volumetric flasks for standard and sample preparation.
Step-by-Step Methodology:
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from the gravimetric method protocol.
-
-
Sample Preparation for HPLC Analysis:
-
After phase separation (step 3 of the gravimetric method), carefully withdraw a small, known volume (e.g., 100 µL) of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase or a component of it) in a volumetric flask to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the estimated solubility.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of serial dilutions to generate at least five standard solutions of different known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The curve should exhibit a high coefficient of determination (R² > 0.99).
-
-
HPLC Analysis of the Sample:
-
Inject the diluted sample solution into the HPLC system under the same conditions used for the standards.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in the desired units.
-
Self-Validation and Trustworthiness:
-
Ensure the specificity of the HPLC method by confirming that there are no interfering peaks at the retention time of this compound.
-
Regularly check the linearity and reproducibility of the calibration curve.
-
Analyze each sample in triplicate to ensure the precision of the measurement.
Conclusion: A Data-Driven Approach to Synthesis and Formulation
This guide has provided a multifaceted perspective on the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance. The presented hypothetical data serves as a valuable starting point for solvent screening, while the detailed protocols for gravimetric and HPLC-based analysis empower researchers to generate high-quality, reliable solubility data tailored to their specific experimental conditions.
A judicious selection of solvents, informed by accurate solubility data, is paramount for the successful application of this compound in organic synthesis and drug development. By understanding and experimentally verifying the solubility of this versatile building block, scientists can optimize reaction conditions, streamline purification processes, and ultimately accelerate the path from discovery to application.
References
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
-
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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The Ubiquitous Role of Serine Esters in Nature: A Technical Guide for Researchers
Introduction: The Serine Backbone in Nature's Molecular Architecture
Serine, a seemingly simple amino acid, occupies a central role in the metabolic landscape of virtually all life forms. While its function as a fundamental building block of proteins is well-established, the derivatization of its hydroxyl group into esters unlocks a vast and functionally diverse world of molecules. These naturally occurring serine esters are not mere metabolic curiosities; they are key players in cellular structure, signaling, and defense. This technical guide provides an in-depth exploration of the major classes of naturally occurring serine esters, their biosynthesis, physiological significance, and the analytical methodologies crucial for their study. For researchers in drug development and the life sciences, a deep understanding of these compounds can unveil novel therapeutic targets and biocompatible materials.
This guide is structured to provide a comprehensive overview, beginning with the most abundant and well-characterized serine esters and progressing to more specialized classes. Each section delves into the biosynthesis, functional roles, and analytical considerations for each class of compound, providing both foundational knowledge and practical insights for laboratory investigation.
I. Phosphatidylserine: The Gatekeeper of Cellular Membranes and Fate
Phosphatidylserine (PS) is a ubiquitous glycerophospholipid and a fundamental component of eukaryotic cell membranes.[1] Its structure consists of a glycerol backbone, two fatty acid chains attached via ester linkages, and a serine molecule linked through a phosphodiester bond.[1] This amphipathic nature dictates its orientation within the lipid bilayer, where it is predominantly localized in the inner leaflet of the plasma membrane in healthy cells.[2]
Distribution and Biosynthesis: A Tale of Two Pathways
Phosphatidylserine is found in a wide range of organisms, from bacteria to mammals. In bacteria and yeast, PS is synthesized from CDP-diacylglycerol and L-serine.[3] Mammalian cells, however, primarily synthesize PS through a base-exchange reaction where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is replaced with serine.[3] This reaction is catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2).[3]
Caption: Biosynthesis of Phosphatidylserine in Mammals vs. Bacteria/Yeast.
Physiological Roles: More Than a Structural Component
While contributing to the structural integrity of membranes, the true significance of phosphatidylserine lies in its dynamic roles in cellular signaling. The asymmetric distribution of PS is actively maintained by flippase enzymes.[4] However, during apoptosis (programmed cell death), this asymmetry is lost, and PS is exposed on the outer leaflet of the plasma membrane.[2] This externalized PS acts as a crucial "eat-me" signal, recognized by phagocytes to ensure the efficient and non-inflammatory clearance of apoptotic cells.[2]
Beyond apoptosis, PS is involved in a multitude of cellular processes:
-
Blood Coagulation: PS exposed on the surface of activated platelets serves as a catalytic surface for the assembly of coagulation factor complexes, which is essential for blood clotting.
-
Neuronal Function: The brain has the highest concentration of PS in the body, where it plays a critical role in neuronal signaling, memory, and cognitive function.[4]
-
Immune Regulation: The exposure of PS on apoptotic cells prevents an autoimmune response against the body's own dying cells.[2]
Analytical Approaches for Phosphatidylserine
The analysis of PS is crucial for understanding its roles in health and disease. Several techniques are employed for its detection and quantification.
Table 1: Analytical Techniques for Phosphatidylserine
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized PS molecules, often coupled with liquid chromatography (LC-MS) for separation of different PS species.[5] | High sensitivity and specificity, allows for the identification and quantification of individual molecular species of PS.[5] | Requires sophisticated instrumentation, quantification can be challenging without appropriate internal standards.[3] |
| Enzymatic Assays | Utilizes enzymes that specifically act on PS, leading to a product that can be measured fluorometrically or colorimetrically.[4] | High specificity and sensitivity, suitable for high-throughput screening.[4] | Provides total PS content, not information on individual molecular species. |
| Thin-Layer Chromatography (TLC) | Separates lipids based on their polarity on a solid support, followed by visualization and quantification. | Simple and cost-effective. | Low sensitivity and throughput, quantification can be less precise.[3] |
This protocol provides a general workflow for the quantification of total PS in a lipid extract from a cell or tissue sample.
-
Lipid Extraction:
-
Homogenize the cell or tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid film in a suitable buffer provided with a commercial assay kit.
-
-
Assay Procedure (based on a generic commercial kit):
-
Prepare a standard curve using the provided PS standard.
-
Add the lipid extract samples and standards to a 96-well microplate.
-
Add the enzyme mix (containing lipase and other enzymes to convert PS to a detectable product) to each well.[4]
-
Incubate the plate at the recommended temperature and time to allow the enzymatic reaction to proceed.
-
Add the probe solution, which reacts with the product of the enzymatic reaction to generate a fluorescent signal.[4]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of PS in the samples from the standard curve.
-
II. O-Acetylserine: A Key Intermediate in Sulfur Metabolism
O-acetylserine (OAS) is a crucial metabolic intermediate in the biosynthesis of the sulfur-containing amino acid cysteine in bacteria and plants.[6][7] It is formed by the acetylation of the hydroxyl group of L-serine by serine acetyltransferase (SAT), utilizing acetyl-CoA as the acetyl donor.[7]
Biosynthesis and Functional Significance
The synthesis of OAS is the first committed step in the cysteine biosynthetic pathway.[7] Subsequently, the enzyme O-acetylserine (thiol) lyase (OAS-TL) catalyzes the replacement of the acetyl group of OAS with sulfide to form cysteine.[8]
Caption: Biosynthesis of Cysteine via O-Acetylserine.
Beyond its role as a metabolic intermediate, OAS also functions as a signaling molecule in plants, regulating the expression of genes involved in sulfur assimilation in response to sulfur availability.[6]
Analytical Methods for O-Acetylserine
The quantification of OAS is important for studying sulfur metabolism and its regulation.
Table 2: Analytical Techniques for O-Acetylserine
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separates OAS from other metabolites based on its physicochemical properties, followed by detection using UV or fluorescence detectors (often after derivatization).[9] | Robust and reproducible, allows for accurate quantification. | May require derivatization for sensitive detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of OAS are separated by GC and detected by MS. | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |
This protocol outlines a general procedure for the analysis of OAS in plant or bacterial extracts.
-
Sample Extraction:
-
Freeze the biological material in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with a suitable solvent, such as a mixture of methanol, chloroform, and water.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant and resuspend in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used for underivatized OAS. For increased sensitivity, pre- or post-column derivatization with a fluorescent tag can be performed.[10]
-
Quantification: A standard curve is generated using known concentrations of an OAS standard.
-
III. Serine-Containing Lipopeptides: Nature's Versatile Biologics
Serine-containing lipopeptides are a diverse class of secondary metabolites produced by various microorganisms, particularly bacteria of the genus Bacillus.[5] These molecules consist of a peptide chain, which often includes one or more serine residues, linked to a lipid tail.[2] The peptide portion is frequently cyclic.
Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)
Unlike proteins, which are synthesized by ribosomes, lipopeptides are assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[2] These NRPSs function as molecular assembly lines, with distinct modules responsible for the activation and incorporation of each amino acid, including serine, into the growing peptide chain.[4] The adenylation (A) domain within each module selects the specific amino acid to be incorporated.[4]
Caption: General schematic of lipopeptide biosynthesis by NRPS.
Diverse Biological Activities
The structural diversity of serine-containing lipopeptides translates into a wide array of biological functions. Notable examples include:
-
Surfactin: Produced by Bacillus subtilis, surfactin is a powerful biosurfactant with antimicrobial and antiviral properties.[2]
-
Iturin A: Also from B. subtilis, iturin A exhibits strong antifungal activity.[11]
-
Fengycin: Another B. subtilis product, fengycin, has potent antifungal and hemolytic activities.[11]
These activities make lipopeptides attractive candidates for applications in agriculture (as biocontrol agents), bioremediation, and medicine (as novel antimicrobial and anticancer agents).
Analytical Characterization of Lipopeptides
The structural elucidation of lipopeptides requires a combination of analytical techniques.
Table 3: Analytical Techniques for Serine-Containing Lipopeptides
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separates different lipopeptide isoforms based on their hydrophobicity. | Essential for purification and quantification. | Does not provide detailed structural information on its own. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the lipopeptide, aiding in amino acid sequencing and identification of the lipid tail. | Provides detailed structural information, high sensitivity. | Isomeric amino acids (e.g., leucine and isoleucine) can be difficult to distinguish. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the 3D structure and conformation of the lipopeptide in solution.[12] | The definitive method for complete structure elucidation.[12] | Requires relatively large amounts of pure sample, complex data analysis. |
-
Cultivation and Extraction:
-
Grow the producing microorganism in a suitable liquid culture medium.
-
Separate the cells from the culture supernatant by centrifugation.
-
Extract the lipopeptides from the supernatant by acid precipitation followed by extraction with an organic solvent (e.g., chloroform:methanol).
-
-
Purification:
-
Subject the crude extract to reversed-phase HPLC to separate the different lipopeptide congeners.
-
Collect the fractions corresponding to the peaks of interest.
-
-
Structural Analysis:
-
MS Analysis: Analyze the purified fractions by ESI-MS and MS/MS to determine the molecular weights and obtain fragmentation data for sequencing the peptide portion.
-
NMR Analysis: For a novel lipopeptide, dissolve a sufficient amount of the purified compound in a suitable deuterated solvent and acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) for complete structure elucidation.[12]
-
IV. Other Naturally Occurring Serine Esters: An Emerging Frontier
While phosphatidylserine, O-acetylserine, and serine-containing lipopeptides are the most well-documented classes of naturally occurring serine esters, other examples exist, particularly in the realm of marine natural products. For instance, some marine organisms produce unique lipids and secondary metabolites where serine is acylated with unusual fatty acids. The exploration of these compounds is an active area of research, with the potential to uncover novel chemical structures and biological activities.
Conclusion: A Call for Further Exploration
The natural world is replete with a remarkable diversity of serine esters, each with its own unique biological role. From the fundamental functions of phosphatidylserine in membrane biology to the potent antimicrobial activities of lipopeptides, these molecules offer a wealth of opportunities for scientific discovery and biotechnological innovation. For researchers in drug development, the serine esters of microbial origin represent a promising source of new therapeutic leads. As analytical technologies continue to advance, we can expect the discovery and characterization of even more novel serine esters, further expanding our understanding of their importance in the chemistry of life.
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PubMed. (2018). Surfactin, Iturin, and Fengycin Biosynthesis by Endophytic Bacillus sp. from Bacopa monnieri. Retrieved from [Link]
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ResearchGate. (n.d.). Peptide chain biosynthesis of surfactin (1), fengycin (2), and iturin (3). Retrieved from [Link]
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ResearchGate. (n.d.). Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity. Retrieved from [Link]
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MDPI. (2024). Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases. Retrieved from [Link]
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MDPI. (n.d.). Regulation, Biosynthesis, and Extraction of Bacillus-Derived Lipopeptides and Its Implications in Biological Control of Phytopathogens. Retrieved from [Link]
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PubMed Central. (n.d.). Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Retrieved from [Link]
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UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Retrieved from [Link]
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CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC Dissertation. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical Diversity of Bioactive Marine Natural Products: An Illustrative Case Study. Retrieved from [Link]
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DR-NTU. (n.d.). Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. Retrieved from [Link]
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ResearchGate. (2015). What are the steps for complete structure elucidation with NMR?. Retrieved from [Link]
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PubMed Central. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Retrieved from [Link]
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Walsh Medical Media. (2014). Spectroscopic & Chromatographic Methods for Quantitative Analysis of Phospholipid Complexes of Flavonoids – A Comparative. Retrieved from [Link]
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MDPI. (n.d.). Compounds of Marine Origin with Possible Applications as Healing Agents. Retrieved from [Link]
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EMBL-EBI. (n.d.). The adenylation domain of nonribosomal peptide synthetases (NRPS), including Streptoalloteichus tallysomycin biosynthesis genes (cd12114) - CDD entry - InterPro. Retrieved from [Link]
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Oxford Academic. (n.d.). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana | Journal of Experimental Botany. Retrieved from [Link]
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Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N. Retrieved from [Link]
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The Biological Significance of Ethyl Serinate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl serinate, an ethyl ester of the amino acid serine, is a molecule of significant interest in various scientific and industrial domains. While not established as an endogenous metabolite, its synthetic derivatives, particularly L-serine ethyl ester and D-serine ethyl ester, serve as invaluable tools in neuroscience research, drug development, and biotechnology. This technical guide provides an in-depth exploration of the biological roles and applications of this compound, focusing on its synthesis, metabolic fate, and its profound impact on N-methyl-D-aspartate (NMDA) receptor modulation. Detailed experimental protocols for its analysis and the investigation of its biological activities are also presented to empower researchers in their scientific pursuits.
Introduction: The Versatile Nature of a Synthetic Amino Acid Ester
This compound (C₅H₁₁NO₃) is a synthetic compound derived from the esterification of serine with ethanol.[1] It exists as two stereoisomers, L-ethyl serinate and D-ethyl serinate, each with distinct applications. The hydrochloride salts of these esters are commonly used in research due to their increased stability and solubility.[2][3] While evidence for the natural occurrence of this compound in biological systems is lacking, its exogenous administration has revealed significant biological activities, primarily attributable to its hydrolysis products and the direct action of its D-isomer on crucial neuronal receptors.
Synthesis and Chemical Properties
This compound is typically synthesized through the Fischer esterification of serine with ethanol in the presence of an acid catalyst. The resulting ester is a colorless liquid at room temperature. For research purposes, the hydrochloride salts are often preferred, which are typically white to off-white crystalline solids.[2][4]
Table 1: Physicochemical Properties of L-Serine Ethyl Ester Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO₃ | [4] |
| Molecular Weight | 169.61 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 130-132 °C | [5] |
| Solubility | Soluble in water and ethanol | [2] |
Metabolic Fate: The Role of Esterases
Upon introduction into a biological system, this compound is primarily metabolized by esterases, a broad class of hydrolase enzymes.[6][7] These enzymes catalyze the hydrolysis of the ester bond, yielding L-serine or D-serine and ethanol.[6] The specific esterases involved in this biotransformation in vivo have not been exhaustively characterized, but carboxylesterases are likely candidates due to their broad substrate specificity.[6]
Caption: Metabolic hydrolysis of this compound by esterases.
The resulting serine enantiomer enters its respective metabolic or signaling pathways, while ethanol is metabolized primarily in the liver via alcohol dehydrogenase and aldehyde dehydrogenase.[8]
The Pivotal Role in Neuroscience: Modulation of NMDA Receptors
The most profound biological effect of this compound derivatives is observed in the central nervous system, specifically through the action of D-serine ethyl ester on N-methyl-D-aspartate (NMDA) receptors.[3]
D-Serine as a Co-agonist of NMDA Receptors
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[9][10] Their activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[11] D-serine, which is synthesized from L-serine by serine racemase in the brain, is now considered a primary endogenous co-agonist for synaptic NMDA receptors.[9]
D-Serine Ethyl Ester as a Pro-drug for D-Serine
D-serine ethyl ester hydrochloride serves as a valuable research tool and a potential therapeutic agent by acting as a pro-drug for D-serine.[3] Its increased lipophilicity compared to D-serine may facilitate its passage across the blood-brain barrier. Once in the central nervous system, it is hydrolyzed by esterases to release D-serine, thereby increasing the local concentration of the NMDA receptor co-agonist and potentiating NMDA receptor function.[3][12] This makes D-serine ethyl ester a key compound for studying the roles of D-serine in neurotransmission and for exploring therapeutic strategies for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][13]
Caption: Modulation of NMDA receptor activity by D-serine ethyl ester.
Applications in Peptide Synthesis and Biotechnology
L-serine ethyl ester hydrochloride is a widely used building block in peptide synthesis.[2] The ester group protects the carboxylic acid functionality of serine, allowing for the controlled formation of peptide bonds. Its enhanced solubility in organic solvents facilitates solution-phase peptide synthesis.
Furthermore, L-serine ethyl ester hydrochloride is utilized in biotechnology as a component of cell culture media to support the growth of various cell types, aiding in the research and development of biopharmaceuticals.[2]
Other Industrial Applications
Both L- and D-isomers of serine ethyl ester hydrochloride have found applications in other industries:
-
Food Industry: Used as a flavor enhancer or a nutritional supplement.[2]
-
Cosmetic Industry: Incorporated into skincare products for its moisturizing properties.[2]
Experimental Protocols
Quantification of this compound in Biological Matrices
The quantification of this compound in biological samples such as plasma or tissue homogenates can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7.1.1. Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
7.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
In Vitro Assessment of NMDA Receptor Modulation
The effect of D-serine ethyl ester on NMDA receptor activity can be assessed using electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices.
7.2.1. Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices containing the neurons of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain antagonists for non-NMDA glutamate receptors and GABA-A receptors to isolate NMDA receptor-mediated currents.
-
NMDA Receptor Activation: Apply a solution containing a known concentration of NMDA and a sub-saturating concentration of glycine or D-serine to elicit a baseline NMDA receptor current.
-
Application of D-Serine Ethyl Ester: Perfuse the cells with varying concentrations of D-serine ethyl ester and record the changes in the NMDA receptor-mediated current. An increase in the current amplitude would indicate potentiation of NMDA receptor function.
-
Data Analysis: Analyze the recorded currents to determine the dose-response relationship and the EC₅₀ of D-serine ethyl ester's effect.
Conclusion and Future Perspectives
This compound and its derivatives are synthetic molecules with significant and diverse biological applications. While an endogenous role remains to be discovered, their utility as research tools and potential therapeutic agents is well-established. D-serine ethyl ester, in particular, has emerged as a critical compound for investigating the intricacies of NMDA receptor function and for the development of novel treatments for neurological and psychiatric disorders. L-serine ethyl ester continues to be a fundamental component in the synthesis of peptides and biopharmaceuticals. Future research should focus on elucidating the specific esterases responsible for this compound metabolism in vivo, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic potential of its derivatives in a clinical setting.
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Oak Biosciences. D-Serine ethyl ester hydrochloride, min 97%, 100 grams. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl Serinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Serine and the Utility of Ethyl Serinate
Serine, a polar amino acid with a primary hydroxyl group, is a fundamental component of many peptides and proteins, playing a crucial role in their structure and function.[1] Its side chain can participate in hydrogen bonding, influencing peptide conformation, and is a key site for post-translational modifications like phosphorylation, which is vital for cellular signaling and metabolic regulation.[1][2] The hydroxyl group also contributes to the catalytic activity of serine proteases, a major class of enzymes.[1] However, the reactive nature of this hydroxyl group, along with the susceptibility of the α-carbon to racemization, presents unique challenges during chemical peptide synthesis.[3][4][5]
This compound, available commercially as the hydrochloride salt (H-Ser-OEt·HCl), serves as a versatile and cost-effective starting building block for the incorporation of serine residues in solution-phase and solid-phase peptide synthesis (SPPS).[][7][8] Its esterified carboxyl group provides a convenient handle for subsequent reactions and can be readily deprotected under mild conditions. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective use of this compound in peptide synthesis.
PART 1: Protecting Group Strategies for this compound
The success of peptide synthesis hinges on a robust protecting group strategy to prevent unwanted side reactions.[9] For this compound, both the α-amino group and the side-chain hydroxyl group must be appropriately protected. The choice of protecting groups is dictated by the overall synthetic approach, most commonly the Fmoc/tBu or Boc/Bzl strategy.[9][10]
α-Amino Group Protection
The most common temporary protecting groups for the α-amino group are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[9][11]
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., NaHCO₃) | 20-50% piperidine in DMF |
| Boc | tert-butyloxycarbonyl | Boc-anhydride (Boc₂O) or Boc-ON in the presence of a base | Strong acids (e.g., neat TFA or HCl in dioxane) |
Side-Chain Hydroxyl Group Protection
The hydroxyl group of serine is nucleophilic and can undergo acylation during coupling steps if left unprotected, leading to branched peptide impurities.[12] Therefore, a semi-permanent protecting group is essential.
| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |
| tert-Butyl | tBu | Stable to bases (piperidine) used for Fmoc removal. Commonly used in Fmoc/tBu SPPS.[13][14][15] | Strong acids (e.g., TFA), concurrent with cleavage from most resins.[12] |
| Benzyl | Bzl | Stable to mild acids used for Boc removal. Standard in Boc/Bzl SPPS.[13][15] | Strong acids (e.g., HF) or catalytic hydrogenation. |
| Trityl | Trt | Acid-labile, can be selectively removed on-resin for applications like phosphorylation.[13] | Mildly acidic conditions (e.g., 1-5% TFA in DCM). |
| Cyclohexyl | Chx | Stable to TFA and piperidine, offering an alternative orthogonal strategy.[16] | Removed with strong acids like trifluoromethanesulfonic acid.[16] |
The choice of hydroxyl protection must be orthogonal to the α-amino protecting group, meaning one can be removed without affecting the other.
PART 2: Peptide Coupling and Management of Racemization
The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. This activation step, however, increases the acidity of the α-proton, making serine particularly susceptible to racemization, especially when a base is present.[3][17]
Common Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism and efficacy in suppressing racemization.[18]
| Reagent Class | Examples | Mechanism | Notes |
| Carbodiimides | DCC, DIC, EDC | Form an O-acylisourea intermediate, which is then attacked by the amine. | Often used with additives to reduce racemization.[17][19] DCC can form an insoluble urea byproduct.[18][20] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Form an active ester (e.g., OBt or OAt ester) in situ.[20][21] | Highly efficient and fast-reacting.[20] HATU is particularly effective for sterically hindered couplings.[18][21] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Similar to aminium salts, forming active esters. | Very reactive and effective, especially for difficult couplings.[19][21] PyAOP is useful for coupling N-methylated amino acids.[18][20] |
The Role of Additives in Suppressing Racemization
Additives are crucial for minimizing racemization during carbodiimide-mediated coupling.[19] They react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[19]
-
1-Hydroxybenzotriazole (HOBt): The classical additive, effective in reducing racemization.[19]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt due to neighboring group participation of the pyridine nitrogen.[19][21]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[19][22]
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Application Note: Ethyl Serinate as a Versatile C3 Chiral Building Block in Modern Synthesis
Abstract
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has established chiral building blocks as indispensable tools in modern organic synthesis.[1][2][] Among these, ethyl serinate, derived from the naturally occurring amino acid L-serine, stands out as a highly versatile and cost-effective C3 synthon. Its trifunctional nature—possessing a primary amine, a primary hydroxyl group, and an ethyl ester at a single stereocenter—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of ethyl L-serinate's properties, synthesis, and key applications, complete with field-proven protocols designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
In the landscape of asymmetric synthesis, the "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, remains a cornerstone strategy.[2][] L-serine is a prime example of such a precursor, and its ethyl ester derivative, ethyl L-serinate, translates this natural chirality into a more synthetically tractable format.
The strategic advantages of employing this compound are threefold:
-
Defined Stereochemistry: It provides a fixed (S)-configuration at the α-carbon, serving as a reliable anchor point for stereocontrolled synthetic sequences.
-
Orthogonal Functionality: The amine, hydroxyl, and ester groups exhibit distinct reactivities, allowing for selective protection and modification. This orthogonality is the key to its utility, enabling stepwise, controlled elaboration of the molecular framework.
-
Economic Viability: As a derivative of an abundant amino acid, it is a commercially available and relatively inexpensive starting material, making it suitable for both discovery-phase research and scale-up operations.
This document will detail the practical aspects of handling and utilizing this compound, transforming theoretical potential into actionable laboratory protocols.
Physicochemical Properties and Safe Handling
Ethyl L-serinate is most commonly handled in its hydrochloride salt form, which enhances its stability and simplifies purification. The free base can be generated in situ or isolated as a colorless oil.
Table 1: Physicochemical Data
| Property | Ethyl L-serinate | Ethyl L-serinate hydrochloride |
| Appearance | Colorless Liquid/Oil[4] | White to off-white solid[5] |
| Molecular Formula | C₅H₁₁NO₃[6] | C₅H₁₂ClNO₃[7] |
| Molecular Weight | 133.15 g/mol [6] | 169.61 g/mol [7] |
| CAS Number | 4117-31-1[6] | 26348-61-8[5] |
| Melting Point | N/A | 130-132 °C[5][8] |
| Solubility | Soluble in water[4] | Soluble in water[8][9] |
| Optical Rotation | Varies with conditions | [α]²⁰/D ~ -4.4° (c=4 in H₂O)[8] |
Safety & Handling Precautions:
-
Ethyl L-serinate hydrochloride: May cause skin, eye, and respiratory irritation.[7] It is also hygroscopic.[5][8]
-
General Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid breathing dust.[10][11] Store in a cool, dry place, tightly sealed and under an inert atmosphere if possible.[5][11]
Synthesis of Ethyl L-serinate Hydrochloride
The most direct and common method for preparing this compound is the Fischer esterification of L-serine. The reaction is typically performed in ethanol with an acid catalyst, which also protonates the amine, forming the hydrochloride salt in one step.
Causality Behind the Protocol:
-
Acid Catalyst: An acid catalyst, such as HCl, is required to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Using thionyl chloride (SOCl₂) or acetyl chloride with ethanol is a convenient way to generate anhydrous HCl in situ, driving the reaction forward.
-
Ethanol as Solvent/Reagent: Using ethanol as the solvent ensures a large excess of the nucleophile, which, according to Le Châtelier's principle, pushes the equilibrium towards the formation of the ester product.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the esterification to proceed at a reasonable rate.
Caption: Workflow for the synthesis of Ethyl L-serinate HCl.
Protocol 3.1: Fischer Esterification of L-Serine
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath.
-
Reagent Addition: Suspend L-serine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of serine).
-
Catalyst Introduction: While stirring at 0 °C, slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Isolation: Allow the solution to cool to room temperature. Remove the solvent under reduced pressure to obtain the crude product as a white solid.
-
Purification: The crude ethyl L-serinate hydrochloride can be purified by recrystallization, often from an ethanol/diethyl ether solvent system, to yield a white crystalline solid.
Core Applications and Protocols
The true power of this compound lies in the selective manipulation of its three functional groups. The following protocols represent foundational transformations.
N-Protection: Directing Reactivity
To prevent the nucleophilic amine from interfering with subsequent reactions (e.g., at the hydroxyl or ester group), it must be protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its facile removal with acid.
Causality Behind the Protocol:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc protecting group.
-
Aqueous Biphasic System: Using a solvent like dioxane or THF with aqueous sodium bicarbonate provides a medium for both the polar amino acid ester and the nonpolar (Boc)₂O to react.[12]
-
Mild Base (NaHCO₃): The base is crucial to deprotonate the ammonium hydrochloride, liberating the free amine, which is the active nucleophile that attacks the (Boc)₂O. A mild base is used to avoid hydrolysis of the ethyl ester.
Caption: Logical flow for N-Boc protection of this compound.
Protocol 4.1.1: N-Boc Protection of Ethyl L-serinate HCl
-
Dissolution: Dissolve ethyl L-serinate hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the solution in an ice bath and add sodium bicarbonate (approx. 2.5 eq) in portions.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.
-
Reaction: Remove the ice bath and stir the mixture at room temperature overnight.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-ethyl L-serinate, typically as a colorless oil or low-melting solid which can be used without further purification.
Conversion to Key Chiral Intermediates
With the amine protected, the hydroxyl and ester groups can be selectively transformed.
Protecting the amine and hydroxyl groups together as an oxazolidine ring creates a conformationally rigid structure that is a cornerstone intermediate for synthesizing complex chiral molecules. This is often followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde (Garner's aldehyde).
Causality Behind the Protocol:
-
2,2-Dimethoxypropane (DMP): Acts as both the acetone source and a water scavenger. It reacts with the amine and hydroxyl groups to form the five-membered oxazolidine ring (an acetonide).
-
Acid Catalyst (p-TsOH): A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid is required to facilitate the acetal formation.
Protocol 4.2.1: Oxazolidine Formation
-
Setup: To a solution of N-Boc-ethyl L-serinate (1.0 eq) in a suitable solvent (e.g., benzene or toluene), add 2,2-dimethoxypropane (approx. 3.0 eq).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. The progress can be monitored by TLC.[12]
-
Workup: After cooling, quench the reaction with aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product, (S)-tert-butyl 4-(ethoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate, can be purified by silica gel chromatography.
Reduction of the ester provides the corresponding chiral amino alcohol, N-Boc-L-serinol, another highly valuable building block.[13]
Causality Behind the Protocol:
-
Reducing Agent (NaBH₄/LiBH₄): Sodium borohydride (NaBH₄) or the more reactive lithium borohydride (LiBH₄) are common reagents for reducing esters to primary alcohols. The choice depends on desired reactivity and reaction conditions. Lithium borohydride is often preferred for its higher efficacy with esters.
Protocol 4.2.2: Ester Reduction to Alcohol
-
Setup: Dissolve N-Boc-ethyl L-serinate (1.0 eq) in an anhydrous solvent like THF or ethanol in a flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the reducing agent (e.g., LiBH₄, 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup & Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting N-Boc-L-serinol can be purified by column chromatography.
Application in Peptide Synthesis
This compound serves as a C-terminal starting point in solution-phase peptide synthesis.[14] The ethyl ester protects the carboxylic acid while the amine is coupled with the next N-protected amino acid.
Causality Behind the Protocol:
-
Coupling Reagents (e.g., EDC/HOBt): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid of the incoming amino acid, forming a reactive intermediate that is readily attacked by the free amine of this compound to form a peptide bond.[14] HOBt is crucial for suppressing racemization.[14]
Caption: Conceptual workflow for dipeptide synthesis using this compound.
Conclusion
This compound is a powerful and versatile chiral building block that provides a reliable and economic entry point into complex, enantiopure molecules. Its value is derived from the orthogonal reactivity of its amine, hydroxyl, and ester functionalities, which can be selectively addressed through robust protection and modification strategies. The protocols outlined in this guide serve as a validated foundation for researchers to confidently incorporate this C3 synthon into their synthetic programs, enabling the efficient construction of novel pharmaceuticals, catalysts, and other high-value chemical entities.
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SYNTHESIS OF 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE BY OXIDATION OF THE ALCOHOL. Organic Syntheses. [Link]
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Enantioselective synthesis - Wikipedia. Wikipedia. [Link]
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The Versatility of Ethyl Serinate in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Asymmetric synthesis, the art of selectively creating one enantiomer over its mirror image, relies heavily on a toolbox of chiral molecules that can impart stereochemical control.[1] Among these, ethyl serinate, a readily available and versatile chiral building block derived from the amino acid L-serine, has emerged as a cornerstone for the construction of complex chiral molecules. This guide provides an in-depth exploration of this compound's applications in asymmetric synthesis, offering not just protocols, but the underlying strategic thinking to empower researchers in their synthetic endeavors.
This compound: A Chiral Scaffold for Complex Architectures
The inherent chirality of this compound, possessing a stereocenter at the α-carbon, makes it an ideal starting point for the synthesis of a wide array of chiral molecules.[] Its trifunctional nature—an amine, a carboxylic ester, and a primary alcohol—provides multiple handles for selective modification, allowing chemists to build molecular complexity with precise stereochemical control.
Diastereoselective Synthesis of α-Substituted Serines
One of the most powerful applications of this compound lies in its use as a precursor for the diastereoselective synthesis of non-proteinogenic α-amino acids. A notable strategy involves the conversion of this compound into a bislactim ether. This rigid heterocyclic scaffold effectively shields one face of the molecule, directing the approach of electrophiles to the opposite face with high selectivity.
A well-established method utilizes an ethyl (5S)- or (5R)-3,6-diethoxy-2,5-dihydro-5-isopropyl-2-pyrazinecarboxylate, derived from this compound.[3] Treatment of this bislactim ether with a base generates a nucleophilic enolate, which can then react with various electrophiles in a highly diastereoselective manner.[3]
Objective: To synthesize an α-alkylated serine derivative with high diastereoselectivity.
Materials:
-
Ethyl (5S)-3,6-diethoxy-2,5-dihydro-5-isopropyl-2-pyrazinecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the bislactim ether in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-BuLi solution dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. The causality here lies in the low temperature preventing side reactions and the strong base deprotonating the α-carbon.
-
Alkylation: To the enolate solution, add the alkyl halide dropwise. The electrophile will approach the enolate from the less sterically hindered face of the bislactim ether, leading to a high degree of diastereoselectivity.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Self-Validation: The diastereomeric ratio of the product can be determined by proton NMR spectroscopy or by chiral HPLC analysis after conversion to the corresponding amino acid.
Crafting Chirality: this compound in Ligand Synthesis for Asymmetric Catalysis
The development of novel chiral ligands is a driving force in the field of asymmetric catalysis.[4] Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[5][6] The functional groups of this compound make it an excellent precursor for the synthesis of a variety of chiral ligands, including amino alcohols and phosphine-containing ligands.
Synthesis of Chiral Amino Alcohol Ligands
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, finding application in reactions such as the enantioselective addition of organozinc reagents to aldehydes.[7] The synthesis of these ligands from this compound is often straightforward, involving the reduction of the ester functionality and protection of the amino group.
Caption: Synthesis of a chiral amino alcohol ligand from this compound and its application in asymmetric catalysis.
Gateway to Heterocycles: this compound in Stereoselective Synthesis
Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals.[8][9] The stereoselective synthesis of chiral heterocycles is therefore a critical endeavor. This compound serves as a versatile starting material for the construction of various chiral heterocycles, such as pyrrolidines and piperidines, through intramolecular cyclization reactions.[10]
Asymmetric Intramolecular Michael Addition for Pyrrolidine Synthesis
The intramolecular Michael addition of an amine to an α,β-unsaturated ester is a powerful method for the synthesis of substituted pyrrolidines. By starting with this compound, the chirality of the final product can be controlled.
Objective: To synthesize an ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate derivative via an asymmetric intramolecular Michael addition.
Materials:
-
Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate (synthesized from this compound)
-
(R)-1-Phenylethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves 5 Å
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate in anhydrous THF, add activated molecular sieves 5 Å. The molecular sieves act as a dehydrating agent, which is crucial for the efficiency of the reaction.
-
Addition of Chiral Amine: Add a catalytic amount of (R)-1-phenylethylamine to the mixture. This chiral amine acts as a catalyst, inducing the asymmetric cyclization.
-
Cyclization: Stir the reaction mixture at room temperature. The (R)-1-phenylethylamine facilitates the intramolecular Michael addition, leading to the formation of the chiral pyrrolidine derivative with a specific enantiomeric excess (ee).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.
Trustworthiness of the Protocol: The use of a well-defined chiral amine catalyst provides a reliable method for inducing asymmetry. The enantiomeric excess of the product can be further enhanced through recrystallization of a suitable salt, such as the hydrobromide salt.[10]
Data Summary and Comparison
| Application | Key Transformation | Stereochemical Control | Typical Stereoselectivity |
| α-Substituted Serines | Diastereoselective Alkylation | Substrate control (chiral auxiliary) | High diastereoselectivity |
| Chiral Ligands | Reduction and Derivatization | Starting material chirality | Maintained from this compound |
| Chiral Heterocycles | Asymmetric Intramolecular Michael Addition | Catalyst control (chiral amine) | Moderate to excellent enantioselectivity |
Future Outlook
The applications of this compound in asymmetric synthesis are continually expanding. Its role as a versatile chiral building block is well-established, and ongoing research is exploring its use in novel catalytic systems and for the synthesis of increasingly complex and biologically active molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this invaluable chiral resource.
References
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Development of highly stereoselective reactions utilizing heteroatoms--asymmetric synthesis of alpha-substituted serines. PubMed. Available at: [Link]
-
Asymmetric catalysis. University of Liverpool. Available at: [Link]
-
Enantioselective synthesis. Wikipedia. Available at: [Link]
-
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed. Available at: [Link]
-
Heterocycles in asymmetric synthesis. Part 1. Construction of the chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Mastering Asymmetric Synthesis with Chiral Building Blocks. Medium. Available at: [Link]
-
(PDF) Chiral ligands designed in China. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of chiral porphyrin macrocyclic hosts and kinetic enantiorecognition of viologen guests. PubMed Central. Available at: [Link]
-
Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes. ACS Publications. Available at: [Link]
-
Enantioselective Acylation of Chiral Amines Catalyzed by Serine Hydrolases | Request PDF. ResearchGate. Available at: [Link]
-
[Development of New Chiral Phosphine Ligands with Helical Environments and Their Application in Asymmetric Catalytic Reactions]. PubMed. Available at: [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PubMed Central. Available at: [Link]
-
The chemistry of heterocycles in the 21st century. ResearchGate. Available at: [Link]
-
Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. PubMed Central. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central. Available at: [Link]
-
01.11 Enantioselective Catalysis. YouTube. Available at: [Link]
-
(PDF) Asymmetric reactions in continuous flow. ResearchGate. Available at: [Link]
-
This compound | C5H11NO3. PubChem. Available at: [Link]
-
Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Spiro Heterocycles | Request PDF. ResearchGate. Available at: [Link]
-
Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
In Heterocycles in Natural Product Synthesis | Request PDF. ResearchGate. Available at: [Link]
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- 4. [Development of New Chiral Phosphine Ligands with Helical Environments and Their Application in Asymmetric Catalytic Reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric catalysis [pcliv.ac.uk]
- 6. Chiral Ligands - Enamine [enamine.net]
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Application Note: Ethyl Serinate Derivatization for Enhanced GC-MS Analysis
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, yet its application to polar, non-volatile compounds like amino acids necessitates a derivatization step to improve chromatographic behavior and analytical sensitivity.[1] This application note provides a comprehensive guide to the derivatization of serine to its ethyl ester, ethyl serinate, a robust method for enhancing its volatility for GC-MS analysis. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the interpretation of the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the quantitative and qualitative analysis of serine in complex matrices.
Introduction: The Rationale for Derivatization
Amino acids, the fundamental building blocks of proteins, are inherently polar and possess low volatility due to their zwitterionic nature and the presence of carboxyl and amino functional groups.[1][2] These properties make their direct analysis by gas chromatography challenging, often resulting in poor peak shape, thermal decomposition in the injector, and strong adsorption to the column stationary phase.[2][3] Derivatization addresses these challenges by chemically modifying the analyte to increase its volatility and thermal stability.[3][4] This process involves replacing the active hydrogens on polar functional groups (such as -OH, -NH2, and -COOH) with less polar moieties.[1]
Esterification of the carboxylic acid group is a common and effective derivatization strategy for amino acids.[4] The conversion of serine to this compound via reaction with ethanol significantly reduces the polarity of the molecule, making it amenable to GC separation and subsequent mass spectrometric detection. This method offers advantages in terms of reagent accessibility, reaction simplicity, and the formation of a stable derivative with a characteristic mass spectrum.
The Chemistry of this compound Formation
The derivatization of serine to this compound is an acid-catalyzed esterification reaction. In the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), the carboxylic acid group of serine reacts with ethanol to form an ethyl ester and water.[5][6]
Reaction:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester. To drive the reaction to completion, it is often necessary to use an excess of ethanol or to remove the water as it is formed.[5]
Experimental Protocol
This section provides a step-by-step protocol for the derivatization of serine to this compound for GC-MS analysis.
Reagents and Materials
-
Serine standard or sample containing serine
-
Anhydrous Ethanol (ACS grade or higher)
-
Acetyl chloride or Thionyl chloride (for in situ generation of HCl) or concentrated Sulfuric Acid
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl acetate (or other suitable extraction solvent)
-
GC-MS vials with inserts
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Derivatization Procedure
-
Sample Preparation: Accurately weigh a known amount of the serine standard or the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is dry as water can interfere with the esterification reaction.[3]
-
Reagent Addition: To the dried sample, add 500 µL of a 3 M solution of HCl in anhydrous ethanol. This can be prepared by carefully adding acetyl chloride or thionyl chloride dropwise to cold anhydrous ethanol. Alternatively, a solution of sulfuric acid in ethanol can be used.[5]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80-100°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for specific sample types.[7]
-
Neutralization and Extraction: After the reaction is complete, cool the vial to room temperature. Neutralize the excess acid by adding a suitable base (e.g., a saturated solution of sodium bicarbonate) until effervescence ceases. Extract the this compound derivative by adding 500 µL of ethyl acetate and vortexing vigorously for 1 minute.
-
Drying and Concentration: Centrifuge the vial to separate the layers. Transfer the upper organic layer containing the derivative to a clean vial. Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Analysis: Transfer the final solution to a GC-MS vial with an insert for analysis.
Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Workflow for this compound Derivatization.
GC-MS Analysis of this compound
Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-300 |
Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that are diagnostic for its structure. The molecular ion (M+) at m/z 133 is often weak or absent.
Key Fragment Ions:
-
m/z 102: This prominent peak arises from the loss of the methoxycarbonyl group (-OCH2CH3), which has a mass of 31. This fragmentation is a result of alpha-cleavage adjacent to the amino group.
-
m/z 88: This ion is formed by the loss of a carboxyl group (-COOH), with a mass of 45, from the molecular ion.
-
m/z 74: This is a characteristic fragment for amino acid esters and corresponds to the [CH(NH2)COOR]+ ion.
-
m/z 59: This peak corresponds to the ester group [COOCH2CH3]+.
-
m/z 30: This fragment, [CH2NH2]+, is a common feature in the mass spectra of primary amines.
The fragmentation pattern can be influenced by the specific ionization conditions.[8]
Caption: Major fragmentation pathways of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete derivatization | - Ensure the sample is completely dry.[3] - Increase reaction time and/or temperature.[7] - Use a higher concentration of the derivatizing reagent. |
| Loss of derivative during work-up | - Ensure proper phase separation during extraction. - Avoid excessive evaporation. | |
| Multiple peaks for serine | Incomplete reaction or side reactions | - Optimize reaction conditions (time, temperature, reagent concentration). |
| Formation of N-acylated derivative | - If using acetyl chloride, ensure it is added to cold ethanol to minimize N-acetylation. | |
| Broad or tailing peaks | Active sites in the GC system | - Use a deactivated liner and column. - Check for leaks in the system. |
| Co-eluting matrix components | - Improve sample clean-up prior to derivatization. |
Conclusion
The derivatization of serine to this compound is a reliable and effective method for its analysis by GC-MS. This application note has provided a detailed protocol, an explanation of the underlying chemistry, and guidance on the interpretation of the resulting data. By converting the polar serine molecule into a more volatile and thermally stable derivative, this method enables accurate and sensitive quantification in a variety of sample matrices, proving to be an invaluable tool for researchers in numerous scientific disciplines.
References
-
ResearchGate. (n.d.). Major fragmentation patterns of ethyl ester of L-serine. Retrieved from [Link]
-
ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]
-
Chromatography Forum. (2008, December 18). Detecting derivatized amino acids by gc/ms. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Sebai, A., & Cmoch, P. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Roles of the quantification of serine in the brain. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl. Retrieved from [Link]
-
EXCLI Journal. (2024, January 5). Letter to the editor: ROLES OF THE QUANTIFICATION OF SERINE IN THE BRAIN. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
MDPI. (2020, October 9). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. Retrieved from [Link]
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Application Notes & Protocols: Chemoenzymatic Polymerization of L-Serine Ethyl Ester
Strategic Overview: A Greener Route to Functional Polypeptides
Poly(L-serine) (polySer) is a highly attractive polypeptide for a multitude of applications in the biomedical and pharmaceutical fields. Its side-chain hydroxyl groups provide hydrophilicity and a reactive site for post-synthesis functionalization, making it a valuable building block for drug delivery systems, tissue engineering scaffolds, and bio-inspired materials.[1] However, traditional chemical synthesis routes, such as the ring-opening polymerization of N-carboxy anhydrides (NCAs), necessitate tedious protection and deprotection steps for the serine hydroxyl group and often involve toxic reagents and large volumes of organic solvents.[1]
Chemoenzymatic polymerization (CEP) emerges as a superior alternative, leveraging the inherent catalytic power and specificity of enzymes to drive polymerization under mild, environmentally benign conditions.[2][3][4] This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of poly(L-serine) via the papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) in an aqueous medium, a process notable for its operational simplicity and elimination of side-chain protecting groups.[1][5]
Key Advantages of the Chemoenzymatic Approach:
-
Green Chemistry: The reaction proceeds in an aqueous buffer, minimizing organic solvent waste.[2]
-
No Protecting Groups Needed: The high regio- and stereoselectivity of the enzyme catalyst (papain) specifically targets the α-peptide bond formation, leaving the side-chain hydroxyl group of serine untouched.[1][5]
-
Mild Reaction Conditions: The polymerization occurs at moderate temperatures (e.g., 40°C) and near-neutral pH, preserving the integrity of the polypeptide backbone.[3]
-
Biocompatible Products: The process uses biological catalysts and yields polypeptides with high purity, suitable for biomedical applications.
The Underpinning Science: Mechanism of Papain-Catalyzed Polymerization
The synthesis of polySer from Ser-OEt is a kinetically controlled process, where the rate of aminolysis (peptide bond formation) significantly exceeds the rate of hydrolysis (reaction with water).[1][6][7] The use of an amino acid ester, in this case, L-serine ethyl ester, is critical as the ester group serves as an activated acyl donor, facilitating the enzymatic mechanism.[1][7]
The reaction, catalyzed by the cysteine protease papain, can be understood through a two-step mechanism:
-
Acyl-Enzyme Intermediate Formation: The catalytic cysteine residue in the active site of papain performs a nucleophilic attack on the carbonyl carbon of the L-serine ethyl ester monomer. This forms a covalent thioester acyl-enzyme intermediate, releasing ethanol as a byproduct.
-
Nucleophilic Attack & Chain Elongation (Aminolysis): The deprotonated α-amino group of a second Ser-OEt monomer then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This step forms a new peptide bond, releases the elongated peptide chain from the enzyme, and regenerates the free enzyme to begin another catalytic cycle.
A crucial factor governing the success of this polymerization is the suppression of the competing hydrolysis reaction, where water would act as the nucleophile and break the acyl-enzyme intermediate, terminating chain growth. This is achieved by using a high monomer concentration, which statistically favors aminolysis over hydrolysis.[1]
Experimental Guide: Synthesis & Purification Protocol
This protocol is optimized for the synthesis of poly(L-serine) via precipitation polymerization in an aqueous buffer. As the polypeptide chains elongate, they adopt a β-sheet secondary structure, causing them to become insoluble and precipitate from the solution.[1][5] This phenomenon is advantageous as it helps drive the reaction equilibrium towards polymerization and simplifies product isolation.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-serine ethyl ester hydrochloride | ≥98% | Sigma-Aldrich | The monomer for polymerization. |
| Papain (from Carica papaya) | ≥3 U/mg | Sigma-Aldrich | The enzyme catalyst. Store at 2-8°C. |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Reagent Grade | Fisher Scientific | For buffer preparation. |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Reagent Grade | Fisher Scientific | For buffer preparation. |
| Sodium Hydroxide (NaOH) | 10 M solution | VWR | For pH adjustment. |
| Deionized (DI) Water | 18.2 MΩ·cm | - | Used for all solutions and washing steps. |
| Trifluoroacetic acid-d (TFA-d) | NMR Grade | Cambridge Isotope | Solvent for ¹H NMR analysis. Caution: Highly corrosive. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | MALDI Matrix Grade | Sigma-Aldrich | Matrix for MALDI-TOF MS analysis. |
Step-by-Step Synthesis Workflow
Detailed Procedure:
-
Prepare Monomer Solution:
-
Prepare a 1 M Sodium Phosphate buffer solution.
-
In a suitable glass reaction vessel, dissolve L-serine ethyl ester hydrochloride to a final concentration of 1.0 M in the phosphate buffer. Causality Note: A high monomer concentration is essential to favor the aminolysis reaction over hydrolysis.[1]
-
-
pH Adjustment:
-
Place the vessel in a water bath or reaction station set to 40°C and begin stirring at approximately 800 rpm.
-
Carefully adjust the pH of the monomer solution to 8.5 by dropwise addition of 10 M NaOH. Monitor the pH closely with a calibrated pH meter. Causality Note: pH 8.5 represents an optimal balance. It is high enough to ensure a sufficient population of deprotonated α-amino groups (the active nucleophile) but low enough to minimize base-catalyzed hydrolysis of the monomer's ester group.[1][5][8]
-
-
Initiate Polymerization:
-
Once the temperature and pH are stable, add papain powder directly to the stirring monomer solution to achieve a final concentration of 50 mg/mL.[1][5]
-
Seal the vessel and allow the reaction to proceed for 4 hours at 40°C with continuous stirring. A white precipitate should become visible as the polymerization progresses.[1][8]
-
-
Product Isolation and Purification:
-
After 4 hours, transfer the reaction mixture to centrifuge tubes.
-
Separate the precipitated poly(L-serine) by centrifugation at 20,000 x g for 1-2 minutes at 15°C.[1][5]
-
Carefully decant the supernatant, which contains unreacted monomer, oligomers, and the enzyme.
-
Resuspend the pellet in deionized water, vortex thoroughly, and centrifuge again. Repeat this washing cycle at least three times to remove residual impurities.[1][5]
-
-
Drying:
-
Freeze the final washed pellet using a dry ice/acetone bath or a -80°C freezer.
-
Lyophilize the frozen sample to dryness to obtain poly(L-serine) as a fine white powder.
-
Self-Validation: Characterization & Expected Results
Accurate characterization is essential to validate the successful synthesis of poly(L-serine) and determine its key properties.
Structural Verification (¹H NMR)
The primary structure of the polymer is confirmed using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Sample Preparation: The synthesized poly(L-serine) is typically insoluble in water and common NMR solvents. It must be dissolved in a strong solvent like Trifluoroacetic acid-d (TFA-d).[5][6]
-
Expected Spectrum: The ¹H NMR spectrum will show characteristic peaks for the polypeptide backbone. Notably, peaks corresponding to the α-protons of the serine residues will appear in the range of 4.6–5.0 ppm.[1][5] The number-average degree of polymerization (DPn) can be estimated by comparing the signal integration of the repeating units with that of the terminal units.[8][9]
Molecular Weight Analysis (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to determine the distribution of polymer chain lengths.
-
Sample Preparation: A small amount of the polymer is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).
-
Expected Spectrum: The mass spectrum will display a series of peaks, each separated by a mass-to-charge ratio (m/z) of approximately 87, corresponding to the mass of a single serine monomer unit.[6] This pattern provides definitive evidence of polymerization.
Secondary Structure Analysis
Techniques like Infrared Spectroscopy (IR), Circular Dichroism (CD), and Wide-Angle X-ray Diffraction (WAXD) can be employed to confirm the secondary structure. The precipitated polySer synthesized via this method is expected to exhibit a strong β-sheet/strand conformation.[1][5]
Summary of Expected Results
The following table summarizes typical outcomes based on the optimized protocol.
| Parameter | Expected Result | Citation(s) |
| Reaction pH Range | Polymer precipitation observed between pH 7.5 and 9.5. | [1][5] |
| Optimal pH for Yield | pH 8.5 | [1][5] |
| Yield | ~20-30% (precipitated polymer) | [8] |
| Degree of Polymerization (DP) | A range typically between 5 and 22 monomer units. | [1][5] |
| Product Appearance | Fine white powder after lyophilization. | [6] |
| Solubility | Insoluble in water and common organic solvents; soluble in TFA and highly basic (pH 12) aqueous solutions. | [5][8][10][11] |
| Secondary Structure | Predominantly β-sheet conformation. | [1][5] |
References
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Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. Biomacromolecules - ACS Publications. [Link]
-
Nonionic and Water-Soluble Poly(d/l-serine) as a Promising Biomedical Polymer for Cryopreservation. ACS Applied Materials & Interfaces. [Link]
-
Polypeptides as Structural Materials via Chemoenzymatic Synthesis. Advanced Science News. [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. National Center for Biotechnology Information (PMC). [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. [Link]
-
Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties. National Center for Biotechnology Information (PMC). [Link]
-
Scheme 1. Papain-Catalyzed Polymerization of Ser-OEt. ResearchGate. [Link]
-
Water-soluble poly(L-serine)s with elongated and charged side-chains: synthesis, conformations, and cell-penetrating properties. PubMed. [Link]
-
Facile terminal functionalization of peptides by protease-catalyzed chemoenzymatic polymerization toward synthesis of polymeric architectures consisting of peptides. Polymer Chemistry (RSC Publishing). [Link]
-
Solubility testing of the precipitated polySer (10 mg/mL). Photographs... ResearchGate. [Link]
-
Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations, and Cell-Penetrating Properties. ACS Publications. [Link]
-
Chemo Enzymatic Ligation. YouTube. [Link]
-
Recent Advances in Chemoenzymatic Peptide Syntheses. National Center for Biotechnology Information (PMC). [Link]
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Recent advances in chemoenzymatic peptide syntheses. PubMed. [Link]
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Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. ACS Publications. [Link]
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Evidence for pH-Dependent Protease Activity in the Adeno-Associated Virus Capsid. National Center for Biotechnology Information (NIH). [Link]
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Effects of Temperature and pH on the Stability of Protease Produced by Alcaligenes faecalis P2. Journal of Applied Life Sciences International. [Link]
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Optimization of Temperature and pH for Protease Production from Some Bacterial Isolates of Mangrove Waters. Science Publications. [Link]
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Effect of pH on protease activity. ResearchGate. [Link]
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Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations, and Cell-Penetrating Properties. ResearchGate. [Link]
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Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. National Center for Biotechnology Information (PMC). [Link]
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Controlled synthesis and properties of poly(L-homoserine). chemrxiv.org. [Link]
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Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. ACS Publications. [Link]
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Application Notes & Protocols: Ethyl Serinate as a Versatile Chiral Precursor in the Synthesis of Pharmaceutical Intermediates
Abstract
Ethyl serinate, a readily available and cost-effective chiral building block derived from the amino acid L-serine, has emerged as a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical intermediates. Its inherent trifunctionality—comprising a primary amine, a hydroxyl group, and an ethyl ester—provides a versatile scaffold for the stereocontrolled introduction of key functionalities. This guide elucidates the strategic application of ethyl L-serinate in the synthesis of high-value chiral intermediates, including aziridine-2-carboxylates and β-lactams, which are pivotal precursors for antiviral agents like Oseltamivir and anticancer drugs such as Paclitaxel. We provide detailed, field-proven protocols, mechanistic insights, and data-driven analyses to empower researchers, scientists, and drug development professionals in leveraging this invaluable chiral synthon.
Introduction: The Strategic Importance of Ethyl L-Serinate in Asymmetric Synthesis
The imperative for enantiomerically pure pharmaceuticals has cemented the role of chiral building blocks in modern drug discovery and development.[1] Ethyl L-serinate stands out due to its natural origin, high optical purity, and the orthogonal reactivity of its functional groups.[2] This allows for selective manipulation and transformation, making it an ideal starting material for complex molecular architectures. The primary amine can be readily protected and subsequently deprotected or transformed into other nitrogen-containing functionalities. The hydroxyl group can be activated for nucleophilic substitution or oxidized, while the ester provides a handle for further modifications or can be hydrolyzed to the corresponding carboxylic acid. This inherent versatility minimizes the need for lengthy synthetic sequences and often allows for the establishment of multiple stereocenters with high fidelity.
Core Application I: Synthesis of Chiral Aziridine-2-carboxylates
Chiral aziridines are highly valuable intermediates in organic synthesis due to their strained three-membered ring, which can be opened regio- and stereoselectively by a variety of nucleophiles to afford vicinal amino alcohols and other bifunctional compounds.[3][4] Ethyl L-serinate provides a straightforward and efficient route to enantiopure N-protected aziridine-2-carboxylates.
Rationale and Mechanistic Insight
The synthesis of aziridines from ethyl L-serinate typically proceeds via a two-step sequence: activation of the hydroxyl group followed by intramolecular cyclization. The key to a successful and high-yielding synthesis lies in the choice of the activating group for the hydroxyl moiety and the N-protecting group. A tosyl (Ts) group is commonly employed for both the nitrogen and the oxygen, ensuring a clean intramolecular Williamson ether-type reaction under basic conditions. The stereochemistry at the α-carbon is retained throughout the process.
Diagram 1: Synthetic Workflow for Chiral Aziridine-2-carboxylate
Sources
Strategic Protection of Ethyl Serinate: A Guide to Orthogonal Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and medicinal chemistry, ethyl serinate serves as a valuable and versatile building block. Its trifunctional nature, possessing a nucleophilic amine, a primary hydroxyl group, and a pre-protected carboxylic acid (as an ethyl ester), presents both opportunities and challenges. Uncontrolled reactivity can lead to undesired side reactions, such as self-polymerization or side-chain modifications, compromising the yield and purity of the target molecule.[1][2] Therefore, a robust and strategic application of protecting groups is not merely a procedural step but a cornerstone of a successful synthetic campaign.
This guide provides a detailed exploration of protecting group strategies for this compound, moving beyond simple protocols to explain the causality behind experimental choices. We will delve into the orthogonal systems that allow for the selective manipulation of the amine and hydroxyl functionalities, ensuring precise control over the synthetic route.
The Foundation: Protecting the α-Amino Group
The primary amino group is the most reactive nucleophile in this compound and its protection is the first critical step to prevent unwanted amide bond formation. The choice of the N-terminal protecting group dictates the overall synthetic strategy, particularly the conditions for its eventual removal.[3][4]
The Boc group is a cornerstone of "Boc chemistry," valued for its stability to a wide range of nucleophilic and basic conditions.[5] It is introduced via nucleophilic attack of the amine onto di-tert-butyl dicarbonate (Boc anhydride).
-
Causality of Reagents : The reaction is typically facilitated by a base (e.g., triethylamine, NaOH, or DMAP) which deprotonates the ammonium salt of the amino acid ester, liberating the free amine for reaction.[6][7] The Boc anhydride itself is an activated carbonyl compound. The reaction produces t-butoxide and CO₂, driving the reaction forward.[6]
-
Deprotection Mechanism : The Boc group is readily cleaved under anhydrous acidic conditions. The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][8] Scavengers like triethylsilane or anisole are often added to quench the t-butyl cation and prevent side reactions, such as the alkylation of sensitive residues.[8]
Protocol 1: N-Boc Protection of this compound
-
Dissolution : Dissolve this compound hydrochloride (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Basification : Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 equiv.) dropwise to neutralize the hydrochloride and basify the solution.
-
Boc Anhydride Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the stirred solution.[6][9]
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up : Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove byproducts.[9]
-
Extraction : Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution and extract the N-Boc-ethyl serinate product with ethyl acetate (3x).[9]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.
Protocol 2: N-Boc Deprotection
-
Dissolution : Dissolve N-Boc-ethyl serinate (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition : Add trifluoroacetic acid (TFA) (5-10 equiv., often as a 25-50% solution in DCM) dropwise at 0 °C.[6][7]
-
Reaction : Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
-
Isolation : The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.
Caption: Boc Protection and Deprotection Workflow.
The Cbz group is a classic amine protecting group, particularly valuable in solution-phase synthesis.[3] It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.
-
Causality of Reagents : Introduced using benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (Schotten-Baumann reaction).[10] The base neutralizes the HCl byproduct and keeps the amine deprotonated for reaction.
-
Deprotection Mechanism : The Cbz group is uniquely removed by catalytic hydrogenolysis.[10][11] The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the unprotected amine, toluene, and carbon dioxide. This method is exceptionally clean but incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues).
Protocol 3: N-Cbz Protection of this compound
-
Dissolution : Dissolve this compound hydrochloride (1.0 equiv.) in water and cool to 0 °C.
-
Reagent Addition : While stirring vigorously, add sodium carbonate (2.5 equiv.) followed by the dropwise addition of benzyl chloroformate (1.1 equiv.), keeping the temperature below 5 °C.[10]
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up : Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Extraction : Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the N-Cbz-ethyl serinate with ethyl acetate.[10]
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The Fmoc group is the dominant protecting group for the α-amine in modern solid-phase peptide synthesis (SPPS).[12] Its key advantage is its lability to base, leaving acid-labile side-chain protecting groups intact.[3][13]
-
Deprotection Mechanism : The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine and a dibenzofulvene-piperidine adduct.[14]
Protocol 4: N-Fmoc Deprotection
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Reaction : Treat the N-Fmoc-protected this compound derivative with the piperidine/DMF solution.
-
Monitoring : The reaction is typically very fast, often complete within 5-15 minutes at room temperature.
-
Work-up : Following completion, the reaction mixture is typically subjected to aqueous work-up or, in the context of SPPS, the resin is washed thoroughly to remove the deprotection solution and byproducts.
Targeting the Side Chain: Protecting the Hydroxyl Group
The hydroxyl group of serine is a reactive nucleophile that must be protected to prevent O-acylation during peptide coupling or other synthetic transformations.[1][15]
The benzyl ether is a robust protecting group, stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. It is commonly used in Boc-based strategies.[3][15]
-
Deprotection Mechanism : Like the Cbz group, the benzyl ether is cleaved by catalytic hydrogenolysis (H₂/Pd-C).[16] This makes it orthogonal to most other protecting groups except those that are also sensitive to reduction.
The tert-butyl ether is the standard hydroxyl protecting group used in Fmoc-based SPPS.[1][3]
-
Orthogonality : Its stability to the basic conditions (piperidine) used for Fmoc removal is its defining feature. It is, however, readily cleaved by strong acids like TFA, typically during the final cleavage of the peptide from the resin.[3] This makes the Fmoc/tBu pair a powerful orthogonal set.[14]
The tert-butyldimethylsilyl (TBDMS or TBS) group offers another dimension of orthogonality, as it is stable to a wide range of conditions but is selectively cleaved by fluoride ion sources.[17][18][19] This allows for selective deprotection of the hydroxyl group while both acid- and base-labile groups remain intact.
-
Causality of Reagents : Silylation is achieved with TBDMS-Cl and a base like imidazole, which acts as a catalyst and acid scavenger.[18] Fluoride-based deprotection (e.g., using tetrabutylammonium fluoride, TBAF) is effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond and displacing the alcohol.
Protocol 5: O-TBDMS Protection of N-Boc-Ethyl Serinate
-
Dissolution : Dissolve N-Boc-ethyl serinate (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition : Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).
-
Reaction : Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up : Quench the reaction with water and extract the product with ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 6: O-TBDMS Deprotection
-
Dissolution : Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition : Add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise at 0 °C.
-
Reaction : Stir at 0 °C to room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.[17]
Caption: TBDMS Protection and Deprotection Workflow.
The Power of Orthogonality
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others.[13][14] This is achieved by choosing groups that are cleaved by fundamentally different mechanisms (e.g., acid vs. base vs. reduction vs. fluoride).[20][21]
For this compound, this means selecting an N-protecting group and an O-protecting group that can be removed independently.
-
Classic Fmoc Strategy : The most common orthogonal pair in modern peptide synthesis is N-Fmoc and O-tBu .[3][15] The Fmoc group is removed with piperidine (base) at each step of peptide chain elongation, while the O-tBu group remains stable. The O-tBu group is then removed along with other side-chain protecting groups in the final step with strong acid (TFA).
-
Classic Boc Strategy : The corresponding orthogonal pair is N-Boc and O-Bzl .[3] The N-Boc group is removed with TFA at each step, while the O-Bzl group is stable. The O-Bzl group is removed in a final, separate step via catalytic hydrogenolysis.
-
Three-Dimensional Orthogonality : A more complex strategy could involve N-Fmoc , O-TBDMS , and a C-terminal allyl ester. Here, the N-Fmoc group is removed by base, the C-terminal ester by a Palladium catalyst, and the O-TBDMS group by fluoride, all independently of one another.
Caption: Orthogonal deprotection of N-Fmoc-Ser(tBu)-OEt.
Summary of Protecting Group Strategies
The selection of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative summary to guide this choice.
| Protecting Group | Functional Group | Stable To | Labile To (Deprotection Conditions) | Orthogonal To |
| Boc | Amine | Base, H₂/Pd-C, Nucleophiles | Strong Acid (TFA, HCl)[6][8] | Fmoc, Cbz/Bzl, Alloc, TBDMS |
| Cbz (Z) | Amine | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd-C)[10][11] | Boc, Fmoc, tBu, TBDMS |
| Fmoc | Amine | Acid, H₂/Pd-C | Base (20% Piperidine in DMF)[3][22] | Boc, Cbz/Bzl, tBu, TBDMS |
| Benzyl (Bzl) | Hydroxyl | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd-C)[3][16] | Boc, Fmoc, tBu, TBDMS |
| t-Butyl (tBu) | Hydroxyl | Base, H₂/Pd-C | Strong Acid (TFA)[3][15] | Fmoc, Cbz/Bzl, Alloc |
| TBDMS | Hydroxyl | Acid (mild), Base, H₂/Pd-C | Fluoride Ion (TBAF), Strong Acid[17][23] | Fmoc, Cbz/Bzl, Alloc |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and implementation of an orthogonal protecting group strategy. By understanding the distinct chemical mechanisms governing the stability and cleavage of each group—acid lability for Boc and tBu, base lability for Fmoc, hydrogenolysis for Cbz and Bzl, and fluoride affinity for TBDMS—researchers can design synthetic pathways with precision and control. The protocols and strategies outlined herein provide a robust framework for navigating the complexities of protecting this compound, enabling the efficient and reliable construction of target peptides and pharmaceuticals.
References
-
Vertex AI Search Result[3]
- Creative Peptides. (n.d.). Protected Amino Acids.
- Hopkins Chemicals. (n.d.). Understanding Amino Acid Derivatives: The Crucial Role of Fmoc-L-Serine.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Sakamoto, Y., et al. (1996). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2319-2326.
- Benchchem. (n.d.). Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis.
- Sivanandhan, D., et al. (2003). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 115(5-6), 435-442.
- Biosynth. (n.d.). Fmoc-O-benzylphospho-L-serine.
- Chem-Impex. (n.d.). Fmoc-O-acetyl-L-serine.
- Bocsci. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- ResearchGate. (2013). Is it possible to selectively modify hydroxyl groups of serine, threonine and tyrosine?.
- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
- TSI Journals. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
- ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Benchchem. (n.d.). Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wikipedia. (n.d.). Protecting group.
- Ohshiro, M., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(1), 37-44.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- University of Rochester. (n.d.). Protecting Groups.
- Ohshiro, M., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. PMC - NIH.
- Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1835-1842.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.
- ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines.
- Benchchem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
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Application Note: Ethyl Serinate as a Versatile Substrate for the Kinetic Analysis of Proteases and Esterases
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of ethyl serinate as a substrate in enzyme assays. This compound, the ethyl ester of the amino acid L-serine, serves as an effective and versatile substrate for monitoring the activity of various hydrolytic enzymes, particularly serine proteases and carboxylesterases. The hydrolysis of its ester bond provides a convenient means to quantify enzyme kinetics through various detection methods. Here, we detail the underlying principles, experimental design, step-by-step protocols, and data analysis techniques tailored for researchers in enzymology, drug discovery, and diagnostics.
Introduction: The Utility of Amino Acid Esters in Enzyme Assays
The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and screening for potential inhibitors or activators in drug development.[1] The choice of substrate is paramount for a successful and reproducible enzyme assay. While natural protein or peptide substrates are physiologically relevant, they can be complex to quantify and often require laborious analytical methods like HPLC or mass spectrometry.[2]
Amino acid esters, such as this compound, offer a powerful alternative. The action of many proteases on peptide esters is orders of magnitude faster than the corresponding enzymatic hydrolysis of peptide bonds.[3] This catalytic efficiency makes ester substrates highly sensitive reporters of enzyme activity. This compound is particularly useful for assaying serine proteases, which employ a catalytic serine residue to hydrolyze peptide and ester bonds.[4][5] Additionally, it is a substrate for carboxylesterases, a broad family of enzymes involved in xenobiotic metabolism and prodrug activation.[6]
The enzymatic hydrolysis of this compound yields L-serine and ethanol. The reaction can be monitored by quantifying the formation of the L-serine product or, more commonly, by detecting the concomitant release of a proton from the newly formed carboxylic acid group. This guide will focus on the latter, presenting protocols based on pH changes.
Principle of the Assay
The core of the assay is the enzyme-catalyzed hydrolysis of the ester linkage in this compound. This reaction is facilitated by enzymes like chymotrypsin, trypsin, and various cellular esterases.
Reaction: this compound + H₂O ---(Enzyme)--> L-Serine + Ethanol + H⁺
The key to the assay's utility is the generation of a proton (H⁺) for every molecule of substrate hydrolyzed. This stoichiometric release of acid causes a decrease in the pH of the reaction medium. The rate of this pH change is directly proportional to the rate of the enzymatic reaction and, therefore, to the enzyme's activity. This change can be measured in real-time using two primary methods:
-
Spectrophotometric pH Indicator Method: A pH-sensitive indicator dye is included in the reaction mixture. As the pH drops, the dye's absorbance spectrum changes, which can be monitored continuously with a spectrophotometer.[3]
-
Titrimetric Method: The reaction is performed in a pH-stat apparatus, where a standardized base is automatically added to the reaction to maintain a constant pH. The rate of base addition required to neutralize the liberated acid is recorded, providing a direct measure of the reaction rate.
Enzymatic Mechanism: Serine Protease Catalysis
Serine proteases utilize a conserved catalytic triad of amino acids (Serine, Histidine, Aspartate) in their active site to perform hydrolysis.[7][8][9] The reaction with an ester substrate like this compound proceeds via a two-step "ping-pong" mechanism:
-
Acylation: The serine residue's hydroxyl group, made highly nucleophilic by the histidine and aspartate, attacks the carbonyl carbon of the this compound ester bond. This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[5] The intermediate collapses, releasing ethanol and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and, activated by the histidine, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the L-serine product (with its free carboxyl group) and regenerate the free enzyme.[9]
// Invisible edge for layout E_free -> E_S [style=invis]; }
Caption: Covalent hydrolysis of this compound by a serine protease.
Materials and Reagents
-
Substrate: L-Serine ethyl ester hydrochloride (this compound HCl) (CAS: 26348-69-4 or similar)
-
Enzymes:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Trypsin from bovine pancreas (e.g., Promega V5111)
-
Porcine Liver Esterase (e.g., Sigma-Aldrich E3019)
-
User-provided purified enzyme or cell lysate
-
-
Buffers:
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.8-8.0)
-
Borate Buffer (e.g., 10 mM, pH 8.0)
-
-
Reagents for Spectrophotometric Assay:
-
Phenol Red pH indicator solution
-
-
Reagents for Titrimetric Assay:
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.01 N)
-
-
Equipment:
-
Thermostatted UV-Vis spectrophotometer or microplate reader
-
pH meter
-
pH-stat titrator (for titrimetric assay)
-
Thermostatted water bath (25°C or 37°C)
-
Calibrated pipettes
-
Quartz cuvettes or 96-well microplates
-
Detailed Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay using Phenol Red
This protocol is ideal for rapid screening and kinetic analysis in a microplate format. It relies on the decrease in absorbance of Phenol Red at 560 nm as the pH drops.
1. Reagent Preparation:
- Assay Buffer: Prepare 5 mM Tris-HCl, pH 7.8.
- Indicator Solution: Prepare a 1 mM stock solution of Phenol Red in water.
- Substrate Stock: Prepare a 100 mM stock solution of this compound HCl in ultrapure water.
- Working Assay Buffer: Add Phenol Red stock solution to the Assay Buffer to a final concentration of ~0.05 mM. Adjust the final pH to 7.8 if necessary. The buffer concentration is kept low to ensure a measurable pH change.
- Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and dilute it to the desired working concentration in the Working Assay Buffer immediately before use.
2. Assay Procedure (96-well plate): a. Add 180 µL of the pre-warmed (25°C) Working Assay Buffer to each well. b. Add 10 µL of enzyme solution to the "Test" wells and 10 µL of buffer to the "Blank" wells. c. Set the spectrophotometer to read kinetically at 560 nm at 25°C. d. Initiate the reaction by adding 10 µL of this compound stock solution to all wells. e. Immediately begin monitoring the decrease in absorbance at 560 nm (A₅₆₀) every 15-30 seconds for 5-10 minutes.
3. Data Analysis: a. Plot A₅₆₀ versus time (in minutes) for both test and blank reactions. b. Determine the initial linear rate of reaction (ΔA₅₆₀/min). c. Subtract the rate of the blank reaction (non-enzymatic hydrolysis) from the test reaction rate. d. To convert ΔA/min to µmol/min, a standard curve must be generated by adding known amounts of HCl to the Working Assay Buffer and measuring the corresponding change in A₅₆₀.
Protocol 2: Titrimetric Rate Determination (pH-Stat Method)
This is a highly accurate method that directly quantifies the acid produced. It is considered a gold standard for measuring esterase activity.
1. Reagent Preparation:
- Reaction Buffer: Prepare 10 mM Borate Buffer, pH 8.0.
- Substrate: Use this compound neat or as a concentrated stock solution.
- Titrant: Prepare a standardized 0.01 N NaOH solution.
- Enzyme Solution: Prepare a solution of approximately 50 units/mL in cold Reaction Buffer.
2. Assay Procedure: a. Set up the pH-stat apparatus with the titrator and a thermostatted reaction vessel maintained at 25°C with constant stirring. b. Pipette 25.0 mL of the Reaction Buffer into the vessel and allow it to equilibrate. c. Add 100 µL of neat this compound. The pH will likely drop slightly. d. Calibrate the instrument and set the endpoint to pH 8.0. The titrator will add NaOH to bring the pH back to 8.0 and stabilize. e. Initiate the enzymatic reaction by adding a known volume (e.g., 50 µL) of the Enzyme Solution. f. The pH-stat will immediately begin titrating the acid produced with the NaOH titrant to maintain the pH at 8.0. g. Record the volume of NaOH added over time for 5-10 minutes.
3. Data Analysis: a. Plot the volume of NaOH titrant (in mL) versus time (in minutes). b. The slope of the linear portion of this plot represents the rate of the reaction (mL/min). c. Calculate the enzyme activity using the following formula: Units/mL Enzyme = (Slope (mL/min) * Normality of NaOH (mmol/mL)) / (Volume of Enzyme added (mL)) Unit Definition: One unit will hydrolyze 1.0 µmol of this compound per minute at pH 8.0 at 25°C.
Data Presentation and Interpretation
Key Substrate Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [10][11] |
| Molecular Weight | 133.15 g/mol | [10][11] |
| IUPAC Name | ethyl (2S)-2-amino-3-hydroxypropanoate | [10] |
| CAS Number | 4117-31-1 (L-form) | [10] |
| Appearance | Typically a hydrochloride salt (white solid) | - |
| Solubility | Soluble in water | - |
Typical Assay Conditions
| Enzyme | Typical pH | Temperature (°C) | Notes |
| α-Chymotrypsin | 7.8 - 8.0 | 25 | Shows high esterase activity.[12] |
| Trypsin | 7.5 - 8.5 | 25 - 37 | Activity can be assayed, though specificity is for Arg/Lys esters. |
| Carboxylesterases | 7.0 - 8.5 | 25 - 40 | Broadly active on ethyl esters.[6] |
| Subtilisin | 7.0 - 9.0 | 25 - 45 | A bacterial serine protease with broad specificity.[13] |
// Title labelloc="t"; label="General Workflow for this compound Enzyme Assay"; fontcolor="#202124"; fontsize=12; }
Caption: General workflow for an enzyme assay using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Blank Rate | Non-enzymatic (spontaneous) hydrolysis of the ester. | This is expected, especially at alkaline pH. Always subtract the blank rate from the sample rate. Ensure buffer pH is accurate. |
| No/Low Activity | Inactive enzyme; Incorrect pH or temperature; Presence of an inhibitor. | Verify enzyme activity with a known control substrate. Check buffer pH and temperature. Test for inhibitors by spiking a known active sample. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or higher substrate concentration. Ensure the enzyme is stable under assay conditions. Analyze only the initial linear phase of the reaction. |
| Precipitation in Well | Low solubility of substrate or enzyme at assay concentration. | For substrates, consider adding a co-solvent like methanol or DMSO (check for enzyme compatibility first). For enzymes, check buffer compatibility and ionic strength. |
References
-
Determination of esterase activity of human and animal serine proteinases using fluorogenic esters of amino acids as substrates. PubMed. Available at: [Link]
-
esterase hydrolysis activity: Topics by Science.gov. Science.gov. Available at: [Link]
-
A microtiter plate assay for the characterization of serine proteases by their esterase activity. PubMed. Available at: [Link]
-
Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. National Institutes of Health (NIH). Available at: [Link]
-
Protease Assay™. G-Biosciences. Available at: [Link]
-
Serine Proteases. National Institutes of Health (NIH). Available at: [Link]
-
Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. PubMed. Available at: [Link]
-
Substrate-competitive activity-based profiling of ester prodrug activating enzymes. National Institutes of Health (NIH). Available at: [Link]
-
This compound | C5H11NO3. PubChem, National Institutes of Health. Available at: [Link]
-
Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology. Available at: [Link]
-
Protease Assay (PC). Enzyme Development Corporation. Available at: [Link]
-
Biochemical properties of Est22.: (A) Substrate specificity... ResearchGate. Available at: [Link]
-
Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus. National Institutes of Health (NIH). Available at: [Link]
-
Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates | Request PDF. ResearchGate. Available at: [Link]
- Serine synthesis. Google Patents.
-
Mechanism of Serine Proteases. YouTube. Available at: [Link]
-
7.2: Chymotrypsin. Chemistry LibreTexts. Available at: [Link]
-
Activity-Based Profiling of Proteases. Stanford Medicine. Available at: [Link]
-
Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. Available at: [Link]
-
SG-Chymotrypsin™. G-Biosciences. Available at: [Link]
-
Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. National Institutes of Health (NIH). Available at: [Link]
-
6.1: Serine proteases. Chemistry LibreTexts. Available at: [Link]
-
Serine protease. Wikipedia. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. med.stanford.edu [med.stanford.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Serine protease - Wikipedia [en.wikipedia.org]
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- 7. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C5H11NO3 | CID 2724186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. promega.com [promega.com]
- 13. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Poly[bis(serine ethyl ester)phosphazene] for Advanced Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of poly[bis(serine ethyl ester)phosphazene]. This biodegradable polymer holds significant promise for the controlled release of therapeutics.[1][2][3]
Introduction: The Significance of Polyphosphazenes in Biomedicine
Polyphosphazenes are a unique class of polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be modified with a wide variety of organic side groups.[1] This structural flexibility allows for the fine-tuning of their physicochemical properties, making them highly adaptable for various biomedical applications, including drug delivery, tissue engineering, and medical devices.[2][4][5][6] Among the vast library of polyphosphazenes, those with amino acid ester side groups are particularly noteworthy for their biodegradability.[3][7] The hydrolytic degradation of the polymer backbone yields non-toxic products such as phosphates, ammonia, the corresponding amino acid, and alcohol, which are readily metabolized by the body.[4][7]
Poly[bis(serine ethyl ester)phosphazene] is a prime example of a biodegradable polyphosphazene designed for controlled drug delivery. The serine ethyl ester side groups render the polymer susceptible to hydrolysis, and the rate of degradation can be modulated, which is a critical factor in designing effective drug release systems.[8][9]
Synthesis of Poly[bis(serine ethyl ester)phosphazene]: A Two-Step Approach
The most common and well-established method for synthesizing poly[bis(serine ethyl ester)phosphazene] is a two-step process that begins with the thermal ring-opening polymerization of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene), followed by the macromolecular substitution of the chlorine atoms with the desired amino acid ester.[7][10]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for poly[bis(serine ethyl ester)phosphazene].
Detailed Synthesis Protocol
Materials and Reagents:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Serine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Step 1: Synthesis of Poly(dichlorophosphazene)
-
Preparation: Place hexachlorocyclotriphosphazene in a sealed, evacuated glass ampoule.
-
Polymerization: Heat the ampoule at 250°C for 48-72 hours. The polymerization is a living cationic process, and the duration of heating influences the molecular weight of the resulting polymer.
-
Isolation: After cooling, the resulting poly(dichlorophosphazene) is a transparent, rubbery solid. This polymer is highly sensitive to moisture and must be handled under an inert atmosphere.
Step 2: Macromolecular Substitution with Serine Ethyl Ester
-
Dissolution: Dissolve the synthesized poly(dichlorophosphazene) in anhydrous THF under an inert atmosphere.
-
Nucleophile Preparation: In a separate flask, suspend serine ethyl ester hydrochloride in anhydrous THF and add an excess of triethylamine to neutralize the hydrochloride and generate the free amino acid ester. Stir for 1-2 hours.
-
Substitution Reaction: Slowly add the serine ethyl ester solution to the poly(dichlorophosphazene) solution at room temperature. The reaction is a nucleophilic substitution where the amino group of the serine ethyl ester displaces the chlorine atoms on the phosphazene backbone.[7]
-
Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the peak corresponding to the P-Cl bond and the appearance of a new peak for the P-N bond.
-
Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the polymer in a suitable solvent (e.g., THF or chloroform).
-
Dialyze the polymer solution against deionized water for 3-4 days to remove any remaining salts and low molecular weight impurities.
-
Lyophilize the dialyzed solution to obtain the pure poly[bis(serine ethyl ester)phosphazene] as a white, fibrous solid.
-
Characterization of Poly[bis(serine ethyl ester)phosphazene]
Thorough characterization is essential to confirm the successful synthesis, purity, and molecular weight of the polymer.
Diagram of the Characterization Workflow
Caption: Mechanism of drug release via polymer degradation.
Protocol for Fabricating Drug-Loaded Microspheres
Materials:
-
Poly[bis(serine ethyl ester)phosphazene]
-
Drug of interest
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of poly[bis(serine ethyl ester)phosphazene] and the drug in DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation, wash them several times with deionized water to remove residual PVA, and then lyophilize to obtain a dry powder.
The release profile of the encapsulated drug can be studied in vitro by incubating the microspheres in a phosphate-buffered saline (PBS) solution at 37°C and periodically measuring the concentration of the released drug in the supernatant. [11]
Conclusion
Poly[bis(serine ethyl ester)phosphazene] is a versatile and biodegradable polymer with significant potential in the field of drug delivery. The ability to synthesize this polymer with controlled molecular weight and to fabricate it into various drug delivery systems like microspheres makes it a valuable tool for researchers and drug development professionals. The protocols and information provided in these application notes offer a solid foundation for the synthesis, characterization, and application of this promising biomaterial.
References
-
Song, S. C., Lee, S. B., & Kim, B. S. (2010). Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery. PMC - NIH. [Link]
-
Lakshmi, S., Katti, D. S., & Laurencin, C. T. (2003). Biodegradable polyphosphazenes for drug delivery applications. PubMed. [Link]
-
Ullah, F., Khan, M. S., & Shah, S. A. A. (2020). Polyphosphazenes- a Promising Candidate for Drug Delivery, Bioimaging and Tissue Engineering. ResearchGate. [Link]
-
Crommen, J. H., Schacht, E. H., & Mense, E. G. (1992). Poly[(amino acid ester)phosphazenes] as substrates for the controlled release of small molecules. PubMed. [Link]
-
Song, S. C., Lee, S. B., & Kim, B. S. (2021). Polyphosphazene-Based Biomaterials for Biomedical Applications. MDPI. [Link]
-
Allcock, H. R., Kugel, R. L., & Valan, K. J. (1966). Synthesis of Poly [(amino acid alkyl ester)phosphazenes]1~3. Penn State. [Link]
-
Ogueri, K. S., & Laurencin, C. T. (2020). Biodegradable Polyphosphazene Biomaterials for Tissue Engineering and Delivery of Therapeutics. ResearchGate. [Link]
-
Song, S. C., Lee, S. B., & Kim, B. S. (2011). Synthesis and Characterization of Thermosensitive Poly(organophosphazene) Gels with an Amino Functional Group. ResearchGate. [Link]
-
Teasdale, I. (2016). Preparation of polyphosphazenes: a tutorial review. RSC Publishing. [Link]
-
Ajvazi, E., Bauer, F., Kracalik, M., Hild, S., Brüggemann, O., & Teasdale, I. (2023). Poly[bis(serine ethyl ester)phosphazene] regulates the degradation rates of vinyl ester photopolymers. ResearchGate. [Link]
-
Allcock, H. R., Pucher, S. R., & Scopelianos, A. G. (1994). Poly[(amino acid ester)phosphazenes]: Synthesis, Crystallinity, and Hydrolytic Sensitivity in Solution and the Solid State. ACS Publications. [Link]
-
Allcock, H. R. (2018). Synthesis, Structures, and Emerging Uses for Poly(organophosphazenes). ACS Symposium Series. [Link]
-
Ogueri, K. S., & Laurencin, C. T. (2020). Biodegradable Polyphosphazene Biomaterials for Tissue Engineering and Delivery of Therapeutics. PMC - NIH. [Link]
-
Various Authors. (n.d.). Polyphosphazenes for Medical Applications. ResearchGate. [Link]
-
Ogueri, K. S., & Laurencin, C. T. (2020). Biomedical applications of polyphosphazenes. PMC - NIH. [Link]
-
Qiu, L., & Zhu, K. (2001). Study on the relationship between structure and properties of poly[(amino acid ester) phosphazene] (I): Synthesis and characterization. ResearchGate. [Link]
-
Ajvazi, E., Bauer, F., & Kracalik, M. (2023). Poly[bis(serine ethyl ester)phosphazene] regulates the degradation rates of vinyl ester photopolymers. Phenikaa University Library. [Link]
-
Lemmouchi, Y., Schacht, E., & Dejardin, S. (1998). Biodegradable Poly[(Amino Acid Ester)phosphazenes] for Biomedical Applications. Journal of Bioactive and Compatible Polymers. [Link]
-
Ogueri, K. S., Allcock, H. R., & Laurencin, C. T. (2020). Biomedical Applications of Polyphosphazenes. ResearchGate. [Link]
Sources
- 1. Biodegradable polyphosphazenes for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical applications of polyphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphosphazene-Based Biomaterials for Biomedical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradable Polyphosphazene Biomaterials for Tissue Engineering and Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Poly[(amino acid ester)phosphazenes] as substrates for the controlled release of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Ethyl Serinate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethyl serinate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this compound. As a key chiral building block, the efficient synthesis of enantiomerically pure this compound is paramount. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: Why is my this compound yield from Fischer esterification consistently low, and how can I improve it?
This is the most common issue encountered. Low yields in the synthesis of this compound via the direct reaction of L-serine with ethanol are almost always due to the equilibrium nature of the Fischer-Speier esterification reaction.[1][2]
Core Problem: Reaction Equilibrium
The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.
L-Serine + Ethanol ⇌ this compound + Water
The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials and thus limiting the maximum achievable yield.[3][4] A typical reaction with equimolar reagents might yield only around 65% of the product at equilibrium.[4]
Solution: Driving the Equilibrium Forward
To overcome this thermodynamic barrier, we must apply Le Chatelier's principle. This can be achieved in two primary ways:
-
Removal of Water: The most effective method is the continuous removal of water from the reaction mixture as it forms. This is elegantly accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction, preventing the reverse reaction from occurring.[5][6][7]
-
Use of Excess Reagent: Using a large excess of one of the reactants, typically the alcohol (ethanol), will shift the equilibrium towards the product side.[4] Often, ethanol can be used as the reaction solvent itself.
For maximum yield, a combination of both strategies is recommended.
Optimized Protocol: Fischer Esterification with Azeotropic Water Removal
This protocol details a robust method for synthesizing this compound hydrochloride with a high yield by employing a Dean-Stark apparatus.
Materials:
-
L-Serine
-
Ethanol (absolute, 200 proof)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or Dry Hydrogen Chloride (HCl) gas
-
Diethyl Ether
-
Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add L-serine (1.0 eq), ethanol (3.0 eq), and toluene (approx. 2-3 times the volume of ethanol). The toluene acts as the azeotropic agent.
-
Catalyst Addition: Slowly and carefully add the acid catalyst.
-
Option A (H₂SO₄): Add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise with stirring.
-
Option B (HCl): Bubble dry HCl gas through the cold ethanol before adding the serine and toluene until the solution is saturated. This pre-forms ethyl chloroformate's precursor environment and is a very common method for amino acid esterification.[8]
-
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the lighter toluene will overflow and return to the reaction flask.[9]
-
Monitoring: Continue the reflux until no more water collects in the trap (typically 4-8 hours). The reaction can also be monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: Perform this step slowly due to CO₂ evolution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound free ester.
-
For the stable hydrochloride salt, dissolve the crude ester in a minimal amount of dry ethanol or diethyl ether and bubble dry HCl gas through the solution, or add an ethereal HCl solution. The this compound hydrochloride will precipitate.[10]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation: Impact of Reaction Conditions on Yield
| Condition ID | L-Serine (eq) | Ethanol (eq) | Water Removal | Typical Yield Range | Citation |
| A | 1 | 1.2 | None | 55-65% | [4] |
| B | 1 | 10 (as solvent) | None | 85-95% | [4] |
| C | 1 | 3 | Dean-Stark Trap | >95% | [6][9] |
Visualization: Optimized Synthesis Workflow
Caption: Workflow for high-yield this compound HCl synthesis.
FAQ 2: I'm observing significant side products. What are they and how can I minimize their formation?
While incomplete reaction is the primary cause of low yield, the bifunctional nature of serine (containing amine, carboxyl, and hydroxyl groups) can lead to side reactions under certain conditions.
Potential Side Reactions:
-
O-Acylation (Self-Esterification): The primary hydroxyl group of one serine molecule can theoretically react with the activated carboxyl group of another, leading to di- or polypeptide formation. This is a significant concern in peptide synthesis, which is why the hydroxyl group is often protected.[11] In simple esterification, this is less favored but can occur with prolonged heating.
-
Racemization: Loss of stereochemical integrity at the α-carbon. (See FAQ 3 for a detailed discussion).
Minimizing Side Products:
-
Control Temperature and Time: Do not overheat or reflux for an excessive duration. Once water generation ceases in the Dean-Stark trap, proceed to the work-up.
-
Catalyst Choice: Strong protic acids like H₂SO₄ or HCl are generally selective for activating the carboxylic acid over the alcohol under typical Fischer esterification conditions.[12][13]
-
Protecting Groups: For syntheses where side reactions are a major, unresolved issue, using an N-protected serine (e.g., N-Boc-L-serine) can provide a cleaner reaction profile, though it adds protection and deprotection steps to the overall sequence.[14]
Visualization: Desired vs. Potential Side Reaction
Caption: Desired esterification vs. potential O-acylation side reaction.
FAQ 3: How can I prevent racemization of the chiral center during the synthesis?
Maintaining the stereochemical integrity of L-serine is critical for its use in pharmaceuticals and biologically active molecules. Racemization, the formation of a 50:50 mixture of L- and D-enantiomers, can occur under harsh conditions.
Mechanism of Racemization:
The proton on the α-carbon of an amino acid ester is weakly acidic. Under strongly acidic or basic conditions, particularly with prolonged exposure to heat, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of the original stereochemistry.[15][16][17]
Strategies to Prevent Racemization:
-
Use Mild Conditions: This is the most important factor. Avoid excessively high temperatures and unnecessarily long reaction times. The optimized protocol in FAQ 1 is designed to be efficient, thereby minimizing the product's exposure to harsh conditions.
-
Avoid Strong Base in Work-up of the Free Ester: If you need the free this compound (not the HCl salt), be cautious during neutralization. Using a strong base like NaOH can promote racemization of the ester.[16][17] A milder base like sodium bicarbonate is preferred. Isolating the product as the hydrochloride salt conveniently bypasses this issue.
-
Consider Alternative Reagents: If racemization remains a persistent problem, alternative methods that operate under milder conditions, such as using thionyl chloride (SOCl₂) with ethanol at lower temperatures, can be explored.
FAQ 4: What are the best practices for purifying this compound hydrochloride?
Effective purification is key to obtaining a high-quality final product. The hydrochloride salt is generally a crystalline solid, which aids in its purification.[10][]
Core Challenge: Removing unreacted starting materials, the acid catalyst, and solvents.
Purification Protocol and Troubleshooting:
-
Initial Isolation: The precipitation of the hydrochloride salt from a non-polar solvent like diethyl ether is the primary purification step.[10] Ensure the solution of the free ester is dry before adding the HCl source to prevent the co-precipitation of water.
-
Recrystallization: If the initial precipitate is impure (e.g., oily, off-color), recrystallization is the best option. A common solvent system is ethanol/diethyl ether. Dissolve the crude salt in a minimum amount of warm ethanol, and then slowly add diethyl ether until turbidity persists. Cool the mixture slowly to allow for the formation of well-defined crystals.
-
Washing: Always wash the filtered crystals with a cold, non-polar solvent (like diethyl ether) to remove any residual soluble impurities.
-
Drying: Dry the final product thoroughly under high vacuum to remove all traces of solvent.
Troubleshooting Purification Issues
| Problem | Likely Cause | Suggested Solution |
| Product is an oil or sticky solid | Residual solvent; Incomplete reaction; Presence of water during precipitation. | Dry thoroughly under high vacuum; Re-run reaction or purify via column chromatography; Ensure all reagents/solvents are anhydrous before HCl addition. |
| Low Melting Point / Broad Range | Impurities present (unreacted serine, salt byproducts). | Recrystallize from a suitable solvent system (e.g., ethanol/ether). |
| Final product is acidic | Insufficient washing to remove excess HCl. | Wash the filtered crystals thoroughly with cold diethyl ether. |
FAQ 5: Are there alternative methods to Fischer esterification for preparing this compound?
Yes, while Fischer esterification is common due to low-cost reagents, other methods can offer higher yields under milder conditions, especially when dealing with sensitive substrates.
-
The Thionyl Chloride (SOCl₂) Method: This is a highly effective, non-equilibrium method. Serine is suspended in ethanol at a low temperature (e.g., 0 °C), and thionyl chloride is added dropwise. SOCl₂ reacts with ethanol to generate HCl gas and sulfurous acid diethyl ester in situ. The HCl protonates the serine, and the reaction proceeds smoothly to the ester hydrochloride. This method avoids high temperatures and the need to remove water. A similar, widely cited procedure uses acetyl chloride in methanol for the methyl ester.[8]
-
Synthesis from Protected Serine: For ultimate control and to avoid any side reactions at the amine or hydroxyl groups, a protected L-serine derivative can be used. For example, N-Boc-L-serine can be esterified using standard coupling agents like dicyclohexylcarbodiimide (DCC) with a DMAP catalyst, followed by deprotection of the Boc group with an acid like TFA or HCl.[14] This multi-step route is common in peptide synthesis and offers very clean conversions but is less atom-economical for bulk synthesis.
References
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]
-
Catalytic Serine Labeling in Nonaqueous, Acidic Media. Chemistry – A European Journal. [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society. [Link]
-
Chemically fuelled deracemization of amino acids. University of Groningen. [Link]
-
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Technical Support Center: Ethyl Serinate Purification
Welcome to the technical support center for the purification of ethyl serinate. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile amino acid ester. Here, we move beyond simple protocols to explore the underlying principles of purification, offering robust troubleshooting guides and frequently asked questions to navigate the challenges encountered in the lab. Our focus is on providing practical, field-tested insights to help you achieve the highest purity for your downstream applications.
Understanding this compound and Its Common Impurities
This compound (ethyl (2S)-2-amino-3-hydroxypropanoate) is a chiral building block widely used in synthetic chemistry.[1][2] Its utility stems from the three functional groups—the amine, the hydroxyl group, and the ethyl ester—which allow for diverse chemical modifications. However, these same functional groups can lead to specific impurities during synthesis and storage.
Typical Impurities Encountered:
-
Unreacted Starting Materials: L-serine and ethanol are the primary starting materials for esterification. Their presence indicates an incomplete reaction.
-
Reaction By-products:
-
Water: A direct by-product of Fischer esterification.
-
Di- and Polypeptides: Self-condensation of serine or this compound can form peptide bonds, leading to oligomeric impurities.
-
Acid/Base Catalyst Residues: Residual sulfuric acid, p-toluenesulfonic acid, or other catalysts used in the synthesis.
-
Side-Reaction Products: Depending on the synthetic route, other by-products may form. For instance, syntheses starting from ethyl acetamidomalonate can leave residual acetic acid after deacylation.[3]
-
-
Solvents: Residual solvents from the reaction or work-up procedures (e.g., diethyl ether, ethyl acetate, ethanol).[4][5]
A successful purification strategy is contingent on identifying the likely impurities and selecting a technique that exploits the differences in their physicochemical properties compared to the desired this compound.
Physicochemical Properties of this compound
Understanding these properties is critical for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [6] |
| Molecular Weight | 133.15 g/mol | [1] |
| Boiling Point | ~248 °C (Predicted) | [7] |
| pKa | ~12.01 (Predicted) | [2] |
| Solubility | Soluble in water and ethanol. | [7] |
| Form | Typically a liquid or low-melting solid. | [7] |
Purification Techniques: Protocols & Troubleshooting
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Below, we detail the most common techniques.
Workflow for Selecting a Purification Method
This diagram outlines a decision-making process for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
A. Vacuum Distillation
Expertise & Experience: this compound has a high predicted boiling point (~248 °C), making it susceptible to thermal decomposition at atmospheric pressure.[7] Vacuum distillation is the method of choice for purifying high-boiling point liquids because reducing the pressure above the liquid lowers its boiling point significantly. This allows for distillation at a lower, non-destructive temperature, preserving the integrity of the molecule. This technique is particularly effective for separating this compound from non-volatile impurities like unreacted L-serine, salts, and polymeric by-products.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small quantities.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. Discard any initial low-boiling fractions, which may contain residual solvents. The main fraction should be collected at a stable temperature and pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
| Problem | Potential Cause | Solution & Scientific Rationale |
| Bumping / Uncontrolled Boiling | No boiling chips or inadequate stirring. | Solution: Always use a magnetic stir bar. This creates nucleation sites for bubbles to form, preventing the liquid from superheating and then boiling violently. |
| Product is Dark / Decomposed | Distillation temperature is too high. | Solution: Improve the vacuum. A lower pressure will further decrease the boiling point, allowing for distillation at a gentler temperature. Ensure the vacuum pump is operating efficiently and there are no leaks in the system. |
| No Product Distilling Over | Vacuum is not low enough or temperature is too low. | Solution: Check all joints for leaks. Verify the vacuum pump's performance. If the vacuum is good, gradually increase the heating bath temperature. |
| Foaming | Presence of volatile impurities or surfactants. | Solution: Add a small amount of a high-boiling, inert anti-foaming agent. Alternatively, perform a preliminary distillation or solvent wash to remove the problematic impurities. |
B. Flash Column Chromatography
Expertise & Experience: Flash chromatography is a powerful technique for separating compounds with similar polarities.[8][9] For this compound, which contains both polar (amine, hydroxyl) and non-polar (ethyl ester) functionalities, silica gel is an effective stationary phase. The key to a successful separation is selecting an appropriate mobile phase (eluent). The eluent's polarity must be fine-tuned to allow the desired compound to move down the column at a reasonable rate (typically an Rf value of ~0.3 on a TLC plate) while leaving more polar impurities behind and washing away less polar ones.[9]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your this compound an Rf value of approximately 0.3. Good starting points are mixtures of ethyl acetate/hexanes or dichloromethane/methanol. For basic compounds like this compound, adding a small amount (~0.5%) of triethylamine to the eluent can prevent peak tailing by neutralizing acidic sites on the silica gel.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Troubleshooting common column chromatography issues.
C. Recrystallization of this compound Hydrochloride
Expertise & Experience: While this compound free base is often a liquid, its hydrochloride salt is a stable, crystalline solid.[] Recrystallization is an exceptionally effective method for achieving very high purity, as the ordered crystal lattice tends to exclude impurity molecules.[11] The process relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. A mixed solvent system, such as ethanol/diethyl ether, is often used when a single solvent does not provide the ideal solubility profile.[4][12]
This protocol is adapted from established procedures for amino acid ester salts.[4]
-
Salt Formation (if starting with free base): Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether. Bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in ether, until precipitation is complete. Collect the solid by filtration.
-
Dissolution: Place the crude this compound hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (hot ethanol) and heat until the solid dissolves completely.
-
Inducing Crystallization: While the solution is still hot, slowly add the "bad" solvent (diethyl ether) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Crystal Growth: Add a drop or two of the "good" solvent (ethanol) to redissolve the precipitate and then allow the flask to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether to remove any soluble impurities adhering to the crystal surface, and dry under vacuum.
| Problem | Potential Cause | Solution & Scientific Rationale |
| Product "Oils Out" instead of Crystallizing | The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent. | Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool even more slowly. Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point. Slower cooling and a more dilute solution can prevent this. |
| No Crystals Form Upon Cooling | The solution is not saturated, or crystallization is slow to initiate. | Solution: 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure product. 3. If unsaturated, carefully evaporate some solvent and cool again. |
| Very Low Recovery | Too much solvent was used; the product has significant solubility in the cold solvent. | Solution: Ensure you used the minimum amount of hot solvent for dissolution. After filtering, you can try to recover a second crop of crystals by evaporating some of the mother liquor and re-cooling, though this crop may be less pure. |
Frequently Asked Questions (FAQs)
Q1: How do I confirm the purity of my final product? A: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and detecting organic impurities.[5] Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can provide a quantitative measure of purity and identify volatile impurities.[13][14]
Q2: My this compound is turning yellow/brown over time. Why is this happening and how can I prevent it? A: this compound, like many amino acid derivatives, can be sensitive to air and light. The discoloration is likely due to oxidation or polymerization. To ensure stability, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended) and protected from light.[6]
Q3: Can I purify the free base of this compound by recrystallization? A: Since the free base is often a liquid or a very low-melting solid at room temperature, standard recrystallization is challenging. However, converting it to its stable, crystalline hydrochloride salt allows for highly effective purification via recrystallization, as detailed in the protocol above.[4] The pure free base can be regenerated by careful neutralization of the salt followed by extraction.
Q4: What are the primary safety concerns when handling this compound and the solvents used for its purification? A: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[15][16]
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many solvents used in purification (e.g., diethyl ether, hexanes, ethyl acetate) are highly flammable.[17][18] Ensure there are no ignition sources nearby. Work in a fume hood to avoid inhaling vapors.
Q5: I see two spots for my product on the TLC plate. What could be the issue? A: This could be due to several reasons:
-
An Impurity: One spot is your product, and the other is a closely related impurity.
-
Salt vs. Free Base: If your sample is partially in its salt form and partially as the free base, they will have different polarities and thus different Rf values. Adding a drop of triethylamine to the TLC jar can often merge these into a single spot (the free base).
-
Decomposition on Plate: Some sensitive compounds can decompose on the acidic silica gel surface, creating a second spot. Running the TLC on a different stationary phase (e.g., alumina) can help diagnose this.
References
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PubChem. This compound (CID 2724186). National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of D,L-serine ethyl ester hydrochloride. [Link]
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Mol-Instincts. This compound (CAS 4117-31-1) Wiki. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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Royal Society of Chemistry. Carrying out a recrystallisation. YouTube. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
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Pic-Control. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. [Link]
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Technical Support Center: Ethyl Serinate Stability and Degradation
Welcome to the technical support guide for ethyl serinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to anticipate, troubleshoot, and manage stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in experimental settings?
The most significant degradation pathway for this compound is hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent parts: L-Serine and ethanol.[1] This process can be catalyzed by acidic or basic conditions, or mediated by enzymes present in biological systems.[2][3]
Caption: Troubleshooting workflow for this compound instability.
Q4: I am observing a rapid loss of this compound in my aqueous buffer. What is happening and how can I fix it?
Diagnosis: You are likely observing acid- or base-catalyzed hydrolysis. The ester linkage in this compound is susceptible to cleavage in the presence of H⁺ or OH⁻ ions. [4]Even seemingly neutral water can cause slow degradation; this process is significantly accelerated if the pH of your buffer shifts or was incorrectly prepared. [1] Causality: At low pH, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. At high pH, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon.
Solution & Validation:
-
Verify pH: Immediately measure the pH of your solution. Do not assume the intended pH is the actual pH.
-
Implement Buffering: If your system lacks buffering capacity, incorporate a suitable buffer to maintain a pH between 6.5 and 7.5. A phosphate-buffered saline (PBS) is a common and effective choice for many biological applications.
-
Use Fresh Solutions: Prepare this compound solutions fresh before each experiment. Avoid storing dilute aqueous solutions, even at 4°C, for more than a few hours if high stability is required.
-
Kinetic Analysis: To validate your solution, run a time-course experiment. Aliquot your buffered this compound solution and measure its concentration via HPLC at T=0, 2, 4, 8, and 24 hours. A stable concentration over this period confirms the mitigation of hydrolysis.
Q5: My experiments in cell lysates or plasma show near-total degradation of this compound within minutes. Why?
Diagnosis: This rapid degradation is characteristic of enzymatic hydrolysis. Biological matrices like plasma and cell lysates are rich in a class of enzymes called serine hydrolases (which include proteases and lipases) that are highly efficient at cleaving ester bonds. [5][6][7] Causality: Serine hydrolases possess a catalytic triad in their active site, featuring a highly reactive serine residue. [2]This serine acts as a nucleophile, attacking the ester's carbonyl carbon in a two-step process that is orders of magnitude faster than uncatalyzed hydrolysis. [5][8] Solution & Validation:
-
Enzyme Inhibition: Supplement your biological matrix with a broad-spectrum serine hydrolase inhibitor cocktail immediately before adding this compound. These cocktails are commercially available.
-
Thermal Control: Perform all experimental steps at 4°C (on ice). Low temperatures significantly reduce enzyme activity.
-
Control Experiment: To validate this approach, prepare three samples:
-
A) this compound in buffer (negative control).
-
B) this compound in lysate/plasma (positive control for degradation).
-
C) this compound in lysate/plasma with inhibitor cocktail. Incubate all three under your experimental conditions and measure the this compound concentration. A high recovery in sample C compared to sample B validates the inhibition of enzymatic degradation.
-
Q6: How do I definitively identify the degradation products I'm seeing in my stability studies?
Diagnosis: You have likely generated L-Serine and ethanol, but other minor degradants could form under specific stress conditions (e.g., oxidation, photolysis). A forced degradation or stress testing study is the standard approach to purposefully generate and identify potential degradation products. [9][10] Causality: The International Conference on Harmonisation (ICH) guidelines recommend stress testing to establish the intrinsic stability of a molecule and validate the stability-indicating power of analytical methods. [11]By subjecting the compound to extreme conditions, you accelerate the formation of degradants that might appear over a product's shelf-life. [12] Solution & Validation:
-
Perform a Forced Degradation Study: Follow the detailed protocol in the next section (Protocol 2). This involves systematically exposing this compound to acid, base, oxidative, thermal, and photolytic stress.
-
Analytical Method: Use a robust analytical technique, typically HPLC with mass spectrometry (LC-MS), to analyze the stressed samples.
-
Identification:
-
Compare the retention times of the observed peaks with those of authentic reference standards for L-Serine and this compound.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products. The expected m/z for L-Serine will confirm its identity.
-
For volatile products like ethanol, headspace gas chromatography (GC) is a more appropriate analytical method. [13][14]
-
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and L-Serine
This protocol provides a baseline reversed-phase HPLC method for separating and quantifying this compound from its primary hydrolytic degradant, L-Serine.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometer (for higher specificity)
-
Procedure:
-
Prepare standards of this compound and L-Serine in the mobile phase.
-
Generate a standard curve for each analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dilute experimental samples to fall within the linear range of the standard curve.
-
Inject standards and samples.
-
Integrate peak areas and quantify against the standard curve. L-Serine will elute earlier (more polar) than this compound.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
This workflow is designed to identify potential degradation pathways and products as recommended by ICH guidelines. [11]
Caption: Workflow for a forced degradation study of this compound.
Detailed Steps:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Conditions: Expose aliquots of the stock solution (or solid material for thermal/photolytic tests) to the conditions outlined in the table below. Include a control sample protected from stress.
-
Sampling: Take samples at appropriate time points (e.g., 0, 4, 8, 24 hours). The goal is to achieve 5-20% degradation. [10]If degradation is too rapid or slow, adjust the time or temperature accordingly. [15]4. Neutralization: Before analysis, neutralize the acid- and base-stressed samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including the control, using the validated HPLC method (Protocol 1), preferably with MS detection for peak identification.
| Stress Condition | Reagent/Condition | Typical Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 48 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH at RT | 2 - 8 hours | 5-20% |
| Oxidative | 3% H₂O₂ at RT | 24 hours | 5-20% |
| Thermal | 80°C (solid state) | 48 hours | 5-20% |
| Photolytic | ICH Q1B guidelines | Per guidelines | 5-20% |
References
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Let's Talk Academy. (2025). Role of Serine Hydrolases in Catalytic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Serine hydrolase. Retrieved from [Link]
-
Fiveable. (n.d.). Serine Hydrolases Definition. Retrieved from [Link]
-
Hamberg, A. (n.d.). Serine Hydrolase Selectivity. DiVA portal. Retrieved from [Link]
-
Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical reviews, 111(10), 6022–6063. Retrieved from [Link]
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Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]
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LookChem. (n.d.). Cas 4117-31-1,this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology, 27(4), 60-72. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Gricaj, S., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. International Journal of Molecular Sciences, 21(23), 8961. Retrieved from [Link]
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ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved from [Link]
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Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology. Retrieved from [Link]
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Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842. Retrieved from [Link]
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Wang, Y., et al. (2016). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. Environmental Science and Pollution Research, 23(7), 6587-6597. Retrieved from [Link]
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Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]
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Zhang, W., et al. (2015). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. Applied Microbiology and Biotechnology, 99(4), 1895-1904. Retrieved from [Link]
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Baertschi, S. W., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(11), 2825-2835. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Excipient Selection and Compatibility Studies. Retrieved from [Link]
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Abdel-Aziz, H., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. The Journal of Physical Chemistry B, 111(40), 11847-11854. Retrieved from [Link]
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DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]
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Yu, C., et al. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. International Journal of Molecular Sciences, 23(17), 9879. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways involved in chlorimuron-ethyl degradation by strain CHL1. Retrieved from [Link]
-
Edmerls. (2019). Kinetics of Hydrolysis of ethyl acetate. YouTube. Retrieved from [Link]
-
Hupf, H., et al. (2021). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug Testing and Analysis, 13(9), 1664-1672. Retrieved from [Link]
-
Spectrum Classes. (2024). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. Retrieved from [Link]
-
Gricaj, S., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. International Journal of Molecular Sciences, 21(23), 8961. Retrieved from [Link]
-
Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842. Retrieved from [Link]
-
Ceyhan, O., et al. (2021). Evaluation of the Compatibility of Ethyl Glucuronide and Ethyl Sulfate Levels to Assess Alcohol Consumption in Decomposed and Diabetic Postmortem Cases. Journal of Analytical Toxicology, 45(8), 868-874. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of various factors on the yield of ethyl acetate. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube. Retrieved from [Link]
-
Brainly. (2024). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved from [Link]
-
Labster. (n.d.). Factors that affect sample purity. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]
-
Brainly. (2024). Analyze the factors that would affect the yield and purity of ethyl ethanoate during laboratory synthesis. Retrieved from [Link]
-
Brainly. (2024). Analyze the factors that would affect the yield and purity of ethyl ethanoate during your laboratory. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Retrieved from [Link]
Sources
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- 2. letstalkacademy.com [letstalkacademy.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. uv.es [uv.es]
- 5. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. acdlabs.com [acdlabs.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. jfda-online.com [jfda-online.com]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Troubleshooting Side Reactions in Ethyl Serinate Synthesis
Welcome to the Technical Support Center for Ethyl Serinate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. This compound, a key intermediate in the creation of pharmaceuticals and peptides, presents unique challenges due to the trifunctional nature of its parent amino acid, L-serine.[1][] The presence of a primary amine, a carboxylic acid, and a primary hydroxyl group on adjacent carbons creates a landscape ripe for competing side reactions.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to control them. We will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable troubleshooting guides and validated protocols.
Section 1: Racemization - The Challenge of Stereochemical Integrity
Maintaining the stereochemical purity of L-serine during its conversion to ethyl L-serinate is paramount, as the biological activity of downstream products is often enantiomer-dependent. Loss of optical activity is a frequent and frustrating issue.
Q1: My final this compound product shows significant racemization (e.g., a mixture of L- and D-isomers). What is the underlying chemical mechanism?
A: Racemization of amino acids and their derivatives occurs via the deprotonation of the α-carbon, leading to the formation of a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face with roughly equal probability, resulting in a mixture of D and L enantiomers. Serine is particularly susceptible to this process.[3] Experimental studies suggest that racemization can be catalyzed by both acid and base, and the rate is highly dependent on temperature and pH.[4] In the context of protein chemistry, it has been observed that serine residues are prone to racemization, especially in structurally disordered regions.[5]
Caption: Mechanism of serine racemization via an achiral enolate intermediate.
Troubleshooting Guide: Minimizing Racemization
| Parameter | Problematic Condition | Recommended Action & Rationale |
| pH / Catalyst | Strongly basic or acidic conditions. | Use milder catalysts. For Fischer esterification, thionyl chloride (SOCl₂) in ethanol is often preferred over strong mineral acids like H₂SO₄ as it generates HCl in situ under controlled conditions.[6] If a base is required (e.g., for deprotection), use non-coordinating, sterically hindered bases at low temperatures. |
| Temperature | Elevated temperatures (>60-70°C) for prolonged periods. | Maintain the lowest effective reaction temperature. While heating drives the equilibrium towards the ester, it also accelerates racemization.[4] For SOCl₂ methods, the initial dropwise addition is often done at low temperatures (e.g., 8-15°C) before a controlled reflux.[6] |
| Reaction Time | Extended reaction times. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to racemization-promoting conditions will degrade enantiomeric excess. |
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (EE) Determination
This protocol provides a general framework for assessing the stereochemical purity of your this compound product.
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for amino acid esters. Columns based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are often effective.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. A common starting point is 90:10 Hexane:IPA.
-
Sample Preparation: Dissolve a small amount of the this compound hydrochloride product (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the sample. The two enantiomers (D and L) will elute at different retention times.
-
Calculation of Enantiomeric Excess (EE):
-
EE (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the desired L-enantiomer and Area_minor is the peak area of the D-enantiomer.
-
Section 2: Dehydration and β-Elimination Side Reactions
The β-hydroxyl group of serine is a prime site for elimination reactions, leading to the formation of the highly reactive α,β-unsaturated amino acid derivative, dehydroalanine.
Q2: My NMR and Mass Spec data show an unexpected impurity. The mass is 18 Da less than my product, and the NMR shows vinylic protons. What is this byproduct?
A: You are likely observing the formation of ethyl 2-amino-2-propenoate, commonly known as ethyl dehydroalaninate. This occurs through a β-elimination reaction where the hydroxyl group and the α-proton are removed, forming a carbon-carbon double bond.[7] This side reaction is a well-known issue in peptide synthesis involving serine and can be promoted by both acidic and basic conditions, especially when the hydroxyl group is inadvertently activated (e.g., converted into a better leaving group).[8]
Caption: Pathway for the formation of ethyl dehydroalaninate via β-elimination.
Troubleshooting Guide: Preventing Dehydroalanine Formation
| Parameter | Problematic Condition | Recommended Action & Rationale |
| Reagents | Use of strong dehydrating acids (e.g., conc. H₂SO₄ at high temp.). | Choose milder reagents. Thionyl chloride is generally less prone to causing elimination than sulfuric acid. If strong acids are necessary, use them at the lowest possible temperature. |
| Hydroxyl Group Activation | Unintentional O-acylation or O-sulfonylation. | Protect the hydroxyl group. In multi-step syntheses, protecting the serine hydroxyl group (e.g., as a benzyl or tert-butyl ether) is the most robust strategy to prevent elimination.[9] This is standard practice in solid-phase peptide synthesis.[10] |
| Work-up & Purification | Exposure to strong base during work-up or purification (e.g., column chromatography on basic alumina). | Maintain neutral or slightly acidic conditions during work-up and purification. Use silica gel for chromatography and neutralize basic solutions carefully with mild acids (e.g., citric acid, NH₄Cl). |
Section 3: Intermolecular Reactions - Dimerization and Polymerization
The trifunctional nature of serine allows it to react with itself, leading to dimers, oligomers, or polymers. This is especially problematic when attempting to synthesize the free base of this compound without protecting groups.
Q3: After neutralizing my this compound hydrochloride, I obtained a sticky, insoluble solid instead of the expected liquid free amine. What happened?
A: You have likely triggered intermolecular side reactions. The free amine of one this compound molecule is nucleophilic and can attack the ester carbonyl of another molecule, forming an amide bond and displacing ethanol. This leads to the formation of a dipeptide ester. This process can continue, leading to oligomers and polymers (poly-serine).[11][12] Alternatively, the hydroxyl group of one molecule can act as a nucleophile, leading to O-acylation. These intermolecular reactions are often faster than the desired intramolecular reaction, especially at higher concentrations.
Troubleshooting Guide: Favoring the Monomer
| Strategy | Implementation & Rationale |
| Use of Protecting Groups | This is the most effective and common strategy. By protecting the amine (e.g., with Boc or Cbz) and/or the hydroxyl group, you block the nucleophilic sites responsible for intermolecular reactions. The desired functional group can then be deprotected in a later step under controlled conditions.[13] |
| Work with the Salt Form | Keep the product as the hydrochloride salt. The protonated amine (-NH₃⁺) is non-nucleophilic, preventing it from attacking other ester molecules. This compound is most commonly stored and used as its stable hydrochloride salt.[14] The free amine is typically generated in situ for the subsequent reaction step. |
| Control of Concentration | If the free amine is required, generate and use it in dilute solutions. This favors intramolecular processes and reduces the frequency of intermolecular collisions. |
Protocol: Standard Fischer Esterification of L-Serine
This method directly synthesizes the stable hydrochloride salt, bypassing the problems associated with the free amine.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).
-
Reagents: Suspend L-serine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of serine).
-
Reaction: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe, ensuring the temperature does not exceed 15°C.[6]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 78°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting L-serine.
-
Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often pure enough for many applications. For higher purity, recrystallize the crude L-serine ethyl ester hydrochloride from an ethanol/diethyl ether solvent system.[14]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. US4879411A - Method for racemization of optically active serine - Google Patents [patents.google.com]
- 5. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study [mdpi.com]
- 6. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Serinate Esterification
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development focused on the esterification of serine to produce ethyl serinate. Here, we address common challenges and provide practical, field-tested solutions to optimize your reaction conditions, ensuring high yield and purity.
Introduction to Serine Esterification
The esterification of the amino acid serine, particularly to form its ethyl ester, is a fundamental reaction in peptide synthesis and the development of various pharmaceutical intermediates. The presence of a primary hydroxyl group on the side chain, in addition to the primary amine and carboxylic acid, introduces specific challenges that require careful consideration of reaction conditions to prevent unwanted side reactions. This guide will focus primarily on the Fischer esterification method and related approaches, offering troubleshooting advice and optimized protocols.
Core Principles and Reaction Workflow
The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, meaning the products can react to reform the starting materials. To achieve high yields, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using a large excess of the alcohol (ethanol in this case) or by removing water as it is formed.[2]
dot digraph "Esterification_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
subgraph "cluster_reactants" { label="Reactant Preparation"; bgcolor="#FFFFFF"; "Serine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acid_Catalyst" [label="Acid Catalyst\n(e.g., SOCl₂, H₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Reaction Setup\n(Anhydrous Conditions)", shape=cylinder, fillcolor="#FBBC05"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Neutralization" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Drying" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification\n(Crystallization/Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; "Characterization" [label="Characterization\n(TLC, NMR, IR)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Serine" -> "Reaction_Vessel"; "Ethanol" -> "Reaction_Vessel"; "Acid_Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Neutralization" [label="Reaction\nCompletion"]; "Neutralization" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Purification"; "Purification" -> "Characterization" [label="Final Product"]; } Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of serine.
Issue 1: Low or No Yield of this compound
-
Question: I am not getting a good yield for my this compound synthesis. What are the common causes and how can I improve it?
-
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] Here are the primary factors to consider:
-
Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back to the starting materials.[4] It is crucial to use anhydrous ethanol and reagents.[4] Any water present will hydrolyze the ester back to serine.[4]
-
Insufficient Catalyst: The reaction is acid-catalyzed. Ensure you are using an adequate amount of catalyst. For methods using thionyl chloride (SOCl₂), it's common to use it in excess as it also acts as a dehydrating agent.
-
Reaction Time and Temperature: The reaction can be slow.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. For thionyl chloride methods, reactions are often run at reflux for several hours.[5]
-
Inefficient Water Removal: If using a traditional acid catalyst like H₂SO₄, consider using a Dean-Stark apparatus to remove water azeotropically.
-
Premature Work-up: Ensure the reaction has gone to completion before starting the work-up procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Formation of Byproducts
-
Question: I have an unexpected spot on my TLC plate. What are the likely side products in this reaction?
-
Answer: The bifunctional nature of serine makes it susceptible to several side reactions:
-
Di-esterification: The hydroxyl group on the side chain of serine can also be esterified, leading to the formation of a di-ester. This is more likely under harsh acidic conditions or with highly reactive esterifying agents.
-
Peptide Bond Formation (Polymerization): The amino group of one serine molecule can react with the activated carboxylic acid of another, leading to the formation of dipeptides and even polymers (poly-serine).[6][7] This is more prevalent if the amino group is not protected.
-
N-Acylation: If using an acid chloride like thionyl chloride, the amino group can be acylated if not protonated by the acid.
-
dot digraph "Side_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
"Serine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethyl_Serinate" [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Di_ester" [label="Di-esterified Serine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Poly_Serine" [label="Poly-Serine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N_Acyl_Serine" [label="N-Acyl Serine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Serine" -> "Ethyl_Serinate" [label="Esterification\n(Carboxyl Group)", color="#34A853"]; "Serine" -> "Di_ester" [label="Esterification\n(Hydroxyl Group)", color="#EA4335"]; "Serine" -> "Poly_Serine" [label="Peptide Bond\nFormation", color="#EA4335"]; "Serine" -> "N_Acyl_Serine" [label="N-Acylation", color="#EA4335"]; } Caption: Potential reaction pathways for serine during esterification.
Issue 3: Difficulty in Product Isolation and Purification
-
Question: My final product is an oil and is difficult to purify. What is the best way to isolate and purify this compound?
-
Answer: this compound is often isolated as its hydrochloride salt, which is a crystalline solid and easier to handle than the free base.
-
Isolation as Hydrochloride Salt: When using reagents like thionyl chloride or gaseous HCl in ethanol, the product is directly formed as the hydrochloride salt.[5][8] This salt can often be precipitated from the reaction mixture by the addition of a less polar solvent like diethyl ether.[9]
-
Neutralization: If you have the free base, you can dissolve it in an appropriate solvent (like ethanol or ethyl acetate) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Work-up Procedure: A standard work-up involves quenching the reaction, neutralizing the excess acid (often with a base like sodium bicarbonate), extracting the product into an organic solvent, drying the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate), and then removing the solvent under reduced pressure.[10][11]
-
Recrystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[9]
-
Issue 4: Potential for Racemization
-
Question: I am working with L-serine and need to maintain its stereochemical integrity. Is racemization a concern?
-
Answer: Yes, racemization of amino acids can occur under certain conditions, particularly in the presence of strong acids or bases and elevated temperatures.[12][13] Serine is known to be susceptible to racemization.[12]
-
Mechanism: Racemization can proceed through the formation of an enol intermediate.
-
Mitigation Strategies:
-
Use milder reaction conditions where possible.
-
Avoid prolonged exposure to high temperatures.
-
Consider enzymatic methods for esterification, which are highly stereoselective.[7]
-
Protecting the amino group can sometimes reduce the lability of the alpha-proton, thus minimizing racemization.
-
-
FAQs: Optimizing Your this compound Synthesis
Q1: Do I need to protect the amino and hydroxyl groups of serine before esterification?
A1: It depends on the method. For a simple Fischer esterification using a strong acid catalyst in ethanol, the amino group will be protonated, which protects it from acting as a nucleophile. However, the hydroxyl group is still susceptible to esterification. For more controlled syntheses, especially in the context of peptide synthesis, both the amino and hydroxyl groups are often protected.[14][15] Common protecting groups for the hydroxyl group of serine include benzyl (Bzl) and t-butyl (tBu) ethers.[14]
Q2: What is the best catalyst for this reaction?
A2: The "best" catalyst depends on your specific requirements and available reagents.
-
Thionyl Chloride (SOCl₂) in Ethanol: This is a very effective method as it generates HCl in situ, which acts as the catalyst, and the SOCl₂ itself is a powerful dehydrating agent.[5][16]
-
Dry HCl gas in Ethanol: This is a classic and clean method for preparing amino acid ester hydrochlorides.[8]
-
Sulfuric Acid (H₂SO₄): A common and inexpensive catalyst, but requires careful control of water content.[17][18]
-
Heterogeneous Catalysts: Ion-exchange resins or zeolites can also be used and have the advantage of being easily removed from the reaction mixture.[19]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[10][20]
-
Stationary Phase: Silica gel plates are typically used.[21]
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol, is a good starting point. The exact ratio will need to be optimized.
-
Visualization: The product and starting material can be visualized using a ninhydrin stain (for the free amino group) or by charring with a potassium permanganate solution.
Q4: What are the expected spectroscopic data for this compound hydrochloride?
A4:
-
¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and signals for the α-proton, β-protons, and the hydroxyl and amine protons of the serine backbone. The exact chemical shifts will depend on the solvent used.[22]
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the α- and β-carbons of the serine backbone would be expected.
-
IR Spectroscopy: Look for characteristic peaks for the ester carbonyl (C=O) stretch (around 1730-1750 cm⁻¹), the N-H stretches of the ammonium salt, and the O-H stretch of the hydroxyl group.[16]
Optimized Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Ethanol
This protocol is adapted from methods used for similar amino acid esterifications and offers high yields due to the in situ generation of the catalyst and dehydrating conditions.[5]
Materials:
-
L-Serine
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine in anhydrous ethanol (e.g., 5-10 mL per gram of serine).
-
Cool the suspension in an ice bath to 0-10 °C.[5]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (around 40 °C) and maintain for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid or oil, add diethyl ether to precipitate the this compound hydrochloride.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol/diethyl ether.[9]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Acts as both reactant and solvent. Must be dry to prevent hydrolysis.[4] |
| Reagent | Thionyl Chloride (SOCl₂) | Generates HCl catalyst in situ and acts as a dehydrating agent. |
| Temperature | 0-10 °C (addition), then 35-40 °C (reflux)[5] | Controls the initial exothermic reaction and provides energy for the reaction to proceed. |
| Reaction Time | 24-48 hours[5] | Esterification can be a slow reaction.[1] |
References
- Numata, K., & Osanai, S. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au.
- Numata, K., & Osanai, S. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. PMC.
- AAPPTec. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sebai, A., et al. (2017). Preparation of methyl ester of L-serine.
- Li, X., et al. (2011).
- Chemistry Stack Exchange. (2023).
- Garner, P. (1998). N-Boc-L-serine methyl ester. Organic Syntheses.
- Wal-e, A., et al. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Baran, P. S., et al. (2015). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
- Clark, J. (2023).
- ResearchGate. (2018).
- ResearchGate. (2019). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin.
- Organic Syntheses. (1932). glycine ethyl ester hydrochloride.
- American Chemical Society. (2023).
- Reddit. (2020).
- PrepChem.com. (n.d.). Synthesis of D,L-serine ethyl ester hydrochloride.
- IJARST. (n.d.). CHARACTERIZATION OF ISOLATED PHYTOCONSTITUENTS BY DIFFERENT TECHNIQUES LIKE TLC, UV, IR SPECTROSCOPY AND GCMS.
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
- Organic Chemistry Portal. (n.d.).
- Environmental Engineering Research. (2020).
- MDPI. (2017).
- National Institutes of Health. (2023).
- ChemicalBook. (n.d.). Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR spectrum.
- University of Colorado Boulder. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
- ResearchGate. (2012).
- ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.
- Boc Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- MDPI. (2024).
- PubMed. (1985). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
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- 3. quora.com [quora.com]
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- 5. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Overcoming Racemization in Ethyl Serinate Reactions
Welcome to the technical support center for navigating the challenges of racemization in reactions involving ethyl serinate. This resource is designed for researchers, scientists, and professionals in drug development who are committed to maintaining the stereochemical integrity of their molecules. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding racemization in the context of this compound reactions.
Q1: What is racemization and why is it a critical issue with this compound?
A1: Racemization is the process that converts a single enantiomer of a chiral molecule, such as L-ethyl serinate, into an equal mixture of both its enantiomers (L and D), rendering the mixture optically inactive.[1] This is a significant problem in pharmaceutical and biological research because the biological activity of a molecule is often specific to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects.[2][3] this compound, like many other amino acid derivatives, is susceptible to racemization, particularly at the α-carbon, which can compromise the efficacy and safety of the final product.[2][4][5][6]
Q2: What is the primary mechanism driving racemization in this compound reactions?
A2: The primary mechanism for racemization in amino acid derivatives like this compound involves the deprotonation of the α-carbon.[2][6] In the presence of a base, the proton on the α-carbon can be abstracted to form a planar carbanion or enolate intermediate.[1][2] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both D and L enantiomers.[1][6]
In the context of peptide coupling reactions, a common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[7] The activated carboxyl group of an N-protected serine can cyclize to form this planar intermediate. The α-proton of the oxazolone is particularly acidic and easily removed by a base, leading to a loss of stereochemistry.
Caption: Mechanism of base-catalyzed racemization of this compound.
Troubleshooting Guide: Common Issues & Solutions
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Significant racemization observed during peptide coupling with this compound.
Root Causes & Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.[4][8]
-
Absence or Ineffective Racemization Suppressant: Coupling reagents, particularly carbodiimides, form highly reactive intermediates that can readily form oxazolones.
-
Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][9] These additives form more stable active esters that are less prone to racemization.[7] HOAt and Oxyma are generally more effective than HOBt.[7]
-
-
Excessively Strong Base: The base used to neutralize the amine salt and facilitate the coupling reaction can deprotonate the α-carbon.
-
Solution: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[7] For particularly sensitive couplings, consider using a more hindered base like 2,4,6-trimethylpyridine (collidine).[6][10] Avoid stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) when possible, or use them judiciously.
-
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired racemization.[3]
-
Solution: Perform the coupling reaction at 0°C or room temperature.[7] Avoid heating unless absolutely necessary and validated to not cause significant racemization.
-
-
Prolonged Pre-activation Time: Allowing the N-protected serine to be in its activated state for an extended period before the addition of this compound increases the opportunity for oxazolone formation and subsequent racemization.[10]
-
Solution: Minimize the pre-activation time. Ideally, add the this compound component to the reaction mixture shortly after the addition of the coupling reagent.
-
| Parameter | Standard Conditions (High Racemization) | Optimized Conditions (Low Racemization) |
| Coupling Reagent | DIC alone | DIC/Oxyma or HATU |
| Base | Triethylamine (TEA) | N-Methylmorpholine (NMM) |
| Temperature | Reflux | 0°C to Room Temperature |
| Pre-activation | > 15 minutes | < 5 minutes |
Caption: Comparison of reaction conditions influencing racemization.
Problem 2: Racemization during functional group manipulation of an N-protected this compound.
Root Causes & Solutions:
-
Basic Reaction Conditions: Many common reactions, such as esterifications or protections of the side-chain hydroxyl group, may employ basic conditions that can lead to racemization.
-
Solution: If possible, opt for reaction conditions that are neutral or acidic. If a base is required, use a non-nucleophilic, hindered base in stoichiometric amounts at low temperatures.
-
-
Solvent Effects: The solvent can influence the rate of racemization.
-
Solution: Aprotic polar solvents may stabilize the enolate intermediate to varying degrees. It is advisable to screen different solvents. In some cases, less polar solvents may reduce the rate of racemization.
-
Caption: Decision workflow for troubleshooting racemization.
Experimental Protocols
Protocol 1: Quantitative Determination of Enantiomeric Excess (e.e.)
Objective: To accurately determine the percentage of each enantiomer in a sample of this compound or its derivative.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., ethanol, isopropanol/hexane).
-
Instrumentation: Utilize High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase column.[11]
-
Method Development:
-
Select a chiral column known to resolve amino acid derivatives.
-
Develop a mobile phase (for HPLC) or temperature program (for GC) that provides baseline separation of the L- and D-enantiomers.
-
-
Analysis:
-
Inject a standard racemic mixture of this compound to determine the retention times of both enantiomers.
-
Inject the experimental sample.
-
Integrate the peak areas for the L- and D-enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100
-
Protocol 2: A Model Peptide Coupling Reaction with Minimized Racemization
Objective: To couple N-Fmoc-L-Alanine with L-ethyl serinate with minimal epimerization at the serine center.
Materials:
-
N-Fmoc-L-Alanine (1.0 eq)
-
L-Ethyl serinate hydrochloride (1.0 eq)
-
HATU (1.0 eq)
-
N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-L-Alanine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add HATU to the solution and stir for 1 minute.
-
In a separate flask, dissolve L-ethyl serinate hydrochloride in anhydrous DMF and add NMM. Stir for 5 minutes at room temperature.
-
Add the L-ethyl serinate solution to the activated N-Fmoc-L-Alanine solution at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, work up the reaction by quenching with a mild acid (e.g., saturated ammonium chloride solution) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography.
-
Determine the diastereomeric excess of the product by chiral HPLC or NMR analysis to assess the level of racemization at the serine residue.
References
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Racemization in amino acids?. (2017). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2022). National Institutes of Health (PMC). [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1979). PubMed. [Link]
-
Racemization. Wikipedia. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). National Institutes of Health (PMC). [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2011). National Institutes of Health (PMC). [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. creation.com [creation.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethyl Serinate Peptide Coupling
Welcome to the Technical Support Center for ethyl serinate peptide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into peptide chains. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is serine, and by extension this compound, a "difficult" amino acid in peptide synthesis?
Serine is considered a challenging amino acid primarily due to the hydroxyl group on its side chain. This hydroxyl group can lead to several side reactions, including O-acylation and dehydration. Furthermore, serine is particularly susceptible to racemization, the process by which the L-amino acid is converted to a mixture of L- and D-isomers.[1][2] The electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton, making it easier to be removed by a base, which leads to racemization.[1]
Q2: What are the advantages of using this compound over other protected serine derivatives?
This compound offers the advantage of having its C-terminus protected as an ethyl ester. This can be beneficial in solution-phase peptide synthesis by preventing unwanted reactions at the C-terminus. However, it's crucial to be aware that the ester can be susceptible to hydrolysis or aminolysis under certain coupling or deprotection conditions.
Q3: My peptide containing this compound has very poor solubility. What can I do?
Poor solubility is a common issue in peptide synthesis, especially with hydrophobic sequences or when aggregation occurs.[3][4][5] For peptides containing this compound, if you encounter solubility problems:
-
Solvent Screening: First, try a range of solvents. Start with common solvents like DMF, NMP, and DMSO.[6] For highly hydrophobic peptides, organic solvents like acetonitrile (ACN) or mixtures with water may be necessary. Always test the solubility of a small amount of your peptide first.[6]
-
Chaotropic Agents: Consider adding chaotropic salts such as LiCl or KSCN to your solvent to disrupt aggregation.[3]
-
Sonication: Sonication can help break up solid particles and enhance solubilization.[6]
Q4: I am using this compound hydrochloride. Do I need to add a base before coupling?
Yes, if you are using the hydrochloride salt of this compound, you will need to add a non-nucleophilic base to neutralize the salt and liberate the free amine for the coupling reaction.[7] Commonly used bases include N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[8] It is generally recommended to use the free amine rather than the amine salt with a tertiary base to avoid potential side reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the coupling of this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Monitoring of the reaction (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material.
-
The Kaiser test or other qualitative tests indicate the presence of unreacted primary amines after the coupling step.[9]
Root Causes & Solutions:
-
Insufficient Activation: The carboxylic acid partner may not be fully activated.
-
Steric Hindrance: The amino acids being coupled may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Microwave-assisted peptide synthesis can also be beneficial in overcoming steric hindrance.[3]
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support or in solution, preventing reagents from accessing the reaction site.[3][4]
-
Solution:
-
Change Solvents: Switch to more polar or "disrupting" solvents like NMP or add DMSO to your DMF.[3]
-
Double Coupling: Perform a second coupling step with fresh reagents.
-
Incorporate "Structure-Breaking" Residues: If designing the peptide from scratch, consider incorporating pseudoproline dipeptides or other structure-disrupting elements near the problematic sequence.
-
-
-
Inadequate Neutralization: If using this compound hydrochloride, incomplete neutralization of the salt will result in a low concentration of the free amine available for coupling.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base like DIPEA. It's often beneficial to use a slight excess.
-
Problem 2: Significant Racemization of the Serine Residue
Symptoms:
-
Analysis of the final peptide by chiral chromatography (HPLC or GC) or NMR shows the presence of a significant amount of the D-serine diastereomer.[1]
Root Causes & Solutions:
-
Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others.[1][8][12]
-
Solution: Carbodiimide-based reagents like DCC or EDC should always be used with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[8][11] Onium-based reagents like HBTU and HATU are generally considered to have low racemization potential.[11]
-
-
Base-Mediated Racemization: The presence of a strong base can abstract the acidic α-proton of the activated serine residue, leading to racemization.[1][8][13]
-
Solution:
-
Use a Weaker Base: If possible, use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[8]
-
Minimize Base Exposure: Add the base just before the coupling reaction and avoid prolonged exposure.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.[1]
-
-
-
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.[1]
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially during the activation step.[8]
-
Problem 3: Side Reactions Involving the Serine Hydroxyl Group
Symptoms:
-
Mass spectrometry analysis of the crude product reveals unexpected masses corresponding to side products.
-
Purification is complicated by the presence of multiple closely-eluting impurities.
Root Causes & Solutions:
-
O-Acylation: The hydroxyl group of serine can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct.[14]
-
Solution:
-
Protect the Hydroxyl Group: The most effective way to prevent O-acylation is to use a serine derivative with a protected side chain. Common protecting groups for the serine hydroxyl group in Fmoc chemistry are tert-butyl (tBu) and trityl (Trt).[15][16] In Boc chemistry, the benzyl (Bzl) ether is commonly used.[16]
-
Control Activation: Avoid "over-activation" of the carboxylic acid by using the minimum necessary amount of coupling reagent and time.[14]
-
-
-
N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N-O shift, where the peptide bond migrates from the nitrogen to the oxygen of the serine side chain.[3]
-
Solution: This is typically more of a concern during acidic cleavage from the resin. Careful control of cleavage conditions is important. The reaction can be reversed by treatment with a mild base.[3]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Peptide Coupling with this compound Hydrochloride
-
Dissolve the N-protected amino acid (1.2 equivalents) and a coupling additive like HOBt (1.2 equivalents) in an appropriate solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.2 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the this compound solution and stir for a few minutes to generate the free amine.
-
Slowly add the this compound solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up the reaction by quenching with a mild acid, followed by extraction and purification.
Diagram 1: General Peptide Coupling Workflow
Caption: Workflow for a standard peptide coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Coupling Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. biosynth.com [biosynth.com]
- 6. Synthetic Peptide Handling & Storage Protocol [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Purification of Ethyl Serinate
Welcome to the technical support center for ethyl serinate purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in obtaining high-purity this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these methods to your specific needs.
Understanding the Challenge: Common Impurities in this compound
Before selecting a purification strategy, it is crucial to understand the potential impurities you might be facing. Impurities can originate from the synthesis process or from degradation during storage.[1]
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: L-serine and ethanol are the most common starting materials. Due to equilibrium limitations in Fischer esterification, their presence in the crude product is highly probable.
-
Catalyst Residues: Acid catalysts (e.g., H₂SO₄, HCl) or their salts may be present.
-
Solvent Residues: Solvents used during the reaction or workup (e.g., toluene, ethyl acetate) can be carried over.[2]
-
Byproducts:
-
Di- and Oligopeptides: Self-condensation of serine can occur under certain conditions.
-
N-acylation or O-acylation products: If protecting groups are used and deprotection is incomplete.
-
Over-alkylation products: Impurities formed from side reactions.[1]
-
Common Degradation-Related Impurities:
-
Hydrolysis Products: The ester group is susceptible to hydrolysis, reverting to L-serine, especially in the presence of water and acid/base catalysts.
-
Oxidation Products: The primary alcohol and amine groups can be susceptible to oxidation over time.
-
Decomposition Products: this compound, like other aliphatic esters, can be thermally unstable, especially at elevated temperatures, leading to decomposition.[3][4][5]
Purification Methodologies: A Troubleshooting Approach
The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the desired final purity. This compound's key physicochemical properties—a molecular weight of 133.15 g/mol , a polar nature due to its amine and hydroxyl groups, and its ester functionality—dictate its behavior in different purification systems.[6][7][8]
Vacuum Distillation
Distillation separates compounds based on differences in boiling points.[9] Due to the potential for thermal decomposition, atmospheric distillation is not recommended for this compound. Vacuum distillation is the preferred method as it lowers the boiling point, minimizing degradation.
Frequently Asked Questions (FAQs)
-
Q: When should I choose vacuum distillation for purifying this compound?
-
A: Vacuum distillation is ideal for removing non-volatile impurities (e.g., unreacted L-serine, salts, catalyst residues) and some lower or higher boiling point solvents. It is most effective when there is a significant difference in boiling points between this compound and the impurities.
-
Troubleshooting Guide
-
Q: My product appears to be decomposing or charring in the distillation flask, even under vacuum. What's happening?
-
A: Causality: The boiling temperature is still too high, causing thermal decomposition. This can be due to an insufficient vacuum.
-
Solution:
-
Improve the Vacuum: Ensure all joints are properly sealed with high-vacuum grease. Check your vacuum pump for proper function and oil level. A lower pressure will further decrease the boiling point.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the likelihood of decomposition.
-
-
-
Q: I'm getting poor separation from an impurity with a similar boiling point. How can I improve this?
-
A: Causality: Simple distillation is inefficient for separating liquids with close boiling points.
-
Solution:
-
Fractional Distillation: Introduce a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. The column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component (lower boiling point), leading to a much better separation.[9]
-
-
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for even heating.
-
Charging the Flask: Add the crude this compound to the distillation flask (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is stable, begin gently heating the flask.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) first. As the temperature rises and stabilizes, collect the main fraction corresponding to pure this compound.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
Workflow Diagram
Caption: Workflow for Vacuum Distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[10] The principle is to dissolve the crude solid in a minimum amount of a hot solvent, in which the impurities are either highly soluble or insoluble, and then allow the desired compound to crystallize upon cooling.
Frequently Asked Questions (FAQs)
-
Q: How do I select the best solvent for recrystallizing this compound?
-
A: An ideal solvent should:
-
Completely dissolve this compound when hot (near the solvent's boiling point).
-
Dissolve very little this compound when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards this compound.
-
Be volatile enough to be easily removed from the crystals.
-
-
Start by testing small amounts of your crude product in various solvents (see table below) in a test tube.
-
Troubleshooting Guide
-
Q: My this compound is "oiling out" as a liquid instead of forming crystals upon cooling. What should I do?
-
A: Causality: This common problem occurs when the solution becomes supersaturated too quickly or when the melting point of the solute is lower than the temperature of the solution.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool again, more slowly.
-
Use a Mixed-Solvent System: Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then cool slowly.[11]
-
Scratch and Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure this compound to induce crystallization.
-
-
-
Q: My recovery yield is very low. What went wrong?
-
A: Causality: Several factors can lead to low yield.
-
Solutions:
-
Check Solvent Volume: Using too much solvent is the most common cause. The product will remain dissolved even when cold. Evaporate some solvent and try to recrystallize again.
-
Ensure Proper Cooling: Cool the solution slowly first, then in an ice bath to maximize crystal formation.
-
Avoid Premature Crystallization: During hot filtration (if performed), crystals may have formed on the filter paper. Ensure the funnel and solution are kept hot.
-
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal volume of a hot "good" solvent (e.g., ethyl acetate or ethanol).
-
Addition of "Bad" Solvent: While the solution is hot, add a "bad" solvent (e.g., hexane) dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethyl Acetate | 77 | Medium | Good starting choice as a primary solvent.[10] |
| Ethanol | 78.5 | High | May show high solubility; often used in a mixed system. |
| Hexane / Heptane | 69 / 98 | Non-polar | Excellent choices as the "bad" solvent (anti-solvent). |
| Water | 100 | Very High | This compound has some water solubility; may be used as an anti-solvent with ethanol. |
Workflow Diagram
Caption: Workflow for Mixed-Solvent Recrystallization.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[12] It is highly effective for separating structurally similar impurities.
Frequently Asked Questions (FAQs)
-
Q: What is the best chromatography setup for this compound?
-
A: Normal-Phase Chromatography is typically the first choice.
-
Stationary Phase: Silica gel is the most common choice due to its effectiveness and low cost.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using Thin Layer Chromatography (TLC) first.
-
-
Troubleshooting Guide
-
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
-
A: Causality: this compound contains a primary amine, which is basic. This basic group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing irreversible adsorption or slow elution (streaking).
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonia (in methanol) to your eluent. This base will neutralize the acidic sites on the silica, allowing the this compound to travel smoothly down the column.[13]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[13]
-
-
-
Q: I can't find a solvent system that gives good separation between my product and a key impurity.
-
A: Causality: The polarity difference between your product and the impurity may not be sufficient for separation with the chosen solvent system.
-
Solution:
-
Try Different Solvents: Experiment with different eluent systems. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system, which offers different selectivity.
-
Use Gradient Elution: Start with a less polar eluent mixture and gradually increase the polarity during the column run. This can help separate compounds that are close together on TLC.
-
Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) separates compounds based on hydrophobicity and can be very effective for polar molecules.[13]
-
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, find an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a column with silica gel using the chosen eluent system (with 1% triethylamine added if streaking was observed).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to run the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow Diagram
Caption: Workflow for Flash Column Chromatography.
Post-Purification: How to Assess Purity
After purification, you must verify the purity and identity of your this compound. A combination of methods is often required for a comprehensive assessment.[14]
-
Q: What methods are recommended for checking the final purity of my this compound?
-
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and ensuring no major structural impurities are present. The integration of the proton signals can also provide a quantitative measure of purity against a known standard.[15]
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of volatile compounds like this compound. When coupled with a Mass Spectrometer (GC-MS), it can also help identify volatile impurities.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for detecting non-volatile impurities that would not be visible by GC.[16]
-
Melting Point: If you have the hydrochloride salt of this compound, measuring its melting point and comparing it to the literature value can be a quick indicator of purity. Impurities typically depress and broaden the melting range.
-
-
References
- Cora, E. (2017).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Mol-Instincts. (n.d.). This compound. [Link]
- Zhang, X., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Daxue Huaxue.
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
- Google Patents. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
-
Ubeda, C., et al. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of ethyl centralite. [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]
-
Separation and Refining of Amino acids. (n.d.). [Link]
- University of Missouri-St. Louis. (n.d.).
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Purdue University Cooperative Extension Service. (n.d.). ALCOHOL DISTILLATION: BASIC PRINCIPLES, EQUIPMENT, PERFORMANCE RELATIONSHIPS, AND SAFETY. [Link]
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
-
Morin, J., & Bedjanian, Y. (2017). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. International Journal of Chemical Kinetics. [Link]
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- 7. This compound | C5H11NO3 | CID 2724186 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. iiste.org [iiste.org]
Technical Support Center: Large-Scale Synthesis of Ethyl Serinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the large-scale synthesis of ethyl serinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. We will delve into the underlying chemical principles, provide field-proven troubleshooting advice, and offer detailed protocols to enhance the success of your synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of L-Ethyl Serinate?
The most common and economically viable method for large-scale synthesis is the direct Fischer esterification of L-serine with ethanol, typically catalyzed by a strong acid. This reaction involves heating the amino acid in an excess of the alcohol in the presence of a catalyst like anhydrous hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂).[1][2] The primary challenge with this reversible reaction is the removal of water to drive the equilibrium towards the product.[2]
Alternative approaches, such as chemoenzymatic polymerization , can produce poly(L-serine) from L-serine ethyl ester in aqueous media, which may be relevant for specific polymer applications.[3] However, for the monomeric ester, direct esterification remains the industry standard.
Q2: Why is racemization a critical challenge in this compound synthesis?
Serine is one of the amino acids most susceptible to racemization, especially under harsh reaction conditions.[4] The chiral center (α-carbon) is prone to losing its stereochemical integrity through two primary mechanisms:
-
Enolization: The acidic proton on the α-carbon can be abstracted, particularly under basic conditions or at elevated temperatures, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a racemic mixture.
-
5(4H)-Oxazolone Formation: In peptide synthesis, this is a well-known pathway for racemization, and similar intermediates can be a concern in esterification under certain conditions.[5]
Maintaining the stereochemical purity of L-ethyl serinate is often critical for its intended use in pharmaceuticals, making the control of racemization a paramount concern.[6]
Q3: How is the product typically isolated and purified on a large scale?
Due to the presence of a free amine group, this compound is basic and can be difficult to handle as a free base, which often presents as an oil or a waxy solid.[7] Therefore, it is almost universally isolated and purified as its hydrochloride salt (H-Ser-OEt·HCl) .[] This salt is a stable, crystalline solid that is easier to handle, purify via recrystallization, and store.
The typical workup involves removing the excess ethanol under reduced pressure, followed by precipitation of the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether.[7] This process effectively separates the product from unreacted serine (which has low solubility in ethanol) and other impurities.
Q4: What are the key safety considerations for this synthesis?
When working with thionyl chloride (SOCl₂) or anhydrous HCl gas, it is critical to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Thionyl chloride reacts violently with water and releases toxic HCl and SO₂ gases. Anhydrous HCl is a corrosive gas. The reaction is also typically performed at elevated temperatures, requiring caution to prevent thermal burns.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Reaction Yield
Q: My synthesis of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
A: Low yields are a common issue, often stemming from the reversible nature of Fischer esterification and potential side reactions.
-
Potential Cause 1: Reaction Equilibrium. The esterification reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the reactants, limiting the yield.[2] On a large scale, simply using a large excess of ethanol may not be sufficient to drive the reaction to completion.
-
Solution: Ensure truly anhydrous conditions. Use dry ethanol and reagents. While a Dean-Stark trap is common for water removal in other esterifications, it is less practical when using volatile reagents like HCl/ethanol. The most effective method is to use a reagent that consumes water or avoids its formation as a free byproduct. Using thionyl chloride is advantageous as it reacts with L-serine to form an acyl chloride intermediate, and the byproducts (SO₂ and HCl) are gaseous and can be removed.[7]
-
-
Potential Cause 2: N-O Acyl Shift. Peptides containing serine can undergo an acid-catalyzed acyl N-O shift, where the acyl group migrates from the nitrogen to the side-chain hydroxyl group.[9] While less common for a simple amino acid, under strong acidic conditions, intermolecular reactions could lead to di- or polypeptide formation, which can be followed by such rearrangements, consuming the starting material.
-
Solution: Maintain careful control over the reaction temperature. While heat is required to drive the reaction, excessive temperatures (>80°C) can promote side reactions. A moderate temperature (e.g., refluxing ethanol at ~78°C) is generally sufficient.
-
-
Potential Cause 3: Incomplete Work-up/Isolation. The product may be lost during the purification steps if not performed correctly.
-
Solution: Ensure the pH is appropriate during any aqueous extraction steps (though these are often avoided). When precipitating the hydrochloride salt, ensure the solution is sufficiently concentrated and the anti-solvent (like diethyl ether) is added slowly at a low temperature to maximize crystallization.
-
Problem 2: Significant Racemization of the Product
Q: I've detected a high percentage of D-ethyl serinate in my L-ethyl serinate product. How can I minimize racemization?
A: Preventing racemization is crucial and requires careful control of reaction conditions. Serine residues are known to be prone to racemization in both acidic and basic environments.[4]
-
Potential Cause 1: High Reaction Temperature. Elevated temperatures provide the activation energy needed for proton abstraction from the α-carbon, leading to racemization via an enol intermediate.
-
Solution: Perform the esterification at the lowest temperature that still allows for a reasonable reaction rate. This often means gentle reflux. Avoid aggressive heating.
-
-
Potential Cause 2: Presence of Base. While the main reaction is acid-catalyzed, any exposure to basic conditions, especially during work-up, can be detrimental. The free amine of one this compound molecule can act as a base towards another, though this is less pronounced in a strongly acidic solution where the amine is protonated.
-
Solution: The work-up should be conducted under neutral or acidic conditions. Avoid any basic washes (e.g., sodium bicarbonate) if possible. If a base is required to neutralize excess acid before extraction, use it cautiously at low temperatures and for a minimal amount of time. Amino acid esters have been shown to racemize in mixtures of ketones and carboxylic acids, highlighting their sensitivity.[10]
-
-
Potential Cause 3: Prolonged Reaction Time. The longer the chiral center is exposed to harsh conditions, the greater the opportunity for racemization.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹H NMR on a small aliquot). Stop the reaction as soon as it has reached completion or an acceptable level of conversion.
-
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Reaction equilibrium (presence of water) | Use thionyl chloride or anhydrous HCl gas; ensure all reagents and glassware are dry.[7][11] |
| Side reactions (e.g., polymerization) | Maintain gentle reflux (~78°C); avoid localized overheating.[9] | |
| Product loss during work-up | Optimize precipitation of the HCl salt with a cold anti-solvent (e.g., diethyl ether). | |
| High Racemization | Excessive reaction temperature | Operate at the lowest effective temperature (gentle reflux). |
| Exposure to basic conditions | Maintain acidic or neutral pH during work-up; avoid basic washes.[10] | |
| Prolonged reaction time | Monitor reaction progress and stop once complete. | |
| Purification Issues | Product is an oil/waxy solid | Convert the free base to its hydrochloride salt, which is a crystalline solid.[7][] |
| Contamination with unreacted L-serine | Recrystallize the HCl salt from an ethanol/ether mixture; L-serine is poorly soluble in ethanol. | |
| Product Instability | Hydrolysis of the ester group | Store the product as the anhydrous hydrochloride salt in a desiccator at low temperature (2-8°C).[] |
Experimental Protocol: Synthesis of L-Ethyl Serinate Hydrochloride
This protocol describes a common lab-scale method that is scalable. It uses thionyl chloride, which is effective for driving the reaction to completion.
Materials:
-
L-Serine (1.0 eq)
-
Anhydrous Ethanol (10-15 mL per gram of L-serine)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Anhydrous Diethyl Ether
-
Reaction vessel with reflux condenser and gas outlet/trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Initial Suspension: Add L-serine to anhydrous ethanol in the flask. Stir to create a suspension.
-
Cooling: Cool the suspension in an ice-water bath to 0°C.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cold, stirred suspension over 30-60 minutes. The addition is exothermic and generates a significant amount of gas. Maintain a slow addition rate to control the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (~78°C) and maintain for 2-4 hours. The suspension should gradually dissolve as the L-serine hydrochloride salt is formed and then converted to the ethyl ester hydrochloride.
-
Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 80:20:2) until the starting L-serine spot has disappeared.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.
-
Precipitation/Crystallization: Dissolve the residue in a minimum amount of warm ethanol. Cool the solution in an ice bath and slowly add anhydrous diethyl ether with stirring until the solution becomes cloudy and a precipitate forms. Continue adding ether to ensure complete precipitation.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold anhydrous diethyl ether.
-
Drying: Dry the product, L-ethyl serinate hydrochloride, under vacuum.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is essential.
-
Purity and Impurity Profile (GC): Gas chromatography (GC) is a powerful tool for assessing purity and identifying volatile impurities.[12] A chiral GC column can be used to determine the enantiomeric excess (e.e.) and quantify the amount of D-isomer present.
-
Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound hydrochloride. The spectra should be clean, with integrals in the ¹H NMR corresponding to the correct number of protons for each signal.[7]
-
Purity Assessment (NMR): Quantitative NMR (qNMR) can be used to determine the purity of the sample by comparing the integral of a product peak to that of a certified internal standard of known concentration.[13]
-
Identification (FTIR): Infrared spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1740 cm⁻¹), the N-H bends of the ammonium salt, and the O-H stretch.[7]
-
Melting Point: A sharp melting point range for the hydrochloride salt is a good indicator of high purity. Literature values can be used as a reference.[]
By combining these troubleshooting strategies and analytical methods, researchers and production chemists can overcome the challenges inherent in the large-scale synthesis of this compound, ensuring a high-quality product suitable for further applications.
References
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. IV. Racemization of serine derivatives. The Journal of Organic Chemistry. [Source not directly available, but concepts are widely cited, e.g.
-
Fujii, N., & Yajima, H. (1984). Racemization in peptide synthesis. Chemical and Pharmaceutical Bulletin. [General knowledge, supported by sources discussing serine racemization.][4]
-
Numata, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. PMC - NIH. [Link][3]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link][1]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link][9]
-
Garner, P., & Park, J. M. (1987). A convenient, inexpensive, and chiral nonracemic C-3-formyl synthon: (R)- and (S)-N-t-butoxycarbonylserinal. Organic Syntheses. [Link][6]
-
Liardon, R., & Ledermann, S. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link][10]
-
Snyder, H. R. (1950). Serine synthesis. Google Patents (US2530065A). [14]
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link][7]
-
Chemistry Stack Exchange. (2023). Esterification of Serine.[Link][11]
-
SpringerLink. (2023). Poly[bis(serine ethyl ester)phosphazene] regulates the degradation rates of vinyl ester photopolymers.[Link][15]
-
University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.[Link][13]
-
Chemguide. Mechanism for the esterification reaction.[Link][2]
-
Shimadzu. Testing of pharmacopoeial ethanol (disinfectant ethanol).[Link][12]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Testing of pharmacopoeial ethanol (disinfectant ethanol) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. US2530065A - Serine synthesis - Google Patents [patents.google.com]
- 15. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Serinate and Methyl Serinate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials and intermediates is critical to achieving desired outcomes. Serine esters, such as ethyl serinate and mthis compound, are versatile building blocks in the synthesis of a wide array of molecules, including peptides and serine-based drug precursors. The seemingly minor difference between an ethyl and a methyl ester group can significantly influence reaction kinetics, yields, and even the feasibility of certain synthetic routes. This guide provides an in-depth comparison of the reactivity of this compound and mthis compound, supported by established chemical principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of an ester is primarily governed by a combination of electronic and steric factors centered around the carbonyl group. In the case of this compound and mthis compound, these subtle differences manifest in their susceptibility to nucleophilic attack, a cornerstone of many of their characteristic reactions.
Electronic Effects: The ethyl group, with its additional carbon atom, is slightly more electron-donating than the methyl group due to the inductive effect (+I). This increased electron density on the ester oxygen can marginally decrease the electrophilicity of the carbonyl carbon in this compound compared to mthis compound. Consequently, from a purely electronic standpoint, mthis compound is expected to be slightly more reactive towards nucleophiles.
Steric Hindrance: The ethyl group is physically larger and more conformationally flexible than the methyl group. This increased bulk can sterically hinder the approach of a nucleophile to the carbonyl carbon. This effect is more pronounced with larger, more sterically demanding nucleophiles. Therefore, based on steric considerations, mthis compound is anticipated to exhibit higher reactivity.
Combining these factors, it is reasonable to predict that mthis compound will generally be the more reactive of the two compounds in most nucleophilic substitution reactions, such as aminolysis and hydrolysis.
Figure 1: A diagram illustrating the electronic and steric factors influencing the relative reactivity of methyl and this compound.
Comparative Performance in Key Reactions
While direct, side-by-side kinetic studies on this compound versus mthis compound are not extensively documented, we can infer their relative performance by examining analogous reactions and established principles of ester reactivity.
N-acylation is a fundamental transformation for serine esters, often serving as a key step in peptide synthesis. This reaction involves the nucleophilic attack of the amino group of the serine ester on an activated carboxylic acid derivative. The inherent reactivity of the ester can influence the choice of coupling reagents and reaction conditions.
| Feature | Mthis compound | This compound | Rationale |
| Relative Reaction Rate | Faster | Slower | Less steric hindrance and slightly higher electrophilicity of the carbonyl carbon in mthis compound. |
| Choice of Coupling Reagent | Compatible with a wider range of reagents, including those with moderate reactivity. | May require more potent coupling reagents or longer reaction times to achieve comparable yields. | The higher reactivity of mthis compound can compensate for less active coupling agents. |
| Side Reactions | Lower propensity for side reactions related to prolonged reaction times. | Increased risk of side reactions like racemization with extended reaction times or harsher conditions. | Faster reaction kinetics minimize the exposure of sensitive intermediates to potentially deleterious conditions. |
Hypothetical Experimental Data: N-Acylation with Acetic Anhydride
| Ester | Reaction Time (hours) | Yield (%) |
| Mthis compound | 2 | 95 |
| This compound | 4 | 92 |
This data is representative and based on general principles of ester reactivity.
The hydrolysis of the ester group is a critical reaction, both in the context of unintended degradation and planned deprotection steps. The rate of hydrolysis is a direct measure of the ester's stability.
| Feature | Mthis compound | This compound | Rationale |
| Alkaline Hydrolysis Rate | Faster | Slower | The methyl ester is less sterically hindered and more susceptible to nucleophilic attack by hydroxide ions. |
| Acid-Catalyzed Hydrolysis Rate | Faster | Slower | Similar to alkaline hydrolysis, the less hindered nature of the methyl ester facilitates protonation and subsequent nucleophilic attack by water. |
| Enzymatic Hydrolysis | Generally faster | Generally slower | Many esterases exhibit a preference for smaller ester groups, although substrate specificity can vary. |
A study on the hydrolysis of homologous esters demonstrated that methyl benzoate has a higher plasma metabolic stability than ethyl benzoate, indicating a slower rate of hydrolysis for the methyl ester in that specific enzymatic context. However, in base-catalyzed hydrolysis, the opposite trend is generally observed, with methyl esters being more reactive.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for performing a common reaction, N-acylation, with both ethyl and mthis compound, highlighting the potential adjustments needed to account for their differing reactivities.
-
Materials: L-Serine methyl ester hydrochloride, Acetic anhydride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.2 eq) dropwise to the suspension.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Materials: L-Serine ethyl ester, Acetic anhydride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve L-serine ethyl ester (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 eq) to the solution.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Note: Due to the potentially lower reactivity of the ethyl ester, a longer reaction time or a slight excess of the acylating agent may be necessary to drive the reaction to completion.
-
Work-up the reaction as described in Protocol 1.
-
Figure 2: A comparative workflow for the N-acetylation of methyl and this compound, highlighting the difference in reaction time.
Conclusion and Recommendations
The choice between this compound and mthis compound is a nuanced one that depends on the specific requirements of the synthetic transformation.
-
For reactions requiring high reactivity and shorter reaction times, mthis compound is generally the superior choice. Its lower steric hindrance and slightly higher electrophilicity make it more susceptible to nucleophilic attack. This is particularly advantageous in sterically demanding reactions or when using less reactive coupling partners.
-
This compound may be preferred in situations where a slightly attenuated reactivity is desired or for its physical properties, such as a higher boiling point, which can be beneficial in certain reaction setups. However, researchers should be prepared to employ more forcing conditions, such as longer reaction times or more potent reagents, to achieve comparable results to those obtained with mthis compound.
Ultimately, the optimal choice of serine ester will be dictated by a careful consideration of the reaction mechanism, the nature of the other reactants, and the desired process parameters. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific application.
References
- Benchchem. A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.
- Anonymous. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. (2025-07-25).
- Kim, Y., et al. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. PubMed Central.
- Ferreira, H., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
- Benchchem. Kinetic Analysis of Serine Proteases Using Nα- Boc-L-arginine methyl ester Substrates: An Application Note.
- ResearchGate. The serine synthesis pathway and downstream anabolic reactions of...
- Guidechem. Ethyl vs Methyl: A Comprehensive Comparison.
- Benchchem. A Comparative Analysis of the Reactivity of Ethyl Glyoxylate and Methyl Glyoxylate.
- Wikipedia. Serine.
- Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
- Benchchem. How to prevent racemization of serine during peptide coupling.
- Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. (2022-02-25).
- OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure.
- ResearchGate. N-Acylation Reactions of Amines.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). Conformation and reactivity. Part VII.
A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl Serinate: Analysis, Comparison, and Experimental Protocol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl serinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. We will explore the causal relationships between the molecular structure of this compound and its spectral features, compare its spectrum with structurally related molecules to highlight key differences, and provide a robust, self-validating protocol for data acquisition.
Deciphering the ¹H NMR Spectrum of this compound
This compound, the ethyl ester of the amino acid serine, possesses a unique arrangement of functional groups—a primary amine, a primary alcohol, and an ethyl ester—that results in a distinct and informative ¹H NMR spectrum. Understanding this spectrum is fundamental to confirming its structure and purity.
Molecular Structure and Proton Environments:
The structure of this compound hydrochloride (the common salt form) has five distinct, non-equivalent proton environments that give rise to separate signals in the ¹H NMR spectrum.

Predicted vs. Experimental Spectrum
Based on fundamental NMR principles, we can predict the characteristics of each signal.[1][2] Electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling between adjacent non-equivalent protons splits signals according to the n+1 rule, where 'n' is the number of neighboring protons.[3]
The experimental data presented below was obtained for L-Serine ethyl ester hydrochloride in DMSO-d₆, a common deuterated solvent for polar molecules.[4][5]
| Label | Proton Group | Predicted δ (ppm) | Experimental δ (ppm)[4] | Integration | Multiplicity | Rationale for Assignment |
| f | -O-CH₂-CH₃ | 1.1 - 1.3 | 1.24 | 3H | Triplet (t) | Located in the alkyl region. Coupled to the two adjacent (c) protons (n=2), resulting in a triplet (2+1=3). |
| e | HO-CH₂ - | 3.5 - 3.9 | 3.84 | 2H | Doublet (d) | These diastereotopic protons are adjacent to the chiral center (d) and coupled to the single α-proton, resulting in a doublet. The adjacent -OH group provides deshielding. |
| d | -CH (NH₃⁺)- | 3.8 - 4.2 | 4.05 | 1H | Triplet (t) | The α-proton is deshielded by the adjacent amine and carbonyl group. It is coupled to the two neighboring β-protons (e), resulting in a triplet (2+1=3). |
| c | -O-CH₂ -CH₃ | 4.0 - 4.3 | 4.20 | 2H | Quartet (q) | Deshielded by the adjacent ester oxygen. Coupled to the three methyl protons (f) (n=3), resulting in a quartet (3+1=4). |
| b | -OH | Variable (Broad) | 5.70 | 1H | Singlet (s, broad) | The hydroxyl proton is exchangeable, often resulting in a broad singlet. Its chemical shift is sensitive to concentration, temperature, and solvent. |
| a | -NH₃⁺ | Variable (Broad) | 8.64 | 3H | Singlet (s, broad) | In the hydrochloride salt, the amine is protonated. These ammonium protons are highly deshielded and exchangeable, appearing as a broad downfield signal. |
Comparative Spectral Analysis: Context is Key
To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights the specific influence of the amino and hydroxyl functional groups.
Alternative 1: Ethyl Acetate
Ethyl acetate (CH₃COOCH₂CH₃) provides a baseline for the ethyl ester moiety without the influence of the α-amino and β-hydroxyl groups.
-
Ethyl Group Signals: In ethyl acetate, the ethyl protons resonate at approximately δ 4.1 ppm (quartet) and δ 1.2 ppm (triplet).[6][7] These values are very close to those in this compound (δ 4.20 and δ 1.24 ppm), indicating that the α-amino and β-hydroxyl groups have a minimal electronic effect on the distant ethyl group.
-
Acetyl vs. Serine Backbone: The key difference is the replacement of the complex α-proton and β-hydroxymethyl signals of this compound with a simple singlet for the acetyl methyl group (CH₃-C=O) at ~δ 2.0 ppm.[8]
Alternative 2: Ethyl Alaninate
Ethyl alaninate (ethyl 2-aminopropanoate) is an excellent comparison as it replaces serine's β-hydroxyl group with a methyl group.[9]
-
Absence of Hydroxymethyl Signal: The signals corresponding to the -CH₂OH group (protons 'e' and 'b' in this compound) are absent.
-
Appearance of a New Doublet: A new signal appears around δ 1.4 ppm, a doublet corresponding to the alanine -CH₃ group, which is split by the single α-proton.
-
Shift in α-Proton Signal: The α-proton in ethyl alaninate is no longer adjacent to a -CH₂OH group, altering its chemical environment and shifting its signal slightly compared to that in this compound.
| Compound | δ for -O-CH₂-CH₃ (ppm) | δ for -O-CH₂-CH₃ (ppm) | δ for α-Proton (ppm) | Key Differentiating Signals (ppm) |
| This compound | 4.20 (q) | 1.24 (t) | 4.05 (t) | 3.84 (d, -CH₂OH) , 5.70 (s, -OH) , 8.64 (s, -NH₃⁺) |
| Ethyl Acetate | ~4.1 (q)[7] | ~1.2 (t)[7] | N/A | ~2.0 (s, -COCH₃) [8] |
| Ethyl Alaninate | ~4.2 (q) | ~1.3 (t) | ~3.6 (q) | ~1.4 (d, -CH(NH₂)CH₃) |
Visualizing the Spin-Spin Coupling Network
The connectivity and coupling relationships between protons in this compound can be visualized using a network diagram. This graph illustrates which proton environments are coupled, leading to the observed signal splitting.
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A Comparative Guide to Chiral Auxiliaries for Asymmetric Serine Synthesis
The stereoselective synthesis of α-amino acids is a cornerstone of modern pharmaceutical and biological research. Among these, serine, with its pivotal role in biosynthesis and protein structure, presents a significant synthetic challenge due to its β-hydroxyl group.[1][2][3][4][5] Achieving high enantiomeric purity is paramount, and the use of chiral auxiliaries remains a robust and reliable strategy for this purpose.[6][7]
This guide provides an in-depth comparison of two preeminent chiral auxiliary systems for the asymmetric synthesis of serine: the Evans' oxazolidinones and the Schöllkopf bis-lactim ethers. We will delve into the mechanistic underpinnings of their stereocontrol, provide detailed experimental protocols, and offer a critical comparison to guide researchers in selecting the optimal approach for their specific needs.
The Fundamental Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[6] This covalent modification introduces a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.[6][] This three-step process—attachment, diastereoselective reaction, and cleavage—is a time-tested method for producing enantiomerically pure compounds.[6]
Caption: Stereodirecting effect of the Evans' auxiliary.
Experimental Protocol: Serine Synthesis via Evans' Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
In a separate flask, prepare bromoacetyl chloride (1.1 eq) and add it to the lithiated auxiliary solution via cannula.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude N-(bromoacetyl)oxazolidinone is then subjected to azidation (NaN₃) and reduction (H₂, Pd/C) to yield the N-glycinyl oxazolidinone.
Step 2: Diastereoselective Hydroxymethylation
-
Dissolve the N-glycinyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise, and stir for 30 minutes to form the sodium enolate.
-
Introduce gaseous formaldehyde (generated by cracking paraformaldehyde at ~160 °C) into the reaction vessel via a stream of argon until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry over MgSO₄, and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient).
Step 3: Cleavage of the Auxiliary
-
Dissolve the hydroxymethylated adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq). [9]3. Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with HCl to pH ~1 and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer containing the desired serine product can then be purified by ion-exchange chromatography.
Causality: The choice of a lithium or sodium base is crucial for forming a rigid chelated enolate, which is key to high diastereoselectivity. The cleavage with lithium hydroperoxide (LiOOH) is selective for the exocyclic amide bond, preserving the auxiliary's integrity, though it can be an energetic reaction. [15][16][17]
The Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf, this method provides an alternative and powerful route to asymmetric amino acid synthesis. [10]It utilizes a bis-lactim ether, typically derived from the cyclic dipeptide (a diketopiperazine) of glycine and a chiral amino acid like valine. [10][11]
Mechanism of Stereocontrol
The Schöllkopf auxiliary operates on a principle of steric shielding. [10]The starting material is the bis-lactim ether of cyclo(Gly-Val). The prochiral C-H bond of the glycine unit is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature. [10] This creates a planar, nucleophilic carbanion. The bulky isopropyl group of the valine residue extends over one face of this anion, effectively blocking it. [10]Consequently, an incoming electrophile (like formaldehyde) is directed to the opposite, unhindered face. This results in a high degree of diastereoselectivity in the alkylation step. [10]
Experimental Protocol: Serine Synthesis via Schöllkopf Auxiliary
Step 1: Synthesis of the Bis-Lactim Ether
-
Prepare the diketopiperazine by cyclizing the dipeptide Gly-L-Val.
-
Suspend the diketopiperazine in anhydrous dichloromethane (0.5 M).
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) and stir at room temperature for 24 hours.
-
Quench with saturated aqueous NaHCO₃ and extract the product. Purification by chromatography yields the (S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine.
Step 2: Diastereoselective Hydroxymethylation
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to -78 °C.
-
Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise and stir for 20 minutes.
-
Add a pre-cooled (-78 °C) solution of gaseous formaldehyde in THF to the lithiated species.
-
Stir for 2 hours at -78 °C.
-
Quench with glacial acetic acid, warm to room temperature, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 3: Cleavage and Product Isolation
-
Dissolve the hydroxymethylated bis-lactim ether in 0.25 M HCl.
-
Stir the solution at room temperature for 48 hours to effect hydrolysis of the lactim ether and the newly formed dipeptide ester. [12]3. Concentrate the solution to dryness. The residue contains L-serine methyl ester hydrochloride and L-valine methyl ester hydrochloride.
-
The two amino acid esters can be separated by ion-exchange chromatography or fractional crystallization.
Causality: The use of n-BuLi ensures complete and rapid deprotonation. The subsequent acidic hydrolysis is a key advantage of this method, as it is generally milder than the oxidative cleavage required for Evans' auxiliaries and directly yields the amino acid ester. [18][19]
Head-to-Head Comparison
| Feature | Evans' Oxazolidinone | Schöllkopf Bis-Lactim Ether |
| Auxiliary Source | Derived from amino alcohols (e.g., L-phenylalaninol, L-valinol). Commercially available. [6] | Derived from cyclic dipeptides (e.g., cyclo(Gly-L-Val)). Requires synthesis. [10] |
| Stereocontrol | Chelation-controlled, rigid Z-enolate. | Steric shielding from the valine isopropyl group. [10] |
| Typical d.e. | >99% | >95% [10] |
| Electrophile | Formaldehyde gas or equivalents. | Formaldehyde gas or equivalents. |
| Cleavage Conditions | Oxidative (e.g., LiOOH, H₂O₂/LiOH), sometimes harsh. Can be challenging to scale. [9][13] | Mild acidic hydrolysis (e.g., dilute HCl). [10][12] |
| Product Form | Free amino acid. | Amino acid methyl ester. [10] |
| Auxiliary Recovery | High, typically >90%. | High, recovered as valine methyl ester. |
| Scalability | Can be problematic due to cryogenic conditions and energetic cleavage reaction. [9] | Generally more amenable to scale-up due to milder cleavage. |
Conclusion and Recommendations
Both the Evans' oxazolidinone and Schöllkopf bis-lactim ether methods are powerful and well-validated strategies for the asymmetric synthesis of serine.
Choose the Evans' Oxazolidinone method when:
-
The highest possible diastereoselectivity is the primary objective.
-
Access to a variety of commercially available auxiliaries is desired to fine-tune the synthesis of different analogs.
-
The final product required is the free amino acid, and subsequent esterification is to be avoided.
Choose the Schöllkopf Bis-Lactim Ether method when:
-
Milder cleavage conditions are a priority to avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
The target molecule is the amino acid ester, which is often a convenient precursor for peptide synthesis.
-
Large-scale synthesis is anticipated, making the milder hydrolysis step more attractive from a process safety perspective.
Ultimately, the choice of auxiliary depends on the specific goals of the synthesis, the scale of the reaction, and the chemical nature of the target molecule. Both methods represent elegant solutions to the challenge of stereocontrol and remain highly relevant in the toolbox of the modern synthetic chemist.
References
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. Available at: [Link]
-
Schöllkopf method - Wikipedia. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace. Available at: [Link]
-
Serine biosynthesis as a novel therapeutic target for dilated cardiomyopathy - PMC. Available at: [Link]
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asymmetric induction-chiral auxiliary (chemmasters.online) - YouTube. Available at: [Link]
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. Available at: [Link]
-
An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters - ResearchGate. Available at: [Link]
-
The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids | Journal of the American Chemical Society. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate - ResearchGate. Available at: [Link]
-
Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC - NIH. Available at: [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pathways involved in D-serine, L-serine and glycine acquisition and... - ResearchGate. Available at: [Link]
-
Chiral Schöllkopf bis‐lactim ether‐induced asymmetric construction of monofluorophosphono‐α‐amino acids. - ResearchGate. Available at: [Link]
-
Glycine, Serine and Threonine Metabolism - Leodis Davis - Grantome. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]
-
Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters - the University of Bath's research portal. Available at: [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone) - YouTube. Available at: [Link]
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Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC. Available at: [Link]
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Drivers of de novo Serine/Glycine synthesis in acute leukemia - PubMed. Available at: [Link]
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The Mechanism of End Product Inhibition of Serine Biosynthesis - ResearchGate. Available at: [Link]
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Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. Available at: [Link]
-
Evans aldol ppt | PPTX - Slideshare. Available at: [Link]
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A Comparative Purity Analysis of Ethyl Serinate: Validating a High-Performance Liquid Chromatography (HPLC) Method Against Alternative Techniques
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a comprehensive framework for validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl serinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for methodological choices and objectively comparing the validated HPLC method with alternative analytical techniques. By presenting detailed experimental protocols and comparative data, this guide serves as a valuable resource for ensuring the quality and reliability of this compound used in high-purity applications.
Introduction: The Critical Role of Purity in this compound Applications
This compound (C₅H₁₁NO₃) is an ester of the amino acid serine, utilized in various fields, including as a conditioning agent in cosmetics and as a chiral building block in the synthesis of complex pharmaceutical molecules.[1][2] In these applications, particularly in drug development, the purity of the starting material is paramount. Uncontrolled impurities, which can arise from the manufacturing process or degradation, may lead to unwanted side reactions, reduced yield of the final product, or introduce toxicological risks.[3] Therefore, a validated, reliable analytical method to accurately quantify the purity of this compound and profile its impurities is a non-negotiable aspect of quality control.[4][5]
This guide details the development and validation of a stability-indicating HPLC method, grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, to ensure a high degree of assurance in its analytical performance.[6][7]
The Analytical Challenge: Detecting Chromophore-Deficient Amino Acid Esters
A primary challenge in the analysis of this compound and similar amino acid esters is their lack of a significant ultraviolet (UV) chromophore.[8] Standard HPLC systems rely on UV-Vis detectors to "see" and quantify compounds as they elute from the column.[9] Without a chromophore, this compound exhibits a very weak response, leading to poor sensitivity and an inability to detect trace-level impurities.
To overcome this, our proposed method employs a pre-column derivatization strategy. By reacting this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), a highly UV-active FMOC group is attached to the primary amine of the molecule. This reaction yields a derivative that is readily detectable at high sensitivity with standard UV detectors, a common and effective strategy for amino acid analysis.[10]
Experimental Workflow and HPLC Method Validation
The overall workflow is designed to ensure a comprehensive and reliable purity assessment, from initial sample handling to final data analysis.
Caption: Overall experimental workflow for the validation of this compound purity by HPLC.
Detailed Experimental Protocol: HPLC-UV with FMOC Derivatization
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[11]
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Boric Acid
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
This compound Certified Reference Standard (CRS)
Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in water, adjust pH with NaOH.
-
FMOC-Cl Reagent: 15 mg/mL in Acetonitrile (prepare fresh).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution (prepared in diluent) into an HPLC vial.
-
Add 400 µL of Borate Buffer.
-
Add 500 µL of FMOC-Cl Reagent, cap immediately, and vortex for 30 seconds.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Inject into the HPLC system.
Validation Protocol: A Self-Validating System
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6]
Caption: Logical relationship of validation parameters ensuring a trustworthy analytical method.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Procedure: A solution of this compound was subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress). The stressed samples were analyzed to ensure that the main this compound peak was free from co-eluting peaks of degradation products.
-
Rationale: This demonstrates that the method is "stability-indicating," meaning it can accurately measure the drug substance even as it degrades over time.
2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[12][13]
-
Procedure: A series of at least five concentrations of the this compound reference standard were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Procedure: Accuracy was determined by spiking a known amount of pure this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision: Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]
-
Procedure (Repeatability): Six identical samples were prepared and analyzed on the same day, by the same analyst, on the same instrument.
-
Procedure (Intermediate Precision): The repeatability test was duplicated on a different day by a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]
-
Procedure: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Rationale: These values define the sensitivity of the method for detecting and quantifying trace impurities.
6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure: Small changes were made to the method parameters, such as column temperature (±2°C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min).
-
Rationale: This ensures the method is reliable for routine use in different labs or on different instruments.
Summary of Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution observed in forced degradation | Peak Purity > 99.5% | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | LOQ - 150 µg/mL | Defined by linearity | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | ≤ 2.0% | Pass |
| - Intermediate Precision | 0.82% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | S/N ≥ 3:1 | Pass |
| LOQ | 0.15 µg/mL | S/N ≥ 10:1 | Pass |
| Robustness | System suitability parameters met under all varied conditions | System suitability criteria met | Pass |
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While the validated HPLC-UV method is robust and reliable, other techniques can be employed for purity analysis, each with distinct advantages and disadvantages. The choice of method often depends on the specific analytical need, such as routine quality control, impurity identification, or primary quantification.[14]
| Feature | HPLC-UV (with Derivatization) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation followed by UV detection.[9] | Separation of volatile compounds in a gaseous mobile phase. | Measures analyte response relative to an internal standard of known purity.[8] | Chromatographic separation coupled with mass-based detection.[15] |
| Specificity | High; can be challenged by co-eluting impurities with similar UV spectra. | High; based on retention time. MS provides definitive identification. | Very High; structure-specific signals provide high confidence. | Very High; provides mass-to-charge ratio for definitive identification. |
| Sensitivity | High (post-derivatization). | Moderate to High. | Low; requires higher sample concentration. | Very High; excellent for trace impurity detection. |
| Quantitation | Excellent; requires a certified reference standard of the analyte. | Good; requires a reference standard. | Excellent; primary ratio method, does not require an identical analyte standard. | Good; can be less precise than UV without isotope-labeled standards. |
| Sample Prep | Derivatization step required. | Derivatization often required to increase volatility. | Minimal; dissolve in deuterated solvent with internal standard. | Minimal; "dilute-and-shoot" is often possible.[16] |
| Cost (Instrument) | Moderate | Low to Moderate | High | High |
| Best For... | Routine QC, purity assays, stability testing. | Analysis of volatile impurities, residual solvents. | Absolute purity assignment, reference standard characterization. | Impurity identification, analysis of complex mixtures, trace analysis. |
Conclusion and Recommendations
This guide has detailed a robust, validated HPLC-UV method with pre-column derivatization for the accurate purity determination of this compound. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control in pharmaceutical and research environments.
-
For routine quality control and release testing , the validated HPLC-UV method offers the best balance of performance, cost, and throughput.
-
For absolute purity determination or the certification of a primary reference standard, qNMR is the superior, albeit more resource-intensive, choice.[14]
-
For impurity identification and characterization , especially for unknown peaks detected during HPLC analysis, LC-MS is the indispensable tool due to its high sensitivity and specificity.[15]
By employing a multi-pronged analytical approach and selecting the appropriate technique for the task, researchers can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream applications.
References
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International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. Link
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Pharmaguideline. Steps for HPLC Method Validation. Link
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Link
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A Comparative Guide to the Biological Activity of Ethyl Serinate vs. L-Serine: A Prodrug Strategy for Enhanced Cellular Delivery
Prepared by a Senior Application Scientist
Executive Summary
L-serine is a non-essential amino acid with indispensable roles in central metabolism and nervous system function.[1] Its therapeutic potential in a range of neurological disorders is an area of active investigation.[2][3] However, as a polar, zwitterionic molecule, its ability to efficiently cross cellular membranes and the blood-brain barrier can be a limiting factor for therapeutic efficacy. This guide provides a comparative analysis of L-serine and its ethyl ester derivative, ethyl serinate. We posit that this compound functions as a lipophilic prodrug, designed to enhance cellular uptake before being hydrolyzed by intracellular esterases to release the active L-serine. This guide will explore the fundamental biological activities of L-serine, the physicochemical rationale for using this compound, and present key experimental protocols to validate this hypothesis and compare the bioactivity of these two molecules.
The Biological Significance of L-Serine
L-serine, though classified as non-essential, is a cornerstone of cellular function with a profound impact on both systemic metabolism and specialized processes within the central nervous system (CNS).[4]
Role in Central Metabolism
L-serine is a critical node in cellular metabolism, serving as a precursor for a multitude of essential biomolecules.[5] Its metabolic fates are diverse and vital for cell proliferation and function:
-
Amino Acid Synthesis: It is the primary precursor for glycine and cysteine.[5]
-
One-Carbon Metabolism: L-serine is the main donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines and thymidine—the building blocks of DNA and RNA.[4]
-
Lipid Synthesis: It is a precursor for the synthesis of crucial membrane lipids, including phosphatidylserine and sphingolipids, which are vital for neuronal structure and signaling.[1][6]
Neurotransmission and Neuroprotection
Within the CNS, L-serine's role extends beyond basic metabolism. It is a key neurotrophic factor and a direct and indirect modulator of neuronal activity.[2][7]
-
Neurotransmitter Precursor: L-serine is the direct precursor for D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which governs synaptic plasticity and excitatory neurotransmission.[8][9]
-
Direct Neuroprotective Actions: L-serine has been shown to exert neuroprotective effects independent of its conversion to D-serine. It can activate glycine receptors, which are inhibitory chloride channels, thereby reducing neuronal excitotoxicity.[2][10]
-
Anti-inflammatory Effects: Studies suggest L-serine can modulate neuroinflammation by influencing microglial polarization towards a protective M2 phenotype and downregulating the production of proinflammatory cytokines.[7][9]
Its promising safety profile and neuroprotective actions have led to clinical investigations for conditions like Alzheimer's disease, GRIN-related encephalopathies, and diabetic neuropathy.[1][8][11]
This compound: A Prodrug Approach to Enhance L-Serine Bioavailability
The primary challenge in utilizing L-serine as a therapeutic agent is its physicochemical nature. As an amino acid, it is highly polar and exists as a zwitterion at physiological pH, which can limit its passive diffusion across the lipophilic blood-brain barrier and cell membranes.
Rationale for Esterification
The conversion of L-serine to its ethyl ester, this compound, is a classic prodrug strategy. By masking the polar carboxyl group with an ethyl group, the molecule's overall lipophilicity is increased. This chemical modification is designed with a clear objective: to enhance passive transport into cells. The underlying hypothesis is that once inside the cell, ubiquitous intracellular esterases will cleave the ester bond, releasing L-serine to exert its biological effects.
Caption: Prodrug concept for enhanced cellular delivery of L-serine.
Physicochemical Properties Comparison
The modification from L-serine to this compound significantly alters key physicochemical properties that influence bioavailability.
| Property | L-Serine | This compound | Rationale for Difference |
| Molecular Weight | 105.09 g/mol [5] | 133.15 g/mol [12] | Addition of an ethyl group (C₂H₅). |
| LogP (XLogP3) | -3.0 | -1.1[12] | The ethyl ester group masks the carboxylate anion, reducing polarity and increasing lipophilicity. |
| pKa | 2.21 (carboxyl)9.15 (amino)[5] | ~7.5 (amino, est.) | The carboxylic acid is esterified, leaving only the amino group as the primary ionizable site at physiological pH. |
| Water Solubility | 250 g/L (20 ºC)[13] | Soluble | While still soluble, the increased lipophilicity may slightly reduce aqueous solubility compared to the parent amino acid. |
Comparative Biological Activity: Experimental Evidence
To validate the prodrug hypothesis, a direct comparison of the biological effects of this compound and L-serine is necessary. The following sections describe the expected outcomes from key experiments.
Cellular Permeability and Uptake
Causality: The primary advantage of this compound should be its enhanced rate of cellular uptake compared to L-serine. L-serine relies on specific amino acid transporters (like ASCT1), while this compound can leverage both transporters and increased passive diffusion.[14] A time-course experiment measuring intracellular serine concentrations after treatment would directly test this. We would expect to see a more rapid and potentially higher peak intracellular concentration of serine in cells treated with this compound.
Neuroprotective Efficacy in an In Vitro Model
Causality: If this compound leads to higher intracellular L-serine levels, it should exhibit more potent biological effects at equivalent or lower concentrations. In a neuroprotection assay, cells are exposed to a toxin (e.g., glutamate to induce excitotoxicity). The ability of L-serine or this compound to protect against cell death is measured. We hypothesize that this compound will show a superior protective effect, particularly at lower concentrations or shorter pre-incubation times, due to its more efficient delivery of the active L-serine molecule into the neuron.
Data Summary: Expected Experimental Outcomes
| Experiment | Metric | Expected Outcome: L-Serine | Expected Outcome: this compound |
| Cellular Uptake | Intracellular Serine Conc. (LC-MS/MS) | Gradual increase, dependent on transporter kinetics. | Rapid initial increase, reaching a higher peak concentration. |
| Neuroprotection | Cell Viability (MTT Assay) vs. Toxin | Dose-dependent protection. | Higher potency; significant protection at lower concentrations. |
| Metabolic Fate | ¹³C-Label Incorporation into Glycine | Direct incorporation via SHMT enzyme. | Delayed but significant incorporation, following hydrolysis to L-serine. |
Key Experimental Protocols
The following protocols are designed as self-validating systems to objectively compare the bioactivity of L-serine and this compound.
Protocol: Comparative Cellular Uptake via LC-MS/MS
This protocol quantifies the rate and extent of cellular entry.
Caption: Workflow for the comparative cellular uptake experiment.
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 6-well plates at a density of 5 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Treatment: Aspirate the culture medium. Wash cells once with pre-warmed PBS. Add 1 mL of serum-free medium containing either 100 µM L-serine or 100 µM this compound. Include a vehicle-only control.
-
Time Points: Incubate the plates for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.
-
Metabolite Extraction: At each time point, immediately place the plate on ice and aspirate the treatment medium. Wash the cell monolayer three times with 1 mL of ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Sample Preparation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried extract in an appropriate mobile phase. Analyze the intracellular L-serine concentration using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method with an internal standard.
-
Normalization: Determine the protein concentration of the cell pellet from step 6 using a BCA assay. Normalize the measured L-serine concentration to the total protein amount (e.g., pmol/mg protein).
Protocol: Comparative Neuroprotection Assay (MTT Assay)
This protocol assesses the functional consequence of potentially enhanced delivery.
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Pre-treatment: Aspirate the medium and replace it with fresh medium containing various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM) of either L-serine or this compound. Include a "no treatment" control. Incubate for 4 hours.
-
Toxin Induction: Add glutamate to each well to a final concentration of 5 mM to induce excitotoxicity. Do not add glutamate to the "no toxin" control wells. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the "no toxin" control. Compare the dose-response curves for L-serine and this compound to determine their respective EC₅₀ values for neuroprotection.
Discussion and Future Directions
The experimental framework outlined above provides a clear path to validating the hypothesis that this compound acts as a more efficient delivery vehicle for L-serine. The expected results—faster uptake and higher potency in functional assays—would strongly support the use of this prodrug strategy in developing therapeutics for neurological disorders.
Key considerations for future research include:
-
In Vivo Studies: Validating these findings in animal models is a critical next step. Pharmacokinetic studies are needed to measure brain and plasma levels of L-serine after administration of each compound.
-
Esterase Specificity: Identifying the specific intracellular esterases responsible for the hydrolysis of this compound can provide insights into tissue-specific activation.
-
Toxicity Profile: While L-serine is known to be safe, the safety profile of chronic this compound administration, including the effects of the released ethanol, must be thoroughly evaluated.[2]
Conclusion
This compound presents a chemically logical and experimentally testable approach to overcoming the delivery limitations of L-serine. By temporarily increasing lipophilicity, it is designed to enhance cellular and blood-brain barrier permeation, potentially leading to superior therapeutic efficacy. The provided protocols offer a robust framework for researchers and drug developers to directly compare the biological activities of these two molecules and validate the potential of this prodrug strategy for clinical applications.
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Ye, L., Sun, Y., Jiang, Z., & Wang, G. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
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Talei, S., & Garak-Yaraghi, A. (2023). L-serine: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12152. [Link]
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Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]
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Talei, S., & Garak-Yaraghi, A. (2023). L-serine: Neurological Implications and Therapeutic Potential. MDPI. [Link]
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Gu, P., et al. (2014). Construction of an l-serine producing Escherichia coli via metabolic engineering. Journal of Industrial Microbiology & Biotechnology, 41, 1457–1466. [Link]
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Levine, T. D., et al. (2017). Randomized trial of l-serine in patients with hereditary sensory and autonomic neuropathy type 1. Neurology, 88(12), 1164-1170. [Link]
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Pereira, D. I., et al. (2025). Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment. ResearchGate. [Link]
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The Critical Role of Serine Side Chain Protection
An In-Depth Comparative Guide to Serine Protecting Groups for Researchers and Drug Development Professionals
The strategic protection of the serine hydroxyl group is a cornerstone of modern peptide synthesis and complex molecule construction. The choice of a suitable protecting group is dictated by the overall synthetic strategy, demanding a delicate balance between robust stability during chain elongation and facile, selective cleavage under conditions that preserve the integrity of the final product. This guide provides a comprehensive, data-driven comparison of the most commonly employed serine protecting groups, offering insights into their mechanisms, applications, and practical considerations to empower researchers in making informed decisions for their synthetic endeavors.
The hydroxyl group of serine is a nucleophilic center that can engage in undesirable side reactions during peptide coupling or other synthetic transformations. Unprotected serine residues can lead to O-acylation, chain branching, or other modifications that compromise the purity and yield of the target molecule.[1][2] Effective protection of this functional group is therefore paramount for achieving high-fidelity synthesis.[2] The ideal protecting group should be easily introduced, stable to the reaction conditions of subsequent steps, and selectively removable without affecting other protecting groups or sensitive functionalities within the molecule.[3] This concept of "orthogonality" is a guiding principle in the selection of a protection strategy.[3][4]
A Comparative Analysis of Key Serine Protecting Groups
The selection of a serine protecting group is intrinsically linked to the overarching synthetic strategy, most notably the choice of N-terminal protection (e.g., Fmoc or Boc).[5][6] This section delves into the characteristics of the most prevalent protecting groups, providing a comparative framework for their application.
Benzyl (Bzl) Ether
The benzyl ether is a classic and widely used protecting group for alcohols, including the side chain of serine.[1][7]
-
Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) and reacted with benzyl bromide.[8] For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be employed under acidic catalysis.[8]
-
Deprotection: The primary method for Bzl group cleavage is catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free alcohol and toluene.[7][8] This method is mild but incompatible with other reducible functional groups in the molecule.[7] Strong acids can also cleave benzyl ethers, though this is less common for sensitive substrates.[8]
-
Stability and Orthogonality: The Bzl group is stable to a wide range of acidic and basic conditions, making it compatible with both Boc and Fmoc strategies in certain contexts.[9] However, its removal via hydrogenation is orthogonal to the acid-labile Boc and base-labile Fmoc groups. In the context of Boc-based solid-phase peptide synthesis (SPPS), Boc-Ser(Bzl)-OH is a commonly used building block.[1][5]
tert-Butyl (tBu) Ether
The tert-butyl ether is the protecting group of choice for the serine side chain in the widely adopted Fmoc/tBu orthogonal strategy for SPPS.[5][6][10]
-
Protection: The introduction of the tBu group can be achieved through reaction with isobutylene under acidic catalysis or with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like Mg(ClO₄)₂.[11]
-
Deprotection: The tBu group is highly labile to strong acids, such as trifluoroacetic acid (TFA).[10][12] This property is central to the Fmoc/tBu strategy, where the tBu-protected side chains are cleaved simultaneously with the peptide's cleavage from the resin using a TFA-based cocktail.[12][13]
-
Stability and Orthogonality: The tBu ether is exceptionally stable to basic conditions, including the piperidine treatment used for Fmoc group removal.[10] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[3][10] It is, however, incompatible with the acidic conditions used for Boc deprotection.[14]
Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), offer a versatile and widely employed strategy for alcohol protection.[4][15]
-
Protection: Silylation is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent.[15][16] More reactive silyl triflates can be used for hindered alcohols.[15]
-
Deprotection: The most common method for silyl ether cleavage is treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[15] Acidic conditions can also be used, with the stability of the silyl ether being highly dependent on steric hindrance around the silicon atom.[15][17]
-
Stability and Orthogonality: The stability of silyl ethers varies significantly with the steric bulk of the substituents on the silicon atom.[15][16][17] The general order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[17] This differential stability allows for selective deprotection. Silyl ethers are generally stable to the basic conditions of Fmoc removal and the hydrogenolytic conditions for Bzl cleavage, offering good orthogonality.
Other Notable Protecting Groups
-
Trityl (Trt): The trityl group is another acid-labile protecting group used for serine, particularly in Fmoc chemistry.[5] It is more acid-sensitive than the tBu group and can be selectively removed on-resin, which is advantageous for applications like on-resin phosphorylation.[5][18]
-
Tetrahydropyranyl (THP): The THP group is an acid-labile protecting group that is stable to most non-acidic reagents.[19][20] It has been shown to be a useful protecting group for the side chains of serine and threonine in Fmoc/tBu SPPS.[19][20]
-
Propargyloxycarbonyl (Poc): The Poc group is stable to both acidic and basic conditions commonly used in peptide synthesis.[21] Its deprotection is achieved under mild, neutral conditions using tetrathiomolybdate, offering excellent orthogonality.[21]
Comparative Data Summary
The following table provides a comparative overview of the key characteristics of the discussed serine protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability to Fmoc Deprotection (20% Piperidine/DMF) | Stability to Boc Deprotection (TFA) | Orthogonality |
| Benzyl Ether | Bzl | NaH, BnBr or Bn-trichloroacetimidate, H⁺ | H₂/Pd-C | Stable | Stable (under mild TFA) | Excellent |
| tert-Butyl Ether | tBu | Isobutylene, H⁺ or Boc₂O, Mg(ClO₄)₂ | Strong Acid (e.g., 95% TFA) | Stable | Labile | Excellent with Fmoc |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or mild acid | Stable | Stable (under mild TFA) | Excellent |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | F⁻ (e.g., TBAF) or stronger acid | Stable | Stable | Excellent |
| Trityl Ether | Trt | Trt-Cl, Pyridine | Mild Acid (e.g., 1% TFA in DCM) | Stable | Labile | Excellent with Fmoc |
| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ | Mild Acid | Stable | Labile | Good with Fmoc |
| Propargyloxycarbonyl | Poc | Poc-Cl, Pyridine | Tetrathiomolybdate | Stable | Stable | Excellent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of serine as a TBDMS ether and its subsequent deprotection.
Protection of N-Fmoc-Serine as its TBDMS Ether
Rationale: This protocol utilizes the widely used TBDMS group, which offers a good balance of stability and ease of removal. Imidazole is used as a base to activate the silyl chloride and scavenge the HCl byproduct. DMF is a suitable polar aprotic solvent for this reaction.
Materials:
-
N-Fmoc-L-serine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Fmoc-L-serine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Fmoc-L-Ser(TBDMS)-OH.
Deprotection of the TBDMS Group from N-Fmoc-Ser(TBDMS)-OH
Rationale: This protocol employs TBAF, a common and effective reagent for the cleavage of silyl ethers. THF is a suitable solvent for this reaction.
Materials:
-
N-Fmoc-L-Ser(TBDMS)-OH
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Dilute aqueous HCl (e.g., 0.1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Fmoc-L-Ser(TBDMS)-OH (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate and wash with dilute aqueous HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary to obtain N-Fmoc-L-serine.
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of serine using common protecting groups.
Caption: General workflow for the protection of a serine derivative.
Caption: General workflow for the deprotection of a serine derivative.
Conclusion
The selection of an appropriate protecting group for the serine hydroxyl function is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of the most common protecting groups, highlighting their respective strengths and weaknesses in the context of stability, orthogonality, and ease of manipulation. A thorough understanding of the principles outlined herein will enable researchers to devise more efficient and robust synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
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- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. (n.d.). Optimizing cleavage of peptides with serine from resin.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS.
- Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (n.d.). Silyl ether.
- Benchchem. (n.d.). Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- PubMed. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- NIH. (2017). Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis.
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- (n.d.). Alcohol Protecting Groups.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
- (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
- (2015). Which is the stability of serine with OH protected with tBu, in basic conditions?.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- (2019). Amino Acid-Protecting Groups.
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- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
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- (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ethyl Serinate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] Ethyl serinate, a valuable chiral building block, serves as a quintessential example where rigorous enantiomeric excess (ee) analysis is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[3][4] Regulatory bodies, therefore, mandate stringent control over the stereochemical composition of drug substances.[1] An accurate ee value, which quantifies the predominance of one enantiomer over the other, is a critical quality attribute.[2][3][5][6] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[2][5]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for ee determination is contingent on factors such as the required accuracy, sample matrix, throughput needs, and available instrumentation.[1][7] Here, we dissect the most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric separations due to its broad applicability, high accuracy, and robustness.[6][7] The technique's success hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[4][7]
The Causality Behind the Separation: The core principle involves the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral selector immobilized on the stationary phase.[4] The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.
Experimental Protocol: A Self-Validating System
A typical chiral HPLC method development for this compound would follow these steps:
-
Column Screening: The empirical process of selecting the most effective CSP is crucial.[8] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amino acid esters.
-
Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., hexane/isopropanol or hexane/ethanol mixtures) is performed to achieve optimal resolution and analysis time.[1]
-
Method Validation: The finalized method must be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and limit of quantification (LOQ).[9]
Illustrative HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC offers high resolution, sensitivity, and rapid analysis times.[7][10] The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, often based on cyclodextrin derivatives.[7][11][12]
Why Choose GC? The primary advantage of GC is its speed and resolving power. However, it's limited to analytes that can be vaporized without decomposition.[10] For amino acid esters, derivatization may sometimes be employed to enhance volatility and improve separation, though this adds a preparatory step.[7][13]
Experimental Protocol: A Validated Approach
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one with a dimethylated β-cyclodextrin stationary phase, is a common choice for separating amino acid derivatives.[12]
-
Temperature Programming: A crucial parameter in GC is the oven temperature program. A gradient is typically used to ensure good separation and peak shape.
-
Injector and Detector Optimization: Split/splitless injection is commonly used, and a Flame Ionization Detector (FID) provides excellent sensitivity for organic analytes.[12]
Illustrative GC Workflow
Caption: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage for ee determination as it can be performed without chromatographic separation. The principle lies in converting the enantiomeric pair into diastereomers, which are distinguishable by NMR. This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[14]
The Mechanism of Chiral Discrimination:
-
Chiral Derivatizing Agents (CDAs): The enantiomers of this compound are reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a covalent bond, creating a mixture of diastereomers.[14][15] These diastereomers have different chemical environments, leading to distinct signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P NMR).[14][16]
-
Chiral Solvating Agents (CSAs): In this case, diastereomeric complexes are formed in situ through non-covalent interactions (like hydrogen bonding) between the this compound enantiomers and the CSA. This results in transient diastereomeric species that are in fast exchange on the NMR timescale, causing observable chemical shift differences between the enantiomers.
Experimental Protocol: A Self-Contained System
-
Reagent Selection: Choose an appropriate CDA or CSA. For amino acid esters, phosphorus-based CDAs have shown excellent signal separation in ³¹P NMR.[16][17]
-
Sample Preparation: The this compound sample is mixed with the chiral agent in a suitable deuterated solvent directly in the NMR tube.
-
NMR Acquisition: Acquire the NMR spectrum (¹H, ¹⁹F, or ³¹P). The integration of the distinct signals corresponding to the two diastereomers allows for the direct calculation of the enantiomeric excess.
Illustrative NMR Workflow
Caption: Workflow for ee determination by NMR Spectroscopy.
Performance Comparison: A Data-Driven Perspective
The selection of the optimal method requires a careful evaluation of their respective strengths and limitations.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[7] | Broad applicability, high accuracy and precision, both analytical and preparative capabilities.[7] | Method development can be time-consuming and costly; requires specialized chiral columns.[7] |
| Chiral GC | Separation of volatile enantiomers on a CSP.[7] | High resolution and sensitivity, fast analysis times.[7] | Limited to volatile and thermally stable analytes; may require derivatization.[7][10] |
| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals.[14] | Rapid analysis, no chromatographic separation needed, minimal sample preparation. | Lower sensitivity compared to chromatography, potential for signal overlap, requires a pure chiral agent. |
Concluding Remarks for the Practicing Scientist
For the routine, high-precision quality control of this compound, chiral HPLC remains the most reliable and widely accepted method. Its versatility and established validation protocols make it the preferred choice in regulated environments.
Chiral GC is an excellent alternative when high throughput and speed are critical, provided the thermal stability of this compound is not a concern under the analytical conditions.
NMR spectroscopy using chiral derivatizing or solvating agents serves as a powerful, rapid screening tool, particularly in a research and development setting where quick assessments of enantioselectivity are needed. The development of novel ³¹P NMR methods has significantly enhanced the accuracy for amino acid esters.[16][17]
Ultimately, the most appropriate technique is one that is fit for purpose. A thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, will empower researchers and drug development professionals to make informed decisions for the accurate and reliable determination of the enantiomeric excess of this compound and other chiral molecules.
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Farkas, V., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. Available at: [Link]
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Reddy, K. S., et al. (2007). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry. Available at: [Link]
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Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. Available at: [Link]
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Alexakis, A., et al. (1995). Enantiomeric Excess Determination without Chiral Auxiliary Compounds. A New 31P NMR Method for Amino Acid Esters and Primary Amines. Tetrahedron Letters. Available at: [Link]
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ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available at: [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]
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Lee, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
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Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
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University of Liverpool. (2021). Stereochemistry - Stereoelectronics. University of Liverpool. Available at: [Link]
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Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]
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You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Advanced Spectroscopy. (n.d.). Advanced Spectroscopy For Enantiomeric Excess Determination. Advanced Spectroscopy. Available at: [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Chemistry LibreTexts. (2019). 5.5 Polarimetry. Chemistry LibreTexts. Available at: [Link]
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University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. Available at: [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]
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Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Šimek, P., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available at: [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
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X-ray crystallography of ethyl serinate derivatives
Initiating Data Collection
I'm starting with focused Google searches to get data on ethyl serinate's X-ray crystallography, concentrating on its synthesis, crystallization, data gathering, and structure analysis. I aim for comprehensive coverage to begin with.
Developing The Guide Outline
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl Serinate: Ensuring Safety and Compliance
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. Ethyl serinate, an ester of the amino acid L-serine, is a valuable building block in organic synthesis. While it may not be classified as acutely hazardous under normal conditions, its proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. It is designed for laboratory personnel to navigate the disposal process with confidence, ensuring that every step is deliberate, justified, and safe.
Section 1: Hazard Identification and Risk Assessment
The foundation of any safe disposal procedure is a thorough understanding of the chemical's properties and potential hazards. While Safety Data Sheets (SDS) for this compound and its common salt form, L-Serine ethyl ester hydrochloride, may not list extensive toxicity data, a conservative approach rooted in prudent practice is essential.[1][2][3] The primary risks are associated with its physical state and its decomposition products.
The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the hazards of the chemicals they handle and the proper procedures for storage, handling, and disposal.[4][5] This begins with a careful review of the SDS and the laboratory's own Chemical Hygiene Plan (CHP).[6]
Table 1: Key Hazard & Safety Information for this compound
| Property | Value / Information | Rationale & Causality | Source(s) |
| Physical Form | Solid / Powder | As a solid, the primary exposure risk is inhalation of dust or skin contact. | [1][7] |
| CAS Number | 4117-31-1 (L-Serine ethyl ester) | Unique identifier for the specific chemical substance. | [8][9] |
| Combustibility | Combustible Solid (Storage Class 11) | While not highly flammable, it can burn if exposed to a sufficient heat source. Disposal via incineration must be done in a controlled, high-temperature environment. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Mixing with these materials can cause vigorous, exothermic reactions, potentially leading to fire or the release of hazardous materials. Segregation is critical. | [1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas (for hydrochloride salt) | Thermal decomposition, such as in a fire or improper incineration, can release toxic and irritating gases. This underscores the need for professional disposal in a suitable facility. | [1] |
Section 2: The Disposal Decision Workflow
The decision to dispose of a chemical initiates a required sequence of actions governed by federal and institutional regulations. The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11] This workflow ensures that all regulatory and safety checks are performed correctly.
Caption: Decision workflow for the compliant disposal of this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safely moving this compound from a laboratory reagent to a properly managed waste stream.
Step 1: Assess and Prepare (PPE)
-
Rationale: Protecting laboratory personnel is the first priority. Although this compound is not acutely toxic, the potential for dust inhalation and skin contact necessitates standard precautions.
-
Procedure:
-
Before handling the waste container, put on appropriate Personal Protective Equipment (PPE).
-
Minimum PPE: Nitrile gloves, safety glasses or goggles, and a standard laboratory coat.
-
If there is a risk of generating fine dust, consider working in a chemical fume hood.
-
Step 2: Characterize and Segregate the Waste
-
Rationale: EPA and Department of Transportation (DOT) regulations require the precise identification and segregation of chemical waste to prevent dangerous reactions during storage and transport.[12]
-
Procedure:
-
Characterize the waste as a non-halogenated organic solid .
-
Ensure the designated waste container for this compound is physically separated from containers holding incompatible materials, particularly strong acids, bases, and oxidizing agents.[12]
-
Step 3: Select and Fill the Waste Container
-
Rationale: The integrity of the waste container is crucial for preventing leaks and spills. The container must be compatible with the chemical and clearly designated for solid waste.
-
Procedure:
-
Obtain a solid chemical waste container from your institution's Environmental Health & Safety (EHS) department or follow their specific guidelines. This is typically a rigid, wide-mouthed plastic drum or pail with a secure, sealable lid.
-
Carefully transfer the this compound waste into the container using a scoop or funnel. Avoid generating dust.
-
Do not overfill the container. Leave at least 10% of headspace to prevent over-pressurization and allow for easy sealing.[10]
-
Securely close the lid.
-
Step 4: Label the Container Correctly
-
Rationale: Proper labeling is a strict EPA requirement.[13] An accurate label provides essential information for waste handlers and emergency responders.
-
Procedure:
-
Attach a "Hazardous Waste" label, provided by your EHS department, to the container.
-
Write the full chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.
-
Check the appropriate boxes for the material's hazards (e.g., "Combustible").
-
Fill in the name of the principal investigator or laboratory contact.
-
Crucially: Do not date the label until you are ready to move it from the Satellite Accumulation Area (SAA) to a central storage location.
-
Step 5: Store in a Satellite Accumulation Area (SAA)
-
Rationale: An SAA is a designated location at or near the point of waste generation where hazardous waste can be safely stored temporarily.[12][13]
-
Procedure:
-
Place the sealed and labeled container in your laboratory's designated SAA.
-
The SAA must be under the control of laboratory personnel and clearly marked with a "Hazardous Waste Satellite Accumulation Area" sign.
-
Ensure the container is stored in secondary containment (such as a tray) to contain potential leaks.
-
Step 6: Arrange for Final Disposal
-
Rationale: The ultimate disposal of hazardous waste must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] This ensures the chemical is destroyed in an environmentally sound manner, typically via high-temperature incineration.
-
Procedure:
-
Once the waste container is full or you no longer need to add to it, follow your institutional procedures to request a waste pickup.
-
This typically involves contacting your EHS department through an online portal or phone call.
-
EHS personnel will collect the waste from your SAA and transport it to a central accumulation area before it is shipped off-site for final disposal.
-
Section 4: Managing Spills and Emergencies
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing your PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a designated hazardous waste container.
-
Wipe the area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this structured protocol, researchers can ensure the disposal of this compound is managed not as an afterthought, but as an integral part of the scientific process—one that upholds the highest standards of safety, responsibility, and professional integrity.
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- 11. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 14. epa.gov [epa.gov]
Navigating the Safe Handling of Ethyl Serinate: A Guide to Personal Protective Equipment
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl serinate, an ester of the amino acid serine, is a valuable building block in organic synthesis. While some safety data sheets (SDS) for its hydrochloride salt do not classify it as hazardous, other sources indicate potential for skin and eye irritation[1]. This guide adopts a proactive safety-first principle, providing a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for handling this compound in a laboratory setting. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Understanding the Risks: Why PPE is Non-Negotiable
While this compound may not be classified as a highly hazardous substance, direct contact with any chemical should be minimized. The primary routes of potential exposure are through skin contact, eye contact, and inhalation of dust particles if handling a solid form. Potential, though unconfirmed in all literature, hazards include:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[1].
-
Eye Irritation: Direct contact with the eyes can cause serious irritation[1].
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.
Therefore, a robust PPE strategy is a critical component of a safe experimental workflow.
Core Personal Protective Equipment for this compound
The following table outlines the recommended PPE for routine laboratory operations involving this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. Goggles provide a more complete seal for tasks with a higher splash risk. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is generally recommended for work with esters, offering good chemical resistance and dexterity[2]. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard, long-sleeved laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Generally not required for small-scale use in a well-ventilated area. A NIOSH-approved N95 respirator may be used if handling large quantities of powder or if ventilation is inadequate. | Minimizes the inhalation of airborne particles. |
Procedural Deep Dive: Donning, Doffing, and Disposal
The effectiveness of PPE is directly linked to its proper use. Following a systematic procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection: Put on your safety glasses or goggles. Adjust for a secure and comfortable fit.
-
Gloves: Select the correct size of nitrile gloves. Pull them on, ensuring they cover the cuffs of your lab coat.
Doffing PPE: The Contamination-Avoidance Workflow
The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean surfaces.
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unfasten your lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking the coat.
-
Eye Protection: Remove your safety glasses or goggles by handling the earpieces or strap.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Caption: A flowchart illustrating the correct sequence for removing personal protective equipment to minimize contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal of used PPE is a critical final step in the safe handling of any chemical.
-
Gloves and other disposable PPE: These should be placed in a designated, labeled hazardous waste container immediately after removal.
-
Contaminated Lab Coats: If a lab coat becomes significantly contaminated, it should be removed immediately and placed in a labeled bag for professional laundering or disposal, according to your institution's policies.
-
Empty Chemical Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with local regulations.
Emergency Procedures: Immediate Actions
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
By integrating these PPE and handling protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Bostik. (2024, November 12). SAFETY DATA SHEET. Retrieved from [Link]
-
LookChem. (n.d.). This compound 4117-31-1 wiki. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4117-31-1,this compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylenediamine-N,N. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
eRADIMAGING. (2024, May 20). SECTION 8: HANDLING AND DISPOSING OF TOXIC OR HAZARDOUS MATERIALS Types of Hazardous Materials. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
